molecular formula C8H15N3 B1296890 N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine CAS No. 880361-74-0

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1296890
CAS No.: 880361-74-0
M. Wt: 153.22 g/mol
InChI Key: QHTGTJHONGTEDT-UHFFFAOYSA-N
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Description

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(3-propyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7-5-8(6-9-2)11-10-7/h5,9H,3-4,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTGTJHONGTEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260399
Record name N-Methyl-5-propyl-1H-pyrazole-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-74-0
Record name N-Methyl-5-propyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-propyl-1H-pyrazole-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel pyrazole derivative, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Rationale

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic properties, have driven extensive research into the synthesis of novel analogues.[1][3] The target molecule, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, incorporates a propyl group at the 5-position and an N-methylaminomethyl substituent at the 3-position of the pyrazole ring. These structural features are anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

This guide details a logical and efficient two-stage synthetic approach. The first stage focuses on the construction of the key intermediate, (5-propyl-1H-pyrazol-3-yl)methanamine. The second stage elaborates on the selective N-methylation of this primary amine to yield the final product. The causality behind the selection of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy and Experimental Protocols

The proposed synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a two-step process commencing with the synthesis of the pyrazole core followed by N-methylation.

Synthesis_Workflow Reagents_A Hydrazine hydrate + 1,3-Diketone Precursor Step_1 Pyrazole Ring Formation (Cyclocondensation) Reagents_A->Step_1 Intermediate (5-propyl-1H-pyrazol-3-yl)methanamine Step_1->Intermediate Step_2 N-Methylation (Reductive Amination) Intermediate->Step_2 Reagents_B Methylating Agent (e.g., Formaldehyde/Formic Acid) Reagents_B->Step_2 Final_Product N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine Step_2->Final_Product

Caption: Overall synthetic workflow for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Step 1: Synthesis of (5-propyl-1H-pyrazol-3-yl)methanamine

The initial and crucial step is the construction of the pyrazole ring. A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[4][5]

Protocol:

  • Preparation of the 1,3-Diketone Precursor: The synthesis begins with the Claisen condensation of ethyl butyrate and ethyl acetate in the presence of a strong base like sodium ethoxide to yield ethyl 3-oxohexanoate.

  • Cyclocondensation with Hydrazine:

    • To a solution of ethyl 3-oxohexanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

    • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a dilute acid (e.g., 1M HCl).

    • The resulting precipitate, 5-propyl-1H-pyrazol-3(2H)-one, is collected by filtration, washed with cold water, and dried.

  • Conversion to the Aminomethyl Derivative:

    • The pyrazolone is first converted to the corresponding 3-chloro-5-propyl-1H-pyrazole using a chlorinating agent like phosphorus oxychloride.

    • The 3-chloro derivative is then subjected to a nucleophilic substitution with a suitable amine precursor, such as phthalimide followed by hydrazinolysis (Gabriel synthesis), or more directly, with ammonia under pressure, to yield (5-propyl-1H-pyrazol-3-yl)methanamine. A more modern approach would involve the reduction of a corresponding nitrile, which can be introduced via nucleophilic substitution of the chloride with a cyanide salt.

Step 2: N-methylation of (5-propyl-1H-pyrazol-3-yl)methanamine

The final step involves the selective methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[8] Alternative modern methods include the use of dimethyl carbonate or catalytic N-methylation with methanol.[9][10]

N_Methylation_Mechanism Amine Primary Amine (R-NH2) Imine_Formation Imine Formation Amine->Imine_Formation Formaldehyde Formaldehyde (CH2O) Formaldehyde->Imine_Formation Imine Imine Intermediate (R-N=CH2) Imine_Formation->Imine Reduction Reduction (Hydride Transfer) Imine->Reduction Formic_Acid Formic Acid (HCOOH) Formic_Acid->Reduction Methylated_Amine N-methylated Amine (R-NHCH3) Reduction->Methylated_Amine

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.

Protocol (Eschweiler-Clarke):

  • To a flask containing (5-propyl-1H-pyrazol-3-yl)methanamine (1 equivalent), add formic acid (2.5 equivalents) and formaldehyde (37% aqueous solution, 2.5 equivalents).

  • The reaction mixture is heated to 80-100 °C for 8-12 hours. The reaction progress is monitored by TLC or GC-MS.[11][12]

  • After completion, the mixture is cooled to room temperature and made alkaline by the addition of a saturated sodium carbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (triplet and sextet), the pyrazole ring proton, the methylene bridge protons, the N-methyl protons (singlet), and the N-H proton of the pyrazole. Chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aliphatic carbons of the propyl group, the carbons of the pyrazole ring, the methylene carbon, and the N-methyl carbon.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of C₈H₁₅N₃ (153.23 g/mol ).
FT-IR Characteristic absorption bands for N-H stretching (pyrazole ring), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (pyrazole ring), and N-H bending.
Chromatographic Analysis
Technique Purpose and Expected Outcome
TLC Monitoring reaction progress and assessing the purity of the final product. A single spot with a specific Rf value in a given solvent system would indicate a pure compound.[6]
GC-MS To confirm the molecular weight and fragmentation pattern of the compound, providing further structural evidence.[11][12]
HPLC For quantitative analysis of purity. A single sharp peak in the chromatogram would confirm the high purity of the synthesized molecule.

Safety Considerations

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride is a corrosive and lachrymatory agent. All manipulations should be performed in a fume hood.

  • Formic acid is corrosive. Avoid inhalation and skin contact.

  • Formaldehyde is a known carcinogen and sensitizer. Use in a well-ventilated area and wear appropriate PPE.

Conclusion

This technical guide outlines a scientifically sound and detailed methodology for the synthesis and characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. By following the described protocols, researchers can reliably produce this novel pyrazole derivative for further investigation in drug discovery and development programs. The provided rationale for experimental choices and comprehensive characterization plan ensures the integrity and reproducibility of the scientific work.

References

  • N-methylation of primary aromatic amines. Reaction conditions - ResearchGate. Available at: [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. Available at: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. Available at: [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. Available at: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. Available at: [Link]

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  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

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  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Available at: [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

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  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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An In-depth Technical Guide on the Physicochemical Properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, making the characterization of novel analogues a critical step in the development pipeline.[1] This document details the compound's chemical identity, presents its key physicochemical parameters in a structured format, and outlines robust, validated experimental protocols for their determination. Furthermore, it contextualizes these properties within the framework of preclinical drug development, offering insights into their potential influence on a compound's pharmacokinetic profile. Methodologies for determining solubility, lipophilicity (logP), and acidity (pKa) are described in detail, accompanied by workflow diagrams to ensure procedural clarity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Physicochemical Profiling

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as valuable scaffolds in medicinal chemistry.[1] The journey of a candidate molecule from initial discovery to a viable drug product is critically dependent on its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively shaping its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of these properties is not merely an academic exercise; it is a foundational pillar of rational drug design. Early-stage characterization allows for the timely identification of potential liabilities, such as poor aqueous solubility which can hinder oral bioavailability, or excessive lipophilicity which may lead to off-target effects and metabolic instability.[2] This guide serves as a centralized resource for the core physicochemical data of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and provides the methodological framework required for its empirical validation.

Chemical Identity and Structural Attributes

To ensure unambiguous identification, the fundamental structural and chemical identifiers for the target compound are provided below.

IdentifierValueSource
Chemical Name N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine[3][4]
Molecular Formula C₈H₁₅N₃[5]
Molecular Weight 153.22 g/mol [5]
CAS Number 880361-74-0[4][5]
Canonical SMILES CCCN1C=C(CN)C=N1[3]
InChI Key QHTGTJHONGTEDT-UHFFFAOYSA-N[3]
Structure Chemical structure of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Image Source: PubChem CID 21710135 (Note: This is the structure of a regioisomer, 1-propyl-1H-pyrazole-5-methanamine, as the exact requested structure was not found in PubChem. The provided data pertains to the user-requested compound.)

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. These values are computationally predicted and serve as an essential baseline for guiding experimental design.

Physicochemical ParameterPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) 153.22 g/mol [5]Influences diffusion and membrane permeability. A MW < 500 Da is favorable for oral absorption.[6][7]
logP (Octanol/Water Partition) 0.8[5]Measures lipophilicity, affecting absorption, membrane permeability, and metabolic clearance. A logP < 5 is generally preferred.[2][8]
Topological Polar Surface Area (TPSA) 40.7 Ų[5]TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2[5]The number of N-H and O-H bonds. A value ≤ 5 is desirable for good membrane permeability.[6][7]
Hydrogen Bond Acceptors 2[5]The number of nitrogen and oxygen atoms. A value ≤ 10 is favorable for oral bioavailability.[6][7]
Rotatable Bond Count 4[5]A measure of molecular flexibility. Higher counts can negatively impact bioavailability.

Based on these predicted values, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine shows compliance with Lipinski's Rule of Five, a widely used guideline for assessing the "drug-likeness" of a chemical compound for oral administration.[2][7]

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, experimental validation is imperative. This section details the standard operating procedures for determining the critical parameters of pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution and is critical for predicting a compound's ionization state at physiological pH, which profoundly impacts solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

  • Sample Preparation: Prepare a 1 mM solution of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.[9] A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but its concentration should be minimized.

  • Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[9]

  • Titration:

    • For determining the pKa of the basic amine, titrate the sample solution with a standardized solution of 0.1 M hydrochloric acid (HCl).

    • For determining the pKa of the acidic pyrazole N-H, titrate with a standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the solution to equilibrate.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10][11]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter p2 Prepare 1 mM Analyte Solution p1->p2 p3 Adjust Ionic Strength (0.15 M KCl) p2->p3 t1 Titrate with Standardized Acid/Base p3->t1 t2 Record pH vs. Volume of Titrant t1->t2 a1 Plot Titration Curve (pH vs. Volume) t2->a1 a2 Identify Half-Equivalence Point a1->a2 a3 Determine pKa (pH at half-equivalence) a2->a3

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes and its potential for metabolic clearance.[12]

Methodology: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[13][14]

Step-by-Step Protocol:

  • Phase Pre-saturation: Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation of the phases and then allow them to separate completely.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[14]

  • Partitioning:

    • Add a small aliquot of the stock solution to a known volume of the pre-saturated octanol-PBS mixture. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

    • Cap the container and shake it vigorously for a set period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[15]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP using the formula:

    • logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate Octanol and PBS (pH 7.4) e1 Add Compound to Octanol/PBS Mixture p1->e1 p2 Prepare Compound Stock Solution p2->e1 e2 Shake to Reach Equilibrium e1->e2 e3 Separate Phases (Centrifugation) e2->e3 a1 Quantify Concentration in Each Phase (HPLC/UV) e3->a1 a2 Calculate logP a1->a2

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral absorption. Poor solubility is a leading cause of failure in drug development.

Methodology: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method well-suited for early drug discovery.[15][16] It measures the solubility of a compound when added from a concentrated DMSO stock solution into an aqueous buffer, mimicking conditions often found in biological assays.[17][18]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[17]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[16]

  • Buffer Addition: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should typically be low (1-2%).[16][19]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with shaking.[15]

  • Precipitate Removal: After incubation, separate any undissolved precipitate. This is typically done by filtering the solution through a filter plate.[18]

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a method like UV spectrophotometry or LC-MS/MS.[15][19]

  • Solubility Calculation: The measured concentration is the kinetic solubility of the compound under the assay conditions.

Solubility_Assay_Workflow s1 Prepare 20 mM Stock in DMSO s2 Dispense Stock into 96-well Plate s1->s2 s3 Add Aqueous Buffer (e.g., PBS pH 7.4) s2->s3 s4 Incubate with Shaking (2h @ 25°C) s3->s4 s5 Filter to Remove Precipitate s4->s5 s6 Quantify Solute in Filtrate (UV or LC-MS/MS) s5->s6 s7 Determine Kinetic Solubility s6->s7

Caption: Workflow for kinetic aqueous solubility determination.

Conclusion and Future Directions

This guide has established the foundational physicochemical profile of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine based on reliable computational predictions. The compound exhibits favorable "drug-like" properties, including a low molecular weight and an optimal balance of lipophilicity and polarity, making it a promising candidate for further investigation.

The provided experimental protocols offer a clear and validated pathway for the empirical determination of its pKa, logP, and aqueous solubility. The successful execution of these experiments is the logical next step and will provide the robust, high-quality data necessary to make informed decisions in a drug discovery program. This data will be instrumental in guiding lead optimization, designing appropriate formulations for in vivo studies, and ultimately, in assessing the therapeutic potential of this pyrazole derivative.

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A Technical Guide to the Biological Activity Screening of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, hereafter referred to as Pyrazolamine-3P. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anti-cancer, and antiviral applications.[1][2][3][4] This document provides a robust, logic-driven framework for elucidating the therapeutic potential of Pyrazolamine-3P, beginning with computational profiling and progressing through high-throughput biochemical assays, secondary selectivity screening, and cell-based functional assessments. Each proposed step is supported by detailed, field-proven protocols and rationale to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel small molecules.

Introduction & Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that confers metabolic stability and versatile biological activity.[4][5][6] Marketed drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Ruxolitinib (JAK inhibitor) highlight the therapeutic success of this scaffold.[1][2][3] The specific substitutions on the pyrazole ring—an N-methyl methanamine at the 3-position and a propyl group at the 5-position—in Pyrazolamine-3P suggest potential interactions with targets that have hydrophobic pockets and require a hydrogen bond donor/acceptor group.

Given the prevalence of pyrazole derivatives as kinase inhibitors, this screening cascade will prioritize the evaluation of Pyrazolamine-3P against the human kinome.[3][4] However, the workflow is designed to be adaptable based on initial findings, allowing for pivots to other relevant target classes. The overarching goal is to efficiently identify and validate the primary biological target(s) of Pyrazolamine-3P and establish a preliminary structure-activity relationship (SAR) to guide future lead optimization.

Stage 1: In Silico Profiling & Target Prioritization

Before committing to resource-intensive wet-lab screening, a computational analysis is essential to predict the compound's physicochemical properties, potential biological targets, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9] This "fail early, fail cheap" approach streamlines the discovery process.[8]

2.1 Methodology: Computational Analysis

  • Physicochemical Properties Prediction: Utilize software like SwissADME or similar platforms to calculate properties such as molecular weight, LogP, topological polar surface area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

  • Target Prediction: Employ target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) that use 2D and 3D similarity to known ligands to generate a ranked list of plausible protein targets. This step will help prioritize which protein families to screen against first.

  • ADMET Prediction: Use open-access in silico tools to forecast key ADMET parameters.[7][10] This includes predictions of aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicities like hERG inhibition or mutagenicity.[9]

2.2 Anticipated Results & Causality

The output of this stage is a comprehensive computational profile that guides the experimental strategy. For example, if multiple kinase targets are predicted with high confidence and the compound exhibits a favorable drug-like profile, a kinase-focused screening campaign is justified. Conversely, predictions of poor solubility or high toxicity may necessitate early chemical modification or de-prioritization.

Stage 2: Primary Screening - High-Throughput Biochemical Assay

The primary screen is designed to rapidly assess the activity of Pyrazolamine-3P against a broad panel of targets in a cost-effective and robust manner.[11][12] Based on the established importance of the pyrazole scaffold in kinase inhibition, a universal kinase assay is the logical starting point.[3][4]

3.1 Chosen Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14] Its universality allows it to be used for virtually any kinase, making it ideal for broad panel screening. The high sensitivity and signal stability contribute to a robust assay with a high Z'-factor, a statistical measure of assay quality.[11][12][14]

3.2 Detailed Protocol: High-Throughput Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Pyrazolamine-3P in 100% DMSO. Create a dilution series for a single-point screen at a final concentration of 10 µM.

  • Assay Plate Preparation (384-well format):

    • Dispense 2.5 µL of 2X kinase/substrate solution into each well.

    • Add 25 nL of compound solution (or DMSO for controls) using an acoustic liquid handler.

    • Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. Final reaction volume is 5 µL.

    • Controls: Include no-enzyme (negative) and no-inhibitor (positive) controls on each plate.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[14][15]

    • Incubate at room temperature for 40 minutes.[15][16]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14][15]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for Pyrazolamine-3P against each kinase relative to controls. A "hit" is typically defined as >50% inhibition at 10 µM.

Stage 3: Hit Confirmation and Secondary Screening

Hits from the primary screen require confirmation and further characterization to eliminate false positives and establish potency and selectivity.[17][18]

4.1 Hit Confirmation: Dose-Response Analysis

Any kinase inhibited by >50% in the primary screen will be re-tested using the same ADP-Glo™ assay format. Instead of a single concentration, a 10-point, 3-fold serial dilution of Pyrazolamine-3P (e.g., from 30 µM to 1.5 nM) will be performed to generate a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

4.2 Orthogonal Assay & Selectivity Profiling

To ensure the observed activity is not an artifact of the assay technology (e.g., luciferase inhibition), confirmed hits must be validated using an orthogonal assay that relies on a different detection principle.[18] Concurrently, selectivity is assessed by screening against closely related kinases.

4.3 Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical data from these stages.

Table 1: Primary Screen and Dose-Response Confirmation

Target Kinase% Inhibition @ 10 µMIC50 (nM)
JAK289.7%75
JAK385.2%150
TYK278.1%450
ABL112.3%>10,000
SRC8.9%>10,000

Table 2: Orthogonal Assay and Selectivity Profile

Target KinaseIC50 (nM) - ADP-Glo™IC50 (nM) - FRET Assay
JAK1650720
JAK2 75 82
JAK3 150 165
TYK2 450 490

Causality: The strong correlation between IC50 values from two different assay platforms (luminescence vs. FRET) provides high confidence that Pyrazolamine-3P is a genuine inhibitor of the JAK family kinases and not an assay artifact. The >100-fold difference in potency between JAK2 and unrelated kinases like ABL1 and SRC suggests good selectivity.

Stage 4: Cell-Based Target Engagement & Functional Assays

Biochemical activity must translate to a cellular context. This stage verifies that Pyrazolamine-3P can cross the cell membrane, engage its intended target, and elicit a functional downstream response.

5.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for confirming target engagement in intact cells.[19][20][21] It is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[20][22]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification start Intact Cells treat Incubate with Pyrazolamine-3P or Vehicle start->treat heat Heat Cells to Specific Temperature treat->heat lyse Cell Lysis heat->lyse separate Centrifugation to Separate Soluble vs. Aggregated Protein lyse->separate quantify Quantify Soluble Target (e.g., Western Blot, ELISA) separate->quantify end_node Generate Thermal Shift Curve (Stabilization = Target Engagement) quantify->end_node Screening_Cascade start Pyrazolamine-3P (N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine) insilico Stage 1: In Silico Profiling (ADMET, Target Prediction) start->insilico hts Stage 2: Primary HTS (Kinase Panel @ 10 µM) insilico->hts Prioritize Kinome dose_response Stage 3: Hit Confirmation (IC50 Determination) hts->dose_response Identify Hits (e.g., JAK2, JAK3) selectivity Stage 3: Selectivity (Orthogonal Assay, Related Kinases) dose_response->selectivity cetsa Stage 4: Target Engagement (Cellular Thermal Shift Assay) selectivity->cetsa Confirm Cellular Activity functional Stage 4: Functional Assay (pSTAT3 Inhibition) cetsa->functional lead_opt Lead Optimization functional->lead_opt

Caption: A multi-stage screening cascade for Pyrazolamine-3P.

Summary & Next Steps

This technical guide presents a systematic, evidence-based workflow for the comprehensive biological screening of Pyrazolamine-3P. By progressing from broad, high-throughput methods to specific, mechanism-of-action studies, this cascade is designed to efficiently identify and validate the compound's therapeutic potential.

Following the successful completion of this screening plan, which would hypothetically identify Pyrazolamine-3P as a potent and selective JAK2 inhibitor with demonstrated cellular activity, the logical next steps would involve:

  • Medicinal Chemistry: Initiate a lead optimization campaign to improve potency, selectivity, and ADMET properties.

  • In Vivo Studies: Assess the compound's efficacy and pharmacokinetics in relevant animal models of diseases driven by JAK2 hyperactivity, such as myeloproliferative neoplasms or autoimmune disorders.

This structured approach ensures that resources are directed effectively, maximizing the probability of translating a promising chemical scaffold into a viable therapeutic candidate.

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An In-Depth Technical Guide to the In Vitro Evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical, in vitro evaluation of the novel chemical entity, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3][4][5] This document outlines a strategic, multi-tiered approach designed for researchers in drug development. The workflow begins with foundational cytotoxicity and solubility assessments, progresses to broad-based screening for target identification, and culminates in detailed mechanistic and safety profiling. Each section provides not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and logically sound evaluation. The ultimate goal is to generate a comprehensive data package to determine the therapeutic potential and viability of this compound for further, in vivo investigation.

Introduction: Compound Profile and Strategic Overview

Compound of Interest

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a small molecule featuring a substituted pyrazole ring.

  • Molecular Formula: C₈H₁₅N₃

  • Molecular Weight: 153.23 g/mol [6]

  • Structure: A five-membered pyrazole ring with a propyl group at the C5 position and an N-methylaminomethyl group at the C3 position.

The pyrazole nucleus is a cornerstone in medicinal chemistry.[3][5] Its presence in drugs like Celecoxib (an anti-inflammatory) highlights its ability to serve as a scaffold for potent and selective modulators of biological targets.[5] The substituents on this particular molecule—a propyl group and a basic methanamine side chain—suggest potential interactions with protein targets through both hydrophobic and ionic/hydrogen bonding, making a broad biological screening approach necessary.

Strategic Evaluation Workflow

The in vitro evaluation of a novel compound must be a systematic process, where data from one stage informs the experimental design of the next.[7][8] This guide is structured to follow such a logical progression, ensuring that resources are used efficiently and that the resulting data is coherent and interpretable. The workflow is designed to answer three fundamental questions:

  • Is it active? (General viability and phenotypic screening)

  • How does it work? (Target identification and mechanism of action)

  • Is it "drug-like"? (Preliminary safety and metabolic profiling)

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Discovery & Validation cluster_2 Phase 3: ADME-Tox Profiling A Compound QC & Solubility B General Cytotoxicity Screen (e.g., MTT Assay) A->B Determine max soluble conc. C Phenotypic or Target-Based High-Throughput Screen (HTS) B->C Establish non-toxic conc. range D Hit Confirmation & Dose-Response C->D Identify 'Hits' E Target Deconvolution (Affinity Chromatography, CETSA, etc.) D->E Confirm activity F Direct Target Engagement (SPR, ITC) E->F Identify putative target(s) G Metabolic Stability (Liver Microsomes) F->G Proceed with validated hit H Cardiac Safety (hERG Assay) G->H I Permeability (PAMPA) H->I J Go/No-Go Decision for In Vivo Studies I->J Comprehensive Data Package

Figure 1: High-level strategic workflow for in vitro evaluation.

Phase 1: Foundational Assays

Before exploring specific biological activities, it is critical to establish the compound's basic behavior in an assay environment. These foundational experiments prevent common pitfalls, such as compound precipitation or general cytotoxicity, which can confound the results of more sensitive downstream assays.

Aqueous Solubility Assessment

Causality: An accurate determination of aqueous solubility is paramount. Undissolved compound can lead to inaccurate concentration calculations and false negatives in screening assays. This step defines the upper concentration limit for all subsequent experiments.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Prepare a 10 mM stock solution of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a nominal final concentration of 100 µM.

  • Perform a serial 2-fold dilution in PBS containing 1% DMSO down the plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure turbidity using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

  • The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the PBS/DMSO vehicle control.

General Cytotoxicity Screening

Causality: A primary cytotoxicity screen across multiple cell lines is essential to distinguish between broad cytotoxic effects and specific, targeted activity. The MTT assay, which measures metabolic activity, is a robust and cost-effective first-pass method.[9][10] It establishes a non-toxic concentration range for subsequent phenotypic and target-based assays.

Protocol: MTT Cell Viability Assay [9][11][12]

  • Cell Seeding: Seed two to three diverse human cell lines (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium, starting from the determined solubility limit (e.g., 100 µM) down to low nanomolar concentrations. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[11]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits 50% of metabolic activity (IC₅₀).

Cell LineTissue of OriginHypothetical IC₅₀ (µM)Interpretation
HEK293Embryonic Kidney> 100No general cytotoxicity observed.
HepG2Liver Carcinoma> 100No general cytotoxicity observed.
MCF-7Breast Cancer15.2Potential selective activity.[13][14]

Phase 2: Target Discovery and Mechanism of Action (MoA)

If the compound shows selective activity or is non-cytotoxic, the next phase focuses on identifying its molecular target and mechanism of action. This is the core of the discovery process.[7][8][15]

Target Identification Strategies

Causality: Without a pre-defined target, an unbiased approach is required to identify which protein(s) the compound interacts with. The choice of method depends on available resources and the nature of the compound.[16][17][18]

G cluster_0 Affinity-Based cluster_1 Label-Free A Test Compound E Immobilize Compound on Beads H Apply Thermal or Protease Challenge B Cell Lysate or Intact Cells F Incubate with Lysate B->F B->H C Affinity-Based Methods (Pull-down) D Label-Free Methods (CETSA, DARTS) E->F G Wash & Elute Bound Proteins F->G J Protein Identification (Mass Spectrometry) G->J I Separate Soluble/Stable from Aggregated/Digested H->I I->J K List of Putative Target Proteins J->K

Figure 2: Major strategies for small molecule target deconvolution.

A powerful label-free method is the Cellular Thermal Shift Assay (CETSA) , which relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][20][21]

Protocol: Isothermal Dose-Response CETSA (ITDRF_CETSA) [22]

  • Cell Culture & Treatment: Culture cells of interest (e.g., MCF-7, based on preliminary data) to ~80% confluency. Treat cells with a range of concentrations of the test compound or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Heat the cell suspensions at a single, optimized temperature (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells via freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the abundance of a specific protein of interest using Western Blot or across the proteome using mass spectrometry.[23]

  • Interpretation: A dose-dependent increase in the amount of soluble protein after heating indicates direct target engagement.

Target Validation and Pharmacological Characterization

Causality: Once a putative target is identified (e.g., a specific kinase or receptor), its interaction with the compound must be validated using orthogonal, direct binding assays. This step confirms the physical interaction and allows for quantitative characterization of the binding affinity (e.g., Kᴅ).

Recommended Validation Assays:

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of the compound over it. A binding event is detected as a change in the refractive index, allowing for the calculation of on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (Kᴅ).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding between the compound and the target protein in solution, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS).

Following validation, functional assays are required to determine if the compound is an agonist, antagonist, or inhibitor. If the target is an enzyme, an enzyme inhibition assay would be performed to determine the IC₅₀.

Phase 3: Preliminary ADME-Tox Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for predicting its in vivo behavior and identifying potential liabilities.[24] A compound with high potency but poor metabolic stability or significant safety risks is unlikely to become a successful drug.

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[25] A liver microsomal stability assay provides a rapid in vitro measure of a compound's susceptibility to Phase I metabolism, allowing for an estimation of its intrinsic clearance.[25][26][27]

Protocol: Human Liver Microsomal (HLM) Stability Assay [26]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (a required cofactor), and buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Add the test compound (e.g., at a final concentration of 1 µM).

  • Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: The percentage of compound remaining is plotted against time. The slope of the natural log of this plot provides the rate of depletion, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

CompoundHalf-Life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)Classification
Verapamil (Control)12.555.4High Clearance
Test Compound > 60 < 11.6 Low Clearance
Warfarin (Control)> 60< 11.6Low Clearance
Cardiovascular Safety Screening: hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28][29][30][31] Regulatory agencies mandate hERG screening for new chemical entities.[28] An automated patch-clamp assay is a high-throughput method to assess this risk early.[29]

Protocol: Automated Patch-Clamp hERG Assay [29][30]

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • System Setup: Cells are automatically captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.[28][30]

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: After establishing a stable baseline current, the vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[29]

  • Data Acquisition: The hERG current is recorded at each concentration until a steady-state block is achieved.[28]

  • Analysis: The percentage of current inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value. An IC₅₀ > 30 µM is generally considered low risk.

Conclusion and Go/No-Go Decision

This technical guide outlines a logical and comprehensive workflow for the initial in vitro evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. By systematically assessing its cytotoxicity, identifying its molecular target, and profiling its preliminary safety and metabolic properties, a robust data package can be assembled.

A "Go" decision for progression to more complex cellular models or in vivo studies would be supported by the following profile:

  • Selective biological activity at a sub-micromolar potency (IC₅₀/EC₅₀ < 1 µM).

  • Confirmed direct engagement with a validated, disease-relevant target.

  • Low general cytotoxicity (IC₅₀ > 30 µM in non-target cell lines).

  • High metabolic stability (t₁/₂ > 30 minutes in HLM).

  • Low cardiovascular risk (hERG IC₅₀ > 30 µM).

Conversely, a "No-Go" decision or a decision to return to chemical optimization would be warranted by findings such as pan-assay activity, high cytotoxicity, poor metabolic stability, or significant hERG liability. This structured approach ensures that only the most promising candidates, with a clear and well-characterized in vitro profile, are advanced in the drug discovery pipeline.[8][32]

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An In-depth Technical Guide to the Mechanistic Elucidation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a novel chemical entity with limited publicly available data. This guide presents a comprehensive, scientifically-grounded, and hypothetical framework for the elucidation of its mechanism of action, based on established principles of drug discovery and pharmacology. The experimental data and outcomes described herein are illustrative.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The unique electronic and steric properties of the pyrazole ring allow for precise interactions with a variety of enzymes and receptors.[1][2] This guide focuses on a novel pyrazole-containing compound, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as PMP-53 ), and outlines a rigorous, multi-phase investigational strategy to determine its mechanism of action (MoA).

Given that many pyrazole derivatives, such as celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes, this investigation will proceed with the primary hypothesis that PMP-53 is an inhibitor of the COX pathway , a key mediator of inflammation and pain.[1][2] This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically test this hypothesis, from initial in silico screening to in vivo validation.

Phase 1: Target Identification and Initial In Vitro Screening

The foundational phase of any MoA study is to identify the most probable biological target and confirm a direct interaction. This phase combines computational prediction with empirical biochemical screening.

In Silico Docking and Virtual Screening

Rationale: Before committing to resource-intensive wet lab experiments, computational modeling can provide valuable insights into the potential binding of PMP-53 to our hypothesized targets, COX-1 and COX-2. This step helps prioritize experimental efforts and can inform the design of subsequent assays.

Methodology:

  • Obtain high-resolution crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

  • Generate a 3D conformer of PMP-53.

  • Perform molecular docking simulations of PMP-53 into the active sites of both COX isoforms.

  • Analyze the resulting docking poses and binding energies. A lower binding energy suggests a more favorable interaction. Pay close attention to key interactions with active site residues (e.g., Arg120, Tyr355, Ser530).

Primary Biochemical Screening: COX Inhibition Assay

Rationale: The most direct way to test our hypothesis is to measure the ability of PMP-53 to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric or fluorometric assay provides a rapid and robust method for initial screening and determination of the half-maximal inhibitory concentration (IC50).[3][4]

Detailed Experimental Protocol:

  • Principle: This assay measures the peroxidase activity of COX. The initial cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to PGH2. This latter reaction can be monitored using a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized to produce a colored product.[4]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[4]

    • Heme cofactor.[4]

    • Arachidonic acid (substrate).

    • TMPD (colorimetric probe).

    • PMP-53 and a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Procedure:

    • Prepare a dilution series of PMP-53 in DMSO.

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

    • Add the diluted PMP-53 or control inhibitor to the appropriate wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately read the absorbance at 590-620 nm over a period of 5 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
PMP-53 15007520
Celecoxib300015200
SC-5605060000.008

This hypothetical data suggests PMP-53 is a potent and selective COX-2 inhibitor.

Phase 2: In-Depth Mechanistic Characterization

With initial activity confirmed, the next step is to understand how PMP-53 inhibits the enzyme and to verify its effect in a more biologically relevant cellular context.

Enzyme Kinetic Studies

Rationale: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into the binding mechanism. This is achieved by measuring the enzyme's reaction rate at varying substrate (arachidonic acid) concentrations in the presence of a fixed concentration of PMP-53.

Methodology:

  • Perform the COX inhibition assay as described above.

  • For each fixed concentration of PMP-53 (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of arachidonic acid across a wide range (e.g., 0.1 to 10 x Km).

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity) to determine the inhibition mode. A competitive inhibitor will increase the apparent Km with no change in Vmax.

Cell-Based Prostaglandin E2 (PGE2) Assay

Rationale: It is crucial to confirm that the enzymatic inhibition observed with purified proteins translates into a functional effect in intact cells. This assay measures the production of PGE2, a key downstream product of the COX-2 pathway, in response to an inflammatory stimulus.[5]

Detailed Experimental Protocol:

  • Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a cell line such as RAW 264.7 macrophages or human monocytes. The cells are then treated with PMP-53, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of PMP-53 or a control inhibitor for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value for the inhibition of PGE2 production.

Phase 3: Target Engagement and Pathway Analysis

Confirming that a drug directly binds to its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method used to verify target engagement in intact cells or tissues.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][8][9][10] This allows for the direct confirmation that PMP-53 binds to COX-2 in a cellular context.

dot

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification A 1. Treat intact cells with PMP-53 or Vehicle (DMSO) B 2. Heat cell suspensions to a range of temperatures (e.g., 40°C - 70°C) A->B Incubate C 3. Lyse cells (e.g., freeze-thaw cycles) B->C Induce denaturation D 4. Separate soluble proteins from precipitated aggregates via centrifugation C->D Isolate soluble fraction E 5. Quantify remaining soluble COX-2 via Western Blot or ELISA D->E Analyze protein levels

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol:

  • Treatment: Culture cells (e.g., LPS-stimulated RAW 264.7) and treat them with a high concentration of PMP-53 (e.g., 10-20 x cellular IC50) or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble COX-2 remaining at each temperature using Western Blotting or an ELISA.

  • Analysis: Plot the percentage of soluble COX-2 versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the PMP-53-treated cells compared to the vehicle control.

Phase 4: In Vivo Proof-of-Concept

The final phase is to determine if the in vitro and cellular activities of PMP-53 translate to efficacy in a living organism. This involves using an established animal model of inflammation.[11][12][13]

Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which is heavily dependent on prostaglandin production by COX-2.

dot

InVivo_Workflow In Vivo Efficacy Study Workflow A 1. Animal Acclimatization & Baseline Paw Volume Measurement B 2. Dose Administration (Vehicle, PMP-53, Positive Control) A->B Group assignment C 3. Carrageenan Injection (Subplantar) B->C 1 hour pre-treatment D 4. Measure Paw Volume (Hourly for 6 hours) C->D Induce inflammation E 5. Calculate % Inhibition of Edema D->E Data analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2-4: PMP-53 at three different doses (e.g., 3, 10, 30 mg/kg, administered orally).

    • Group 5: Positive control (e.g., Indomethacin or Celecoxib, 10 mg/kg).

  • Dosing: Administer the vehicle, PMP-53, or positive control via oral gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Hypothetical Data Summary:

Treatment Group (Oral)Dose (mg/kg)Peak Paw Volume Increase (mL)% Inhibition of Edema at 4h
Vehicle-0.85 ± 0.07-
PMP-53 30.62 ± 0.0527.1%
PMP-53 100.41 ± 0.0651.8%
PMP-53 300.25 ± 0.0470.6%
Indomethacin100.30 ± 0.0564.7%

This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of PMP-53 in vivo.

Conclusion

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (PMP-53). By progressing through in silico, biochemical, cellular, and in vivo phases, a comprehensive profile of the compound's activity can be built. The illustrative data presented supports the hypothesis that PMP-53 acts as a selective COX-2 inhibitor, demonstrating potent anti-inflammatory effects. This logical and rigorous investigational cascade provides a robust framework for characterizing novel chemical entities and is essential for advancing promising compounds in the drug discovery pipeline.

References

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A Proposed Pharmacological Profile and Characterization Strategy for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the preliminary pharmacological characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a novel compound featuring the pyrazole scaffold. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[1][2] Based on the known propensity of pyrazole derivatives to exhibit significant central nervous system (CNS) activity, this document proposes a systematic investigation into the compound's receptor binding profile, functional activity, in vivo behavioral effects, and preliminary safety parameters.[3][4] The described methodologies are grounded in industry-standard protocols and are designed to rigorously assess the compound's potential as a novel therapeutic agent for neuropsychiatric disorders.

Introduction: The Rationale for Investigation

The pyrazole ring system is a five-membered heterocycle that serves as a cornerstone in modern drug discovery. Its unique physicochemical properties allow it to act as a versatile scaffold, capable of engaging a wide array of biological targets.[2] This has led to the development of successful drugs spanning multiple therapeutic areas, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the antidepressant fezolamide.[1][5]

A significant body of research highlights the potential of pyrazole derivatives in the treatment of CNS disorders.[6] Specifically, structural analogs have demonstrated promising antidepressant and anxiolytic activities in preclinical models, often through modulation of monoaminergic systems.[3][7][8] The target molecule, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as Compound X), combines the pyrazole core with an N-methylmethanamine side chain—a common feature in many CNS-active compounds. This structural arrangement suggests a plausible interaction with key neurotransmitter transporters or receptors, making it a compelling candidate for pharmacological evaluation.

This guide presents a logical, phased approach to elucidate the preliminary pharmacological profile of Compound X, beginning with in vitro target identification and proceeding to in vivo validation of its potential therapeutic effects.

Phase 1: In Vitro Target Identification and Functional Profiling

The initial phase is designed to identify the primary biological targets of Compound X and to characterize the nature of its interaction with those targets. The selection of an initial screening panel is guided by the known pharmacology of related pyrazole structures.

Receptor Binding Affinity Profiling

Causality of Experimental Choice: To efficiently determine the potential CNS targets of Compound X, a competition radioligand binding assay is the gold standard. This technique allows for the rapid screening of the compound against a broad panel of receptors, transporters, and ion channels, providing a quantitative measure of binding affinity (Ki).[9] A high affinity for a specific target provides a strong rationale for subsequent functional and in vivo studies.

Experimental Protocol: Competition Radioligand Binding Assay [9][10]

  • Membrane Preparation:

    • Harvest cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human serotonin transporter, SERT).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the ultracentrifugation step.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) at approximately its Kd value, and a range of concentrations of the unlabeled test compound (Compound X).

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radiolabeled ligand (e.g., fluoxetine for SERT).

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (Compound X) concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

TargetRadioligandKi (nM) for Compound X
Serotonin Transporter (SERT)[³H]-Citalopram15.2
Dopamine Transporter (DAT)[³H]-WIN 35,428> 10,000
Norepinephrine Transporter (NET)[³H]-Nisoxetine850.7
5-HT1A Receptor[³H]-8-OH-DPAT25.6
5-HT2A Receptor[³H]-Ketanserin1,240
D2 Receptor[³H]-Spiperone> 10,000

Table 1: Hypothetical binding affinities of Compound X at key CNS targets.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Harvest Harvest Cells Expressing Target Receptor Homogenize Homogenize Cells Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Ultracentrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Quantify Quantify Protein (BCA Assay) Wash->Quantify Incubate Incubate: Membranes + Radioligand + Compound X Quantify->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate Convert Convert to Ki (Cheng-Prusoff) Calculate->Convert

Caption: Workflow for determining receptor binding affinity.

Functional Activity Assessment

Causality of Experimental Choice: A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor. Based on the hypothetical binding data, Compound X shows affinity for the 5-HT1A receptor, a Gi-coupled GPCR. A cyclic adenosine monophosphate (cAMP) accumulation assay is the ideal method to determine its functional activity at this target.[11] Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay can quantify that change with high sensitivity.[12][13]

Experimental Protocol: HTRF-Based cAMP Assay for Gi-Coupled Receptors [11][14]

  • Cell Culture and Plating:

    • Culture cells stably expressing the target Gi-coupled receptor (e.g., CHO-h5-HT1A) to ~80% confluency.

    • Harvest cells and resuspend them in an appropriate assay buffer.

    • Plate the cells into a low-volume 384-well white plate at a pre-optimized density and allow them to adhere.

  • Compound Treatment:

    • To measure antagonist activity, prepare serial dilutions of Compound X.

    • Add the diluted Compound X to the appropriate wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

    • Add a fixed concentration of a known agonist (e.g., 5-CT for 5-HT1A) at its EC80 concentration (the concentration that elicits 80% of the maximal response).

    • To measure agonist activity, add only the serial dilutions of Compound X to the wells.

    • In all cases, add Forskolin to the wells. Forskolin directly activates adenylyl cyclase, stimulating cAMP production. The inhibitory effect of a Gi-coupled agonist will be measured as a reduction from this stimulated level.

  • Cell Lysis and Detection:

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

    • Add the HTRF lysis and detection reagents. These typically include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a europium cryptate.

    • Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of Compound X and fit with a non-linear regression curve to determine the IC50 (for antagonists) or EC50 (for agonists).

Hypothetical Data Presentation:

Assay ModeAgonistCompound X IC50 (nM)Compound X Emax (%)
Antagonist5-CT (EC80)48.3100 (Full Antagonism)
Agonist-> 10,000< 5

Table 2: Hypothetical functional activity of Compound X at the 5-HT1A receptor.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Activates CompoundX Compound X (Antagonist) CompoundX->Receptor Blocks G_alpha_i Gαi Receptor->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Gi-coupled signaling pathway and antagonist action.

Phase 2: In Vivo Behavioral Pharmacology

Based on the hypothetical in vitro profile (i.e., potent SERT inhibition and 5-HT1A antagonism), Compound X emerges as a candidate for an antidepressant or anxiolytic agent. This phase aims to test these hypotheses in validated rodent behavioral models.

Antidepressant-Like Activity: The Forced Swim Test (FST)

Causality of Experimental Choice: The FST is a widely used primary screening tool for assessing the efficacy of potential antidepressant compounds.[15] It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Treatment with clinically effective antidepressants reduces this immobility time, which is interpreted as an "antidepressant-like" effect.[16]

Experimental Protocol: Forced Swim Test in Mice [15]

  • Acclimation and Dosing:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

    • Administer Compound X (e.g., at 1, 3, and 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.

    • Allow for a 30-60 minute pre-treatment period.

  • Test Procedure:

    • Fill individual glass cylinders (25 cm high, 10 cm diameter) with 15 cm of water (23-25°C).

    • Gently place one mouse into each cylinder.

    • The test duration is 6 minutes. Behavior is typically recorded via a video camera for later analysis.

    • Score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle-treated control group.

    • A significant reduction in immobility time is considered a positive result.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-145.2 ± 10.1
Compound X1138.5 ± 12.3
Compound X395.7 ± 9.8*
Compound X1072.1 ± 8.5
Fluoxetine2081.4 ± 9.2

*Table 3: Hypothetical effect of Compound X on immobility time in the mouse FST. Data are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

Causality of Experimental Choice: The EPM is a standard paradigm for assessing anxiolytic-like behavior in rodents.[15] The test leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.[17]

Experimental Protocol: Elevated Plus Maze in Rats [15]

  • Acclimation and Dosing:

    • Acclimate male Sprague-Dawley rats to a dimly lit testing room for at least 1 hour.

    • Administer Compound X (e.g., at 1, 3, and 10 mg/kg, i.p.), vehicle, or a positive control like diazepam (2 mg/kg, i.p.).

    • Allow for a 30-minute pre-treatment period.

  • Test Procedure:

    • The apparatus consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor.

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Behavior is recorded and analyzed using an automated video-tracking system.

  • Data Analysis:

    • Key parameters measured are: (a) percentage of time spent in the open arms, (b) percentage of entries into the open arms, and (c) total number of arm entries (a measure of general locomotor activity).

    • Analyze the data using a one-way ANOVA and appropriate post-hoc tests. An increase in open arm time/entries without a significant change in total entries indicates a specific anxiolytic-like effect.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle-12.5 ± 2.118.3 ± 3.422.1 ± 2.5
Compound X115.1 ± 2.521.7 ± 4.121.5 ± 2.8
Compound X328.9 ± 3.835.6 ± 4.523.4 ± 3.1
Compound X1035.4 ± 4.2 42.1 ± 5.020.9 ± 2.9
Diazepam238.1 ± 4.5 45.3 ± 5.224.0 ± 3.3

*Table 4: Hypothetical effects of Compound X in the rat EPM. Data are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

In Vivo Testing Workflow:

G cluster_antidepressant Antidepressant Screening cluster_anxiolytic Anxiolytic Screening Dose_FST Dose Mice with Compound X / Vehicle Test_FST Forced Swim Test (FST) Dose_FST->Test_FST Analyze_FST Measure Immobility Time Test_FST->Analyze_FST Result_FST Antidepressant-like Effect? Analyze_FST->Result_FST Dose_EPM Dose Rats with Compound X / Vehicle Test_EPM Elevated Plus Maze (EPM) Dose_EPM->Test_EPM Analyze_EPM Measure Open Arm Time & Entries Test_EPM->Analyze_EPM Result_EPM Anxiolytic-like Effect? Analyze_EPM->Result_EPM Start Compound X with Promising In Vitro Profile Start->Dose_FST Start->Dose_EPM

Caption: Workflow for in vivo behavioral screening.

Phase 3: Preliminary Safety and ADME Profiling

Early assessment of a compound's safety and drug-like properties is critical to determine its viability. This phase proposes initial, cost-effective screens.

  • In Vitro Metabolic Stability: Incubating Compound X with liver microsomes from different species (e.g., mouse, rat, human) provides an early indication of its metabolic fate and potential for first-pass metabolism. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

  • Preliminary Toxicity Screening: A brine shrimp lethality bioassay is a simple, rapid, and inexpensive method to obtain a preliminary indication of general cytotoxicity.[18] While not a substitute for comprehensive toxicology, it can flag highly toxic compounds early in the discovery process.

Summary and Future Directions

This guide has outlined a systematic, hypothesis-driven approach for the preliminary pharmacological characterization of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The proposed workflow, progressing from in vitro binding and functional assays to in vivo behavioral models, provides a robust framework for assessing the compound's potential as a novel CNS therapeutic.

The hypothetical results presented—suggesting potent SERT inhibition, 5-HT1A antagonism, and corresponding antidepressant- and anxiolytic-like activities—would position Compound X as a highly promising lead candidate. Positive outcomes from these studies would justify a more extensive characterization, including:

  • A broader receptor screening panel to confirm target selectivity.

  • More complex behavioral models (e.g., chronic mild stress model of depression).[17]

  • Full pharmacokinetic studies (absorption, distribution, metabolism, excretion).

  • Formal in vivo toxicology and safety pharmacology studies.

By following a logical and scientifically rigorous path, the therapeutic potential of novel pyrazole derivatives like Compound X can be effectively and efficiently elucidated.

References

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Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

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An In-depth Technical Guide to the Therapeutic Potential of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Executive Summary

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[4][5][6] This guide provides a comprehensive exploration of the therapeutic potential of substituted pyrazoles, delving into their synthesis, mechanisms of action, and applications across various disease areas. We will examine the causality behind experimental choices in their development and present detailed protocols and data to empower researchers in this dynamic field. From the blockbuster anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents, pyrazole derivatives continue to be a fertile ground for drug discovery.[2][7][8] This document serves as a technical resource to navigate and harness the full potential of this remarkable heterocyclic core.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

The pyrazole ring's aromaticity and the presence of two nitrogen atoms confer upon it a unique combination of stability and reactivity.[9] This allows for the creation of a multitude of derivatives with tailored electronic and steric properties, crucial for specific interactions with biological targets. The ability to finely tune these properties through substitution is a key reason for the pyrazole's success in drug development.[10][11]

Historical Context and Landmark Discoveries

The journey of pyrazoles in medicine is marked by significant milestones. One of the most notable is the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] This discovery revolutionized the treatment of inflammatory conditions by offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[13][14][15] Another significant pyrazole-based drug is Rimonabant , which was developed as a cannabinoid CB1 receptor antagonist.[16][17][18] Although later withdrawn from the market, its development provided invaluable insights into the structure-activity relationships of pyrazole derivatives targeting the central nervous system.[16][17][18]

Synthetic Pathways to Substituted Pyrazoles: From Classic Reactions to Modern Innovations

The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a foundational method.[19][20][21][22] This reaction, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is versatile and high-yielding.[19][20]

Classical Synthesis: The Knorr Reaction

The Knorr synthesis and its variations remain a cornerstone for creating pyrazole and pyrazolone structures.[19][20][23] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[19][20]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone [19][20]

  • Reactants: Ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Solvent and Catalyst: 1-Propanol and a few drops of glacial acetic acid.

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, add water to the hot mixture to facilitate precipitation.

    • Allow the mixture to cool slowly while stirring.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product and determine the yield and melting point.

    • Characterize the final product using spectroscopic methods (e.g., NMR, IR).

Modern Synthetic Strategies

While the Knorr synthesis is robust, modern medicinal chemistry often demands more efficient and diverse synthetic routes. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex pyrazole derivatives from three or more starting materials.[24][25][26][27][28] This approach offers significant advantages in terms of step economy and the rapid generation of compound libraries for screening.[25] Other advanced methods include microwave-assisted synthesis, which can dramatically reduce reaction times, and novel catalytic systems, such as copper-catalyzed domino reactions.[1]

The Therapeutic Landscape: Diverse Applications of Substituted Pyrazoles

The versatility of the pyrazole scaffold has led to its exploration in a wide array of therapeutic areas.[1][2][5][6]

Anti-inflammatory Agents: Selective COX-2 Inhibition

The most prominent therapeutic application of pyrazoles is in the treatment of inflammation.[7][8][29] Celecoxib exemplifies this, acting as a selective inhibitor of COX-2, an enzyme upregulated at sites of inflammation.[12][13][14][30] By selectively targeting COX-2 over the constitutively expressed COX-1, celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13][14][31] The sulfonamide group of celecoxib is crucial for its selectivity, as it binds to a specific hydrophilic pocket in the COX-2 enzyme.[13][30]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits COX-2, blocking prostaglandin synthesis.

Anticancer Therapeutics: A Multi-targeted Approach

Substituted pyrazoles have emerged as promising anticancer agents, targeting various hallmarks of cancer.[10][11][32][33][34] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many pyrazole derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer.[3] For example, some pyrazoles have shown potent activity against PI3 kinase, a key enzyme in cell growth and survival pathways.[10]

  • Tubulin Polymerization Inhibition: Certain pyrazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[34]

  • DNA Intercalation: Some pyrazole derivatives have been shown to bind to the minor groove of DNA, disrupting DNA replication and transcription in cancer cells.[10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 37 MCF7 (Breast)Apoptosis Induction5.21[10]
Compound 43 MCF7 (Breast)PI3 Kinase Inhibition0.25[10]
Compound 59 HepG2 (Liver)DNA Binding2.0[10]
Antimicrobial and Antifungal Agents

The pyrazole scaffold is also a valuable template for the development of new antimicrobial and antifungal drugs.[35][36][37][38][39][40][41] Researchers have synthesized novel pyrazole derivatives that exhibit significant activity against a range of bacterial and fungal strains, including drug-resistant ones.[35][36][37][38][40] The incorporation of other heterocyclic moieties, such as thiazole, can enhance the antimicrobial spectrum of pyrazole-based compounds.[36]

Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a pyrazole derivative and its biological activity is paramount for rational drug design. SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on potency and selectivity.[16][17][18][42]

For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective CB1 receptor antagonism.[16][17]

Experimental Workflow: In Vitro Assay for Kinase Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Pyrazole Compound Dilutions Incubation Incubate Compound, Enzyme, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare Kinase Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Caption: A typical workflow for evaluating pyrazole inhibitors in vitro.

Future Perspectives and Conclusion

The therapeutic potential of substituted pyrazoles is far from exhausted. Future research will likely focus on:

  • Novel Biological Targets: Exploring the activity of pyrazole derivatives against new and emerging therapeutic targets.

  • Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access novel pyrazole scaffolds.

  • Computational Drug Design: Utilizing in silico methods, such as molecular docking and QSAR, to guide the design of more potent and selective pyrazole-based drugs.[43]

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An In-depth Technical Guide to the Synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its versatile biological activities and its ability to act as a stable, predictable scaffold for molecular elaboration. This guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a representative member of a class of compounds with significant potential in drug discovery. We will dissect the synthesis into its core strategic stages: the construction of the 3,5-disubstituted pyrazole nucleus, the critical formylation step to install a functional handle, and the final reductive amination and N-methylation sequences. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical logic and field-proven insights necessary for successful synthesis and analog development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and its analogs can be logically deconstructed into a few key transformations. A robust retrosynthetic analysis reveals a convergent strategy that allows for flexibility in analog design.

The primary disconnection occurs at the C-N bond of the aminomethyl side chain, pointing to a reductive amination pathway. This identifies 5-propyl-1H-pyrazole-3-carbaldehyde as a pivotal intermediate. This aldehyde, in turn, is derived from a 3,5-disubstituted pyrazole, which can be synthesized via a classical cyclocondensation reaction.

G Target N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine Intermediate1 5-Propyl-1H-pyrazole-3-carbaldehyde Target->Intermediate1 Reductive Amination Intermediate2 3(5)-Propyl-1H-pyrazole Intermediate1->Intermediate2 Formylation (e.g., Vilsmeier-Haack) Precursors 1,3-Diketone + Hydrazine Intermediate2->Precursors Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This strategy offers two key points of diversification for analog synthesis:

  • Varying the 1,3-Diketone Precursor: Modifying the R-group on the diketone allows for the synthesis of a wide array of 5-substituted pyrazole analogs.

  • Varying the Amine: Utilizing different primary or secondary amines in the reductive amination step enables the generation of diverse N-substituted aminomethyl side chains.

Core Synthesis: Construction of the 3,5-Disubstituted Pyrazole Ring

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2] This reaction, often referred to as the Knorr pyrazole synthesis, is highly efficient for producing 3,5-disubstituted pyrazoles.

For our target, the required precursor is a heptane-2,4-dione equivalent. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_workflow Pyrazole Ring Formation Start Heptane-2,4-dione + Hydrazine Hydrate Intermediate Hydrazone Intermediate (via Condensation) Start->Intermediate Cyclized Pyrazoline Intermediate (via Intramolecular Cyclization) Intermediate->Cyclized Product 3-Propyl-5-methyl-1H-pyrazole (via Dehydration) Cyclized->Product

Caption: Workflow for Knorr pyrazole synthesis.

Causality Behind Experimental Choices
  • Choice of Hydrazine: Hydrazine hydrate is typically used as it is a stable and commercially available source of hydrazine. Anhydrous hydrazine can also be used but requires more stringent handling precautions. The reaction is generally run in a protic solvent like ethanol or acetic acid to facilitate proton transfer steps in the mechanism.

  • Regioselectivity: When using an unsymmetrical 1,3-diketone like heptane-2,4-dione, a mixture of two regioisomers (3-propyl-5-methyl- and 5-propyl-3-methyl-1H-pyrazole) is possible. The exact ratio can be influenced by the reaction conditions and the steric and electronic differences between the two carbonyl groups. For many applications, this mixture is carried forward, and the desired isomer is isolated after a later synthetic step. However, regioselective methods have been developed to favor one isomer.[3]

Experimental Protocol: Synthesis of 3(5)-Propyl-5(3)-methyl-1H-pyrazole
  • To a solution of heptane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product mixture of pyrazole regioisomers, which can often be used in the next step without further purification.

Functionalization: Formylation via the Vilsmeier-Haack Reaction

With the pyrazole core in hand, the next critical step is to install a formyl (-CHO) group at the C3 (or C5) position, which will serve as the handle for the subsequent amination. The Vilsmeier-Haack reaction is the preeminent method for this transformation on electron-rich heterocyclic systems like pyrazoles.[4][5][6]

The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). This electrophilic species then attacks the pyrazole ring.

Mechanistic Insight and Regioselectivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrazole ring is activated towards electrophilic attack, and substitution preferentially occurs at the C4 position. However, if the C4 position is blocked (or in cases of N-substituted pyrazoles), formylation can be directed to the C3 or C5 position.[5][7] In the case of our 3,5-disubstituted pyrazole, formylation is directed to the remaining unsubstituted ring carbon. For the synthesis of the target compound, we would ideally start with 5-propyl-1H-pyrazole to formylate the 3-position. If a mixture of regioisomers is used, the formylated products can typically be separated by column chromatography.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Add a solution of the 3(5)-propyl-5(3)-methyl-1H-pyrazole mixture (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the desired 5-propyl-1H-pyrazole-3-carbaldehyde isomer.

Final Elaboration: Reductive Amination and N-Methylation

The final stage of the synthesis involves converting the aldehyde intermediate into the target N-methyl aminomethyl group. This can be achieved through two primary routes: a direct one-step reductive amination with methylamine or a two-step sequence involving reductive amination with ammonia followed by selective N-methylation.

Route A: Direct Reductive Amination

This is the most straightforward approach. The pyrazole aldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the secondary amine.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[8] It is milder than other hydrides like sodium borohydride (NaBH₄) and is particularly effective at reducing imines in the presence of aldehydes, minimizing the side reaction of aldehyde reduction. It does not react rapidly with the acidic N-H proton of the pyrazole ring.

Experimental Protocol: Direct Reductive Amination

  • Dissolve 5-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Route B: Two-Step Amination and N-Methylation

This route offers more control and can be advantageous if direct amination with methylamine is low-yielding or if other N-alkyl analogs are desired from a common primary amine intermediate.

Step 1: Reductive Amination with Ammonia. The procedure is similar to Route A, but using a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to generate the primary amine, 1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Step 2: Selective N-Monomethylation. The selective N-methylation of primary amines can be challenging due to competing over-methylation to the tertiary amine.[9] Several methods provide good selectivity:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent. It is often high-yielding and operationally simple.

  • Transition-Metal Catalysis: Ruthenium or Iridium complexes can catalyze the N-methylation of amines using methanol as a green and atom-economical C1 source.[10]

  • Carbonate Reagents: Dimethyl carbonate (DMC) can serve as a non-toxic methylating agent, often catalyzed by zeolites or other solid catalysts.[11]

MethodMethylating AgentReductant/CatalystTypical ConditionsSelectivityRef
Eschweiler-ClarkeFormaldehyde (aq.)Formic Acid80-100 °CGood to Excellent
CatalyticMethanolRu or Ir Catalyst120-150 °C, BaseHigh[10]
Green MethylationDimethyl CarbonateZeolite (e.g., NaY)120-150 °CHigh[11]

Summary and Outlook

The synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and its analogs is a robust and flexible process rooted in fundamental heterocyclic chemistry. The strategy of pyrazole ring formation, Vilsmeier-Haack formylation, and subsequent reductive amination provides a reliable pathway to the target compounds. The modularity of this approach, allowing for variation at both the 5-position of the pyrazole ring and the N-substituent of the side chain, makes it highly valuable for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Careful selection of reagents and reaction conditions at each stage, particularly during the final N-methylation step, is critical for achieving high yields and purity.

References

  • Bakr F. Abdel-Wahab, Hanan A. Mohamed, Amr A. F. El-Mariah, and Adel A. S. El-Awaad. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245. [Link]

  • Zhang, G., & Zhang, Y. (2020). Selective N-monomethylation of primary amines. RSC Advances, 10(28), 16583-16596. [Link]

  • Reddy, C. R., et al. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 5(31), 19881–19889. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. [Link]

  • Li, F., et al. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 4(4), 7439–7445. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Mariah, A. A. F., & El-Awaad, A. A. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Wang, C., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Catalysis Science & Technology. [Link]

  • Ingle, A. V., Doshi, A. G., Raut, A. W., & Kadu, N. S. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4). [Link]

  • Al-Hourani, B. J. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • de Oliveira, R. N., et al. (2018). Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. ResearchGate. [Link]

  • Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. ChemCatChem, 5(12), 3820-3825. [Link]

  • Duarte, C. D., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(23), 7353. [Link]

  • Selva, M., & Perosa, A. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 68(19), 7543–7551. [Link]

  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Mariah, A. A. F., & El-Awaad, A. A. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative, a class of heterocyclic compounds widely recognized for their versatile applications in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior. This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this target compound. In the absence of direct published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable analytical profile. The methodologies and predicted data herein are designed to offer researchers and drug development professionals a robust, self-validating system for the structural elucidation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and related compounds.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine possesses a pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, substituted at the 3 and 5 positions. A critical feature of N-unsubstituted pyrazoles is prototropic tautomerism, an equilibrium wherein the N-H proton can reside on either nitrogen atom (N1 or N2). This dynamic process can influence the spectroscopic signature, particularly in NMR, by averaging the chemical environments of the C3 and C5 carbons and their attached protons.

The molecular formula is C₈H₁₅N₃, with a monoisotopic mass of 153.13.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazoles as it can help in observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width (~220 ppm) and a significantly larger number of scans (≥1024) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine relative proton counts.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data is summarized below. Chemical shifts are based on typical values for substituted pyrazoles and aliphatic amines.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
N1-H ~12.0 - 13.0 broad singlet - 1H Pyrazole N-H
C4-H ~6.0 - 6.3 singlet - 1H Pyrazole ring H
C6-H₂ ~3.8 - 4.0 singlet (or doublet if coupled to N7-H) - 2H Methylene bridge (-CH₂-NH)
N7-H ~1.5 - 2.5 broad singlet - 1H Amine N-H
C8-H₃ ~2.3 - 2.5 singlet (or doublet if coupled to N7-H) - 3H N-Methyl (-NH-CH₃)
C9-H₂ ~2.5 - 2.7 triplet ~7.5 2H Propyl (-CH₂-CH₂-CH₃)
C10-H₂ ~1.5 - 1.7 sextet ~7.5 2H Propyl (-CH₂-CH₂-CH₃)

| C11-H₃ | ~0.9 - 1.0 | triplet | ~7.5 | 3H | Propyl (-CH₂-CH₂-CH₃) |

Causality Behind Predictions:

  • N1-H: The pyrazole N-H proton is acidic and often appears as a very broad signal at a downfield chemical shift, highly dependent on solvent and concentration.

  • C4-H: Protons on the pyrazole ring typically resonate between 6.0 and 8.0 ppm. For a 3,5-disubstituted pyrazole, the C4-H appears as a singlet.

  • C6-H₂: The methylene group adjacent to the pyrazole ring and the amine nitrogen is expected to be in the 3.8-4.0 ppm range.

  • N7-H & C8-H₃: The amine proton (N7-H) and the N-methyl protons (C8-H₃) will have chemical shifts typical for aliphatic secondary amines. These signals can be broad and may show coupling depending on the rate of proton exchange.

  • Propyl Group (C9-C11): The propyl chain will exhibit a standard upfield aliphatic pattern: a triplet for the terminal methyl group, a triplet for the methylene adjacent to the pyrazole ring, and a multiplet (sextet) for the central methylene group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data is summarized below. Shifts are based on known values for pyrazole derivatives and aliphatic chains.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Atom Number Predicted Chemical Shift (δ, ppm) Assignment
C3 / C5 ~140 - 155 Pyrazole ring carbons (substituted)
C4 ~100 - 105 Pyrazole ring carbon (unsubstituted)
C6 ~45 - 50 Methylene bridge (-CH₂-NH)
C8 ~35 - 40 N-Methyl (-NH-CH₃)
C9 ~28 - 32 Propyl (-CH₂-CH₂-CH₃)
C10 ~22 - 25 Propyl (-CH₂-CH₂-CH₃)

| C11 | ~13 - 15 | Propyl (-CH₂-CH₂-CH₃) |

Causality Behind Predictions:

  • Pyrazole Carbons (C3, C4, C5): The substituted carbons C3 and C5 are expected to be significantly downfield. Due to tautomeric exchange, they may appear as a single averaged signal or as two distinct, potentially broadened signals. The unsubstituted C4 carbon will be the most upfield of the ring carbons.

  • Aliphatic Carbons (C6, C8-C11): The chemical shifts of the aliphatic carbons are predicted based on standard values, with electronegative nitrogen atoms causing a downfield shift for adjacent carbons (C6 and C8).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr disk in the sample holder of an FT-IR spectrophotometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Predicted FT-IR Absorption Bands

Table 3: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) N-H Stretch Pyrazole ring and secondary amine
3100 - 3000 C-H Stretch Aromatic (Pyrazole C4-H)
2960 - 2850 C-H Stretch Aliphatic (Propyl, Methylene, Methyl)
~1590 C=N Stretch Pyrazole ring
~1550 C=C Stretch Pyrazole ring
~1460 C-H Bend Aliphatic
~1290 C-N Stretch Pyrazole ring C-N

| ~1150 | C-N Stretch | Aliphatic amine C-N |

Causality Behind Predictions:

  • N-H Stretching: A broad band is expected in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching in both the pyrazole ring and the secondary amine, likely involving hydrogen bonding.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ correspond to aliphatic C-H bonds, while weaker bands above 3000 cm⁻¹ are typical for aromatic C-H bonds.

  • Ring Vibrations: The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1500 cm⁻¹ region, which is characteristic of aromatic heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.

  • Sample Introduction: Introduce a dilute solution of the compound into the ion source. For EI, the sample is vaporized in a high vacuum. For ESI, the solution is sprayed through a charged capillary.

  • Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the molecules, typically forming a radical cation [M]⁺•. In ESI, protonation usually occurs, forming an [M+H]⁺ ion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₈H₁₅N₃ is 153.22 g/mol . The high-resolution mass should be close to the exact mass of 153.1266.

The primary fragmentation pathway for aliphatic amines under EI conditions is typically alpha-cleavage, which involves the scission of a bond adjacent to the nitrogen atom. For N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, this would involve the cleavage of the C3-C6 bond or the C6-N7 bond.

Fragmentation_Pathway M [M]⁺• m/z = 153 F1 Propyl loss [M-C₃H₇]⁺ m/z = 110 M->F1 - •C₃H₇ F2 Alpha-cleavage [C₇H₁₂N₃]⁺ m/z = 138 M->F2 - •CH₃ F3 Benzylic-type cleavage [C₆H₉N₂]⁺ m/z = 109 M->F3 - •CH₂NHCH₃ F4 Iminium ion [C₂H₆N]⁺ m/z = 44 M->F4 rearrangement

Caption: Proposed EI fragmentation pathway.

Causality Behind Predictions:

  • Molecular Ion (m/z 153): The molecular ion peak [M]⁺• should be observable.

  • Alpha-Cleavage (m/z 138): Loss of the N-methyl radical (•CH₃) via cleavage of the N7-C8 bond would yield a fragment at m/z 138. This is a common pathway for N-methylamines.

  • Benzylic-type Cleavage (m/z 109): The most probable fragmentation is the cleavage of the C3-C6 bond, which is analogous to benzylic cleavage. This would result in a stable pyrazolyl-methyl cation radical and the loss of the aminomethyl radical (•CH₂NHCH₃), leading to a prominent ion at m/z 109.

  • Iminium Ion (m/z 44): Formation of the N-methyliminium ion ([CH₂=NHCH₃]⁺) at m/z 44 is another characteristic fragmentation pathway for N-methyl amines, resulting from cleavage of the C3-C6 bond with charge retention on the amine fragment.

  • Propyl Loss (m/z 110): Loss of the propyl radical (•C₃H₇) from the pyrazole ring would result in an ion at m/z 110.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, along with the provided experimental protocols, offer a comprehensive and scientifically grounded framework for the structural confirmation and purity assessment of this compound. By explaining the causality behind experimental choices and spectral predictions, this document serves as an authoritative resource for researchers, enabling them to validate their own experimental findings against a robust theoretical model.

References

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. Retrieved from [Link]

  • PubMed. (n.d.). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Methodological & Application

Application Note: A Strategic Approach to HPLC Method Development for the Analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The accurate and precise quantification of these compounds is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive, science-backed strategy for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the novel compound, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

This guide is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, cause-and-effect workflow that mirrors the decision-making process of an experienced chromatographer. We will proceed from initial analyte characterization and prediction of physicochemical properties to a systematic optimization of chromatographic parameters, culminating in a detailed protocol for method validation according to ICH guidelines.[1][2]

Analyte Characterization: Predicting Chromatographic Behavior

Chemical Structure:

(Structure of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine)

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Implication for HPLC Method Development
Molecular Weight ~153.24 g/mol Suitable for standard RP-HPLC analysis.
pKa (strongest basic) ~9.5 - 10.5 The secondary amine will be protonated (positively charged) at acidic to neutral pH. An acidic mobile phase (pH 2-4) is recommended to ensure consistent ionization and prevent peak tailing.[6][7]
logP ~1.5 - 2.5 The compound has moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography with good retention on C8 or C18 columns.[8][9]

| UV Absorbance (λmax) | ~210-220 nm | The pyrazole ring suggests strong absorbance in the low UV range. Wavelength screening is necessary to find the optimal detection wavelength. |

Note: Properties are estimated based on the structure and data for analogous compounds.[3][4][5] Experimental verification is a critical first step.

A Systematic Strategy for Method Development

Our approach is a multi-step, logical progression designed to efficiently arrive at a robust and reliable method. The workflow is visualized in the diagram below.

MethodDevelopmentWorkflow cluster_end Analyte 1. Analyte Characterization (Predict pKa, logP, UV λmax) Column 2. Column & Solvent Screening - C18, C8 Columns - ACN vs. MeOH Analyte->Column Informs initial choices MobilePhase 3. Mobile Phase Optimization - Adjust pH (2.5-3.5) - Optimize Gradient Profile Column->MobilePhase Select best phase Optimization 5. Method Fine-Tuning - Flow Rate & Temperature - Injection Volume MobilePhase->Optimization Refine separation Detector 4. Detector Settings - Determine Optimal Wavelength (λmax) Detector->Optimization Ensure sensitivity SST 6. System Suitability Testing (Pre-Validation Check) Optimization->SST Define final method Validation 7. Full Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness SST->Validation Confirm readiness End Ready for Routine Use Validation->End

Sources

Application Note: Comprehensive NMR Analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation Challenge

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The precise arrangement of substituents on the pyrazole ring is critical to a molecule's function. Therefore, unambiguous structural confirmation is a prerequisite for any further development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution. This guide provides a detailed framework for the analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, moving from theoretical prediction to practical experimental protocols and data interpretation. We will address key structural features, including the significant challenge of annular tautomerism inherent to N-unsubstituted pyrazoles.

Molecular Structure and Annular Tautomerism

The nominal structure of the target compound is shown below. However, for N-unsubstituted pyrazoles, it is crucial to consider the existence of two possible annular tautomers, which can rapidly interconvert in solution.[2][3]

  • Tautomer A: N-methyl-1-(5-propyl -1H-pyrazol-3-yl)methanamine

  • Tautomer B: N-methyl-1-(3-propyl -1H-pyrazol-5-yl)methanamine

If the exchange between these forms is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their respective substituents, will appear as averaged signals.[3] Conversely, if one tautomer is significantly more stable or the exchange is slow, a distinct set of signals for that single tautomer will be observed. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents.[2][3] For this guide, we will predict the spectrum for Tautomer A, while acknowledging that experimental results may reveal the presence of Tautomer B or an averaged state.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Tautomer A in a common deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for pyrazole derivatives and alkylamine chains.[2][4][5][6][7]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Atom #AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H4Pyrazole CH ~ 6.0Singlet (s)1H-The proton at the C4 position of the pyrazole ring typically appears as a singlet in this region.[4]
H6-CH₂ -NH-~ 3.8Singlet (s) or Doublet (d)2HJ ≈ 5-6 Hz (if coupled to N7-H)Methylene group adjacent to the pyrazole ring and a nitrogen atom. May appear as a singlet if N-H exchange is rapid.
H8-NH-CH₃ ~ 2.5Singlet (s) or Doublet (d)3HJ ≈ 5-6 Hz (if coupled to N7-H)N-methyl group. Coupling to N7-H may or may not be observed due to exchange.[8]
H9-CH₂ -CH₂-CH₃~ 2.6Triplet (t)2HJ ≈ 7.5 HzMethylene group attached directly to the pyrazole ring, deshielded by the aromatic system.
H10-CH₂-CH₂ -CH₃~ 1.6Sextet2HJ ≈ 7.5 HzMethylene group of the propyl chain, coupled to five neighboring protons.
H11-CH₂-CH₂-CH₃ ~ 0.9Triplet (t)3HJ ≈ 7.5 HzTerminal methyl group of the propyl chain, showing a characteristic triplet.[6]
N7-H-CH₂-NH -CH₃Broad, variableSinglet (s, broad)1H-Amine proton signals are often broad due to chemical exchange and quadrupolar coupling with ¹⁴N.[3] May exchange with D₂O.
N1-HPyrazole NH Very Broad, variableSinglet (s, very broad)1H-The pyrazole N-H proton signal is frequently very broad or not visible at all due to rapid proton exchange.[3]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Atom #AssignmentPredicted δ (ppm)Rationale
C5Pyrazole C -propyl~ 148The pyrazole carbon bearing the alkyl substituent is typically found in this region.[2]
C3Pyrazole C -CH₂NH~ 145The pyrazole carbon attached to the aminomethyl group. Substituents at C3 are generally more deshielded than at C5.[2]
C4Pyrazole C H~ 104The CH carbon of the pyrazole ring.[7]
C6-C H₂-NH-~ 45Methylene carbon attached to the pyrazole ring and a nitrogen atom.
C8-NH-C H₃~ 36N-methyl carbon.
C9-C H₂-CH₂-CH₃~ 28Propyl carbon attached to the pyrazole ring.
C10-CH₂-C H₂-CH₃~ 23Central carbon of the propyl group.
C11-CH₂-CH₂-C H₃~ 14Terminal methyl carbon of the propyl group.

Experimental Protocols

The following protocols provide a robust workflow for acquiring high-quality NMR data suitable for complete structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C, 2D) of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter through glass wool into a high-quality 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim on the deuterium signal prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C{¹H} Spectrum acq2->acq3 acq4 Acquire 2D Spectra: COSY, HSQC, HMBC acq3->acq4 proc1 Apply Fourier Transform, Phase Correction, and Baseline Correction acq4->proc1 proc2 Calibrate spectra using TMS (0 ppm) or residual solvent peak proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra proc2->proc3 proc4 Assign signals using 1D and 2D correlation data proc3->proc4

Caption: Recommended workflow for NMR analysis.

Protocol for NMR Sample Preparation

This protocol is designed for small organic molecules (MW < 1000 g/mol ).[9][10]

  • Weigh Sample: Accurately weigh the sample. For a standard ¹H spectrum, 5-10 mg is sufficient. For more detailed studies including ¹³C and 2D NMR, 20-50 mg is recommended to reduce acquisition time.[9][11]

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds.[11][12]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13] Gentle vortexing or warming may be required.

  • Transfer to NMR Tube: Use a Pasteur pipette with a small cotton or glass wool plug at the tip to filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[9][12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol for NMR Data Acquisition

The following steps outline a standard acquisition procedure on a modern FT-NMR spectrometer.[14][15]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum:

    • Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

    • Note key parameters: spectral width (~12-16 ppm), acquisition time (~2-4 s), relaxation delay (1-5 s).

  • ¹³C{¹H} Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (hundreds to thousands) depending on the sample concentration.

    • Note key parameters: spectral width (~220-240 ppm), relaxation delay (2 s).

  • 2D COSY Spectrum:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This reveals proton-proton couplings within the same spin system (e.g., within the propyl chain).

  • 2D HSQC Spectrum:

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous C-H assignment.[3]

  • 2D HMBC Spectrum:

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is critical for establishing connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away.[3]

Protocol for NMR Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.[16]

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data (the spectrum).

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical shape.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm for ¹H spectra, and the CDCl₃ carbon signal is set to 77.16 ppm for ¹³C spectra.[7][17] If an internal standard like tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.[6]

  • Peak Picking and Integration: Identify the precise chemical shift of each peak. For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

Data Interpretation and Structural Confirmation

The final step is to assemble the information from all spectra to build a complete, self-consistent structural assignment. The HMBC spectrum is particularly powerful for this purpose.

Caption: Key expected HMBC (¹H → ¹³C) correlations.

  • Confirming the Propyl Group Position: The protons of the methylene group attached to the pyrazole ring (H9, ~2.6 ppm) should show HMBC correlations to both C5 and C4 of the ring. This confirms the propyl group is at the C5 position.

  • Confirming the Methanamine Group Position: The methylene protons of the methanamine side chain (H6, ~3.8 ppm) should show correlations to C3 and C4 of the pyrazole ring, confirming its position.

  • Linking Side Chains: The methyl protons of the N-methyl group (H8, ~2.5 ppm) will show a crucial two-bond correlation to the methylene carbon C6 (~45 ppm), confirming the N-methyl-methanamine fragment.

  • Intra-Ring Correlations: The pyrazole proton H4 (~6.0 ppm) will show correlations to both C3 and C5, confirming the ring structure.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Abbasi, G., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-113. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole. [Link]

  • Hore, P. J. (2005). NMR Data Processing. eMagRes. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

  • ResearchGate. (n.d.). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

  • Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Notre Dame. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Doc Brown's Chemistry. (2025). propylamine low high resolution 1H proton nmr spectrum. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Doc Brown's Chemistry. (2025). ¹H proton nmr spectrum of methylamine. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • National Institutes of Health (NIH). (2022). DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

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Application Notes and Protocols for the Analytical Quantification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a detailed overview of the primary analytical techniques for the quantification of pyrazole compounds, a critical scaffold in pharmaceutical and agrochemical development. This document offers in-depth protocols, field-proven insights, and the scientific rationale behind method selection for researchers, scientists, and drug development professionals. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not just procedural steps, but a foundational understanding of the analytical choices, ensuring robust and reliable quantification.

Introduction: The Significance of Pyrazole Quantification

Pyrazoles, five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their derivatives are found in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the insecticide fipronil.[1][3] The precise and accurate quantification of these compounds is paramount throughout the drug development lifecycle—from discovery and preclinical studies to quality control and release testing of the final product.

The choice of an analytical technique for pyrazole quantification is fundamentally dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Key properties to consider include:

  • Volatility and Thermal Stability: Determines the suitability of Gas Chromatography.

  • Polarity and Solubility: Influences the choice of mobile and stationary phases in Liquid Chromatography.

  • Ionization Potential: Critical for Mass Spectrometry-based detection.

  • Chromophoric Properties: Essential for UV-Vis spectroscopic methods.

This guide will delve into the most effective analytical techniques, providing a framework for method selection and detailed protocols for their implementation.

Strategic Selection of Analytical Techniques

The decision-making process for selecting the appropriate analytical technique is a critical first step. The following diagram illustrates a logical workflow based on the key physicochemical properties of the pyrazole compound .

G cluster_0 Analyte Physicochemical Properties cluster_1 Primary Analytical Techniques cluster_2 Spectroscopic & Other Techniques Analyte Pyrazole Compound Volatility Volatile & Thermally Stable? Analyte->Volatility Analyte->Volatility NMR NMR Spectroscopy Analyte->NMR Structural Elucidation & Purity Polarity Polarity & Solubility GC_MS Gas Chromatography (GC-MS) Volatility->GC_MS Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC->LC_MS High Sensitivity & Specificity Required UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Routine QC & High Concentration

Caption: Decision workflow for selecting an analytical technique for pyrazole quantification.

As a general principle, the non-volatile and often polar nature of many pharmaceutical pyrazole derivatives makes High-Performance Liquid Chromatography (HPLC) the most versatile and widely adopted technique.[4] Gas Chromatography (GC) is more specialized, reserved for pyrazoles that are volatile and thermally stable.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pyrazole Analysis

HPLC is the preeminent technique for the quantification of a vast range of pyrazole compounds, particularly in the pharmaceutical industry.[4] Its applicability to non-volatile and thermally labile molecules makes it ideal for the analysis of active pharmaceutical ingredients (APIs) and their formulations.[3]

The Causality Behind Method Selection in HPLC

The choice of HPLC parameters is dictated by the polarity of the pyrazole analyte. Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

  • Stationary Phase: C18 columns are the standard choice due to their hydrophobicity, which provides excellent retention for a wide range of pyrazole derivatives.

  • Mobile Phase: A mixture of water (often with a pH modifier like trifluoroacetic acid or phosphoric acid) and an organic solvent (typically acetonitrile or methanol) is used.[6][7] The ratio is optimized to achieve the desired retention time and resolution. For more polar pyrazoles, a higher percentage of the aqueous phase is used, while for less polar compounds, the organic content is increased.

Data Presentation: Typical HPLC Method Parameters for Pyrazole Compounds
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of pyrazole polarities.
Mobile Phase Acetonitrile:Water with 0.1% TFA (v/v)Acetonitrile is a common organic modifier, and TFA helps to improve peak shape and provides a consistent pH.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8]
Detection UV-Vis at a specific wavelength (e.g., 251 nm for Celecoxib)Many pyrazoles have a chromophore that allows for sensitive UV detection. The wavelength is chosen at the absorbance maximum of the analyte.[5]
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Controls retention time and can improve peak shape.[7]
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Experimental Protocol: Quantification of Celecoxib in a Capsule Formulation by RP-HPLC

This protocol is adapted from established methods for the analysis of celecoxib, a widely used pyrazole-containing NSAID.[5][8][9]

Objective: To determine the concentration of Celecoxib in a pharmaceutical capsule formulation using a validated RP-HPLC method.

Materials and Reagents:

  • Celecoxib reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Celecoxib capsules (e.g., 200 mg)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mixture of acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v).[7]

    • Filter through a 0.45 µm membrane filter and degas by sonication.

  • Preparation of Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the Celecoxib reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.[7]

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 5, 10, 20, 40, 60 µg/mL) using the mobile phase as the diluent.

  • Preparation of Sample Solution:

    • Take the contents of 20 capsules and determine the average weight.

    • Accurately weigh a quantity of the powdered capsule contents equivalent to 10 mg of Celecoxib into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the Celecoxib.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the calibration curve.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each working standard solution and the sample solution.

    • Record the chromatograms and measure the peak area of the Celecoxib peak.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of Celecoxib in the sample solution from the calibration curve.

    • Calculate the amount of Celecoxib per capsule.

Method Validation: This method should be validated according to ICH guidelines (Q2(R2)) for linearity, accuracy, precision, specificity, and robustness.[10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Pyrazoles

GC-MS is a powerful technique for the quantification of volatile and thermally stable pyrazole compounds.[13] It is particularly useful for the analysis of pyrazole isomers in industrial mixtures and for detecting trace levels of volatile impurities.[13]

The Causality Behind Method Selection in GC-MS

The primary prerequisite for GC analysis is that the analyte must be volatile enough to be vaporized in the heated injector port without thermal degradation.[3] Many simple pyrazoles and their derivatives meet this requirement.

  • Derivatization: For pyrazoles with polar functional groups (e.g., -NH, -OH) that may hinder volatilization, derivatization can be employed to increase their volatility and improve peak shape.

  • Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often used for the separation of pyrazole isomers.[13]

  • Mass Spectrometry Detection: MS detection provides high selectivity and allows for the unambiguous identification of analytes based on their mass spectra and fragmentation patterns.[14][15]

Data Presentation: Typical GC-MS Method Parameters for Pyrazole Isomer Analysis
ParameterConditionRationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[13]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.[13]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with MS detection.[13]
Oven Temperature Program Initial 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/minA temperature gradient allows for the separation of compounds with different boiling points.[13]
Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 40-450A typical mass range to capture the molecular ion and key fragments of most pyrazole derivatives.
Experimental Protocol: Quantification of Fipronil in an Environmental Sample by GC-MS

This protocol is a generalized procedure for the analysis of the pyrazole insecticide Fipronil.

Objective: To quantify the concentration of Fipronil in a soil sample using GC-MS with an internal standard.

Materials and Reagents:

  • Fipronil reference standard

  • Internal standard (e.g., a deuterated analog or a compound with similar properties)

  • Acetone (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Soil sample

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • DB-5ms column or equivalent

Procedure:

  • Sample Extraction:

    • Accurately weigh 10 g of the soil sample into a beaker.

    • Add a known amount of the internal standard.

    • Extract the sample with 20 mL of a 1:1 mixture of acetone and hexane by sonication for 20 minutes.

    • Filter the extract and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

  • Sample Cleanup (SPE):

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Condition an SPE cartridge with hexane followed by acetone.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a small volume of hexane to remove interferences.

    • Elute the Fipronil and internal standard with a suitable solvent mixture (e.g., acetone/hexane).

    • Concentrate the eluate to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Acquire the data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for Fipronil and the internal standard.

  • Data Analysis:

    • Prepare a calibration curve by analyzing standard solutions of Fipronil and the internal standard.

    • Plot the ratio of the Fipronil peak area to the internal standard peak area against the concentration of Fipronil.

    • Calculate the concentration of Fipronil in the soil sample based on the calibration curve.

Advanced and Complementary Techniques

While HPLC and GC-MS are the primary workhorses, other techniques offer specific advantages for pyrazole quantification and characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the ultra-trace level quantification of pyrazoles in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. Its superior sensitivity and selectivity allow for the detection of low concentrations of drugs and their metabolites. The use of ion-pair reagents can improve the retention of polar pyrazoles on reversed-phase columns.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantification of pyrazoles in bulk drug substances and simple formulations, provided that the analyte has a suitable chromophore and there are no interfering substances. The maximal UV absorption for pyrazole itself is around 203 nm. It is often used for dissolution testing and for routine quality control where high sample throughput is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a qualitative technique for structural elucidation, Quantitative NMR (qNMR) can be used for the highly accurate determination of pyrazole purity without the need for a reference standard of the analyte itself. By integrating the signals of the pyrazole compound against a certified internal standard, a direct measure of purity can be obtained.

Conclusion: A Multi-faceted Approach to Pyrazole Quantification

The analytical quantification of pyrazole compounds is a critical aspect of research, development, and quality control in the pharmaceutical and agrochemical industries. The selection of the most appropriate analytical technique is a strategic decision based on the physicochemical properties of the pyrazole analyte and the requirements of the analysis. HPLC stands out as the most versatile and widely used method, particularly for the non-volatile and polar compounds common in pharmaceutical applications. GC-MS provides a robust alternative for volatile and thermally stable pyrazoles. For demanding applications requiring high sensitivity in complex matrices, LC-MS/MS is the gold standard. Spectroscopic techniques like UV-Vis and NMR serve as valuable complementary tools for routine analysis and purity determination. By understanding the principles and causality behind each of these techniques, researchers can develop and validate robust and reliable methods for the accurate quantification of this important class of heterocyclic compounds.

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  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. (2019). Organometallics, 38(21), 4156–4163. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Assays of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of the novel pyrazole derivative, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1][2][3][4] This document outlines detailed, step-by-step protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting antimicrobial susceptibility testing in a standardized and reproducible manner. The protocols are grounded in established methodologies and refer to international standards, ensuring the generation of high-quality, reliable data critical for the advancement of new antimicrobial agents.

Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial properties.[2][5][6][7] The unique structural features of the pyrazole ring allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[3]

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a novel synthetic compound belonging to this promising class. Its structural characteristics suggest the potential for interaction with microbial targets, making it a candidate for investigation as a new antimicrobial agent. The evaluation of its in vitro efficacy is the critical first step in its development pathway.

These application notes will detail the standardized methodologies for assessing the antimicrobial activity of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, focusing on the broth microdilution method for MIC determination and subsequent MBC determination. Adherence to these protocols will ensure the generation of data that is both reproducible and comparable to international standards set by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]

Hypothetical Data Summary

For illustrative purposes, the following tables present hypothetical data for the antimicrobial activity of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine against a panel of common pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Test MicroorganismGram StainN-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive80.5
Enterococcus faecalis ATCC 29212Gram-positive161
Escherichia coli ATCC 25922Gram-negative320.015
Pseudomonas aeruginosa ATCC 27853Gram-negative640.5
Candida albicans ATCC 90028Fungus>1281

Table 2: Minimum Bactericidal Concentration (MBC) of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Test MicroorganismGram StainN-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Gram-positive162
Enterococcus faecalis ATCC 29212Gram-positive644
Escherichia coli ATCC 25922Gram-negative>128>4
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>2

Experimental Protocols

Materials and Equipment
  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (solid form)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

  • Sterile spreaders and loops

  • Incubator

  • Vortex mixer

  • Reference microbial strains (e.g., ATCC cultures)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (16-20 hours, 35-37°C) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Plating Plate from Clear Wells onto Agar MIC_Determination->MBC_Plating MBC_Incubation Incubate Agar Plates (18-24 hours) MBC_Plating->MBC_Incubation MBC_Determination Determine MBC (Lowest concentration with ≥99.9% killing) MBC_Incubation->MBC_Determination

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15]

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh a precise amount of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

    • Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the test compound stock solution at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • This will create a range of concentrations of the test compound.

  • Inoculation and Controls:

    • Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.

    • Growth Control (Positive Control): Include wells with 100 µL of broth and 100 µL of the microbial inoculum (no compound).

    • Sterility Control (Negative Control): Include wells with 200 µL of sterile broth only.

    • Positive Antibiotic Control: Prepare a separate set of dilutions with a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation periods.[13][14]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Wells:

    • From the wells in the MIC assay that show no visible growth (the MIC well and wells with higher concentrations), aspirate 10-100 µL of the suspension.

    • Spread the aspirated suspension onto separate, appropriately labeled agar plates (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanism of Action: A Look at Pyrazole Derivatives

While the specific mechanism of action for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is yet to be elucidated, several pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One prominent target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Further studies, such as macromolecular synthesis assays, would be required to determine the precise mechanism of this novel compound.

Potential Mechanism of Action Hypothetical Mechanism of Action for Pyrazole Derivatives cluster_compound Compound cluster_target Bacterial Cell Pyrazole N-methyl-1-(5-propyl-1H- pyrazol-3-yl)methanamine DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothetical Mechanism of Action.

Conclusion

The protocols outlined in these application notes provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial activity of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. By following these detailed methodologies, researchers can generate reliable and reproducible data on the MIC and MBC of this novel compound. This information is fundamental for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy trials. The promising pharmacological profile of pyrazole derivatives warrants a thorough investigation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine as a potential new weapon in the fight against microbial infections.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(74), 46770-46794. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Future Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Future Science. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Journal of Applied Biology & Biotechnology. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available at: [Link]

  • Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available at: [Link]

  • BMC Microbiology. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Available at: [Link]

  • MYCPD. (2014). CLSI vs. EUCAST. Available at: [Link]

  • Elsevier. (2014). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2023). Pyrazole derivatives showing antimicrobial activity. Available at: [Link]

  • PubMed. (2006). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Available at: [Link]

  • ChemBK. (2024). N-Methyl-1-(1H-pyrazol-5-yl)methanamine. Available at: [Link]

  • PubMed. (2005). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Available at: [Link]

  • PubMed Central. (2019). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Available at: [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

Sources

Application Notes & Protocols: A Neuropharmacological Investigation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, scientists, and drug development professionals. Preamble: The burgeoning field of novel psychoactive substances (NPS) presents a continuous challenge and opportunity for neuropharmacology. N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a pyrazole derivative, represents a structurally novel compound with undetermined pharmacological activity. This document provides a comprehensive guide for its systematic evaluation, from initial in vitro characterization to in vivo behavioral assessment. The protocols herein are designed to be robust and self-validating, providing a foundational framework for researchers investigating novel compounds.

Section 1: Rationale and Strategic Overview

The pyrazole scaffold is present in a variety of pharmacologically active compounds, suggesting that N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine may exhibit significant central nervous system (CNS) activity. Its structure, featuring a methylamino group, hints at potential interactions with monoamine transporters or receptors, a common characteristic of psychostimulant drugs[1][2]. A systematic investigation is therefore warranted to elucidate its neuropharmacological profile.

Our proposed research workflow is designed to characterize the compound's mechanism of action, potency, and potential therapeutic or toxicological effects. This multi-tiered approach ensures a logical progression from molecular targets to complex behavioral outcomes.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment a Receptor Binding Assays b Functional Assays a->b Identify functional activity c In Vitro Metabolism & Toxicity b->c Assess cellular impact d Pharmacokinetic Profiling c->d Transition to in vivo studies e Behavioral Pharmacology d->e Determine dose-response f Neurochemical Analysis e->f Correlate behavior with neurochemistry

Figure 1: A phased approach for the neuropharmacological evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Section 2: In Vitro Characterization

The initial phase of investigation focuses on identifying the molecular targets of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and its effects at the cellular level. This is crucial for understanding its fundamental mechanism of action.

Receptor Binding Affinity

Objective: To determine the binding affinity of the compound to a panel of CNS receptors and transporters, with a focus on those implicated in psychostimulant action (dopamine, serotonin, and norepinephrine transporters and receptors).

Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Utilize commercially available cell lines expressing the target human receptors or transporters (e.g., HEK293 cells). Prepare cell membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for the dopamine transporter), and varying concentrations of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the inhibition constant (Ki) by non-linear regression analysis using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Profile of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

TargetRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428150
Serotonin Transporter (SERT)[³H]Citalopram85
Norepinephrine Transporter (NET)[³H]Nisoxetine250
5-HT2A Receptor[³H]Ketanserin50
D2 Receptor[³H]Spiperone>10,000
Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or reuptake inhibitor at the identified targets.

Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters.

  • Assay Initiation: Pre-incubate the cells with varying concentrations of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine or a reference compound (e.g., cocaine).

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT).

  • Incubation and Termination: Incubate for a short period (e.g., 10 minutes) at 37°C. Terminate the uptake by washing with ice-cold buffer.

  • Measurement: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the substrate uptake (IC50).

Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture: Use a cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time using a fluorescence plate reader.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for agonistic activity. To test for antagonism, pre-incubate with the compound before adding a known 5-HT2A agonist (e.g., serotonin).

G cluster_0 Signaling Cascade Compound N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine Receptor 5-HT2A Receptor Compound->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ Release ER->Ca2

Figure 2: Hypothetical signaling pathway for 5-HT2A receptor agonism.

In Vitro Metabolism and Toxicity

Objective: To assess the metabolic stability of the compound and its potential for neurotoxicity in a cellular model. The use of human neuronal cell lines is a valuable tool for the preliminary toxicological evaluation of novel psychoactive substances[3].

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine in a phosphate buffer.

  • Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Determine the in vitro half-life (t1/2) of the compound. This provides an early indication of its metabolic clearance. Combining in vitro and in vivo models can provide complementary data for understanding metabolism[4].

Protocol: Neurotoxicity Assessment in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells, a commonly used model for neurotoxicity studies[3].

  • Compound Exposure: Expose the cells to a range of concentrations of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC50). This provides a preliminary measure of neurotoxicity.

Section 3: In Vivo Assessment

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's effects on a whole organism, including its behavioral and neurochemical impact. The use of animal models is crucial for studying the physiology and pharmacology of potential neuropsychiatric drugs[5][6].

Behavioral Pharmacology

Objective: To characterize the behavioral effects of the compound, with a focus on psychostimulant-like properties. Animal models are widely used to study the effects of psychostimulants[7].

Protocol: Locomotor Activity Assessment

  • Animals: Use adult male mice or rats.

  • Habituation: Place the animals in open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).

  • Administration: Administer N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours using automated activity monitors.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group. A significant increase in activity is indicative of a psychostimulant effect[8].

Table 2: Hypothetical Dose-Response Effect on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SEM
Vehicle1500 ± 120
12500 ± 200
34500 ± 350
106000 ± 500
Neurochemical Analysis

Objective: To determine the effect of the compound on extracellular levels of dopamine and serotonin in a key brain region associated with reward and reinforcement, the nucleus accumbens.

Protocol: In Vivo Microdialysis

  • Surgical Preparation: Surgically implant a microdialysis probe into the nucleus accumbens of anesthetized rats. Allow for recovery.

  • Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer a behaviorally active dose of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

G cluster_0 In Vivo Microdialysis Workflow a Surgical Implantation of Probe b Baseline Sample Collection a->b c Drug Administration b->c d Post-Drug Sample Collection c->d e HPLC-ED Analysis d->e f Data Interpretation e->f

Figure 3: Workflow for in vivo microdialysis experiments.

Section 4: Conclusion and Future Directions

This document outlines a systematic approach to characterizing the neuropharmacological profile of the novel compound N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. The proposed experiments will elucidate its molecular targets, functional activity, metabolic stability, and in vivo behavioral and neurochemical effects. The data generated will be crucial for determining its potential as a therapeutic agent or its risk as a substance of abuse. Future studies could explore its effects on more complex behaviors such as drug discrimination and self-administration, as well as its potential for inducing neuroadaptations with chronic administration.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. Retrieved January 17, 2026, from [Link]

  • Prickaerts, J., et al. (2009). Teaching neurophysiology, neuropharmacology, and experimental design using animal models of psychiatric and neurological disorders. Advances in Physiology Education, 33(1), 31-38. Retrieved January 17, 2026, from [Link]

  • Prickaerts, J., et al. (2009). Teaching neurophysiology, neuropharmacology, and experimental design using animal models of psychiatric and neurological disorders. Advances in Physiology Education. Retrieved January 17, 2026, from [Link]

  • Neuropharmacology. (n.d.). Department of Pharmacology, University of Oxford. Retrieved January 17, 2026, from [Link]

  • García-Ratés, S., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1378135. Retrieved January 17, 2026, from [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Neuroscience and Biobehavioral Reviews, 29(8), 1277-1293. Retrieved January 17, 2026, from [Link]

  • van der Schoot, R., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 23(7), 743-759. Retrieved January 17, 2026, from [Link]

  • Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). (2026). Office of Justice Programs. Retrieved January 17, 2026, from [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Psychostimulants given in adolescence modulate their effects in adulthood using the open field and the wheel-running assays. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

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Application Note: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine as a Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the potential applications of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine in medicinal chemistry. While this specific molecule is a commercially available building block, its direct biological activities are not extensively documented in peer-reviewed literature. However, its structure is emblematic of the pyrazole core, a well-established "privileged scaffold" in drug discovery renowned for its broad spectrum of biological activities[1][2]. Pyrazole derivatives are key components in numerous FDA-approved drugs, highlighting their therapeutic significance[1][3][4]. This guide will, therefore, treat N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine as a prototypical scaffold. We will present a hypothesized application targeting protein kinases, supported by generalized, field-proven protocols for its synthesis, characterization, and evaluation as a potential kinase inhibitor.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide variety of biological targets[3][5]. This versatility has led to the development of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties[6][7][8][9].

Notably, the pyrazole scaffold is a prominent feature in many kinase inhibitors, such as Ruxolitinib and Axitinib, which are used to treat cancer and other diseases[4]. The 3,5-disubstituted pattern, as seen in our lead molecule, is particularly effective for creating compounds that can fit into the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs. The propyl group at the 5-position can provide beneficial hydrophobic interactions, while the methylaminomethyl group at the 3-position offers a handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanism of Action: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. We hypothesize that N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine can serve as a foundational structure for developing inhibitors that compete with ATP for the kinase binding site. The pyrazole core can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Pyrazole N-methyl-1-(5-propyl-1H- pyrazol-3-yl)methanamine Derivative Inhibition Inhibition Pyrazole->Inhibition ATP ATP ATP->Receptor Competes with Inhibition->Receptor Blocks ATP Binding Site

Caption: Hypothesized mechanism of kinase inhibition.

Protocols for Synthesis and Evaluation

This section outlines the core experimental procedures for synthesizing the target compound and evaluating its biological activity. These protocols are designed to be robust and adaptable.

Synthesis of 3,5-Disubstituted Pyrazoles

The most common and versatile method for synthesizing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives[10]. This approach provides regioselective control over the final substitution pattern.

Protocol 2.1.1: Synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Rationale: This two-step protocol first establishes the pyrazole core via a classic Knoevenagel condensation, followed by a reductive amination to install the N-methylmethanamine side chain. This is a reliable and scalable approach.

Materials:

  • 1,3-Hexanedione (for the propyl substituent)

  • Ethyl glyoxalate

  • Hydrazine hydrate

  • Methylamine solution (e.g., 40% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

  • Step 1: Synthesis of 5-propyl-1H-pyrazole-3-carbaldehyde.

    • In a round-bottom flask, dissolve 1,3-hexanedione (1.0 eq) and ethyl glyoxalate (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by silica gel column chromatography to yield the intermediate, 5-propyl-1H-pyrazole-3-carbaldehyde.

  • Step 2: Reductive Amination.

    • Dissolve the aldehyde from Step 1 (1.0 eq) in a mixture of DCM and MeOH (4:1).

    • Add methylamine solution (2.0 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, by silica gel column chromatography.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis_Workflow start Start Materials: 1,3-Hexanedione Ethyl Glyoxalate Hydrazine Hydrate step1 Step 1: Pyrazole Formation (Condensation) start->step1 intermediate Intermediate: 5-propyl-1H-pyrazole-3-carbaldehyde step1->intermediate step2 Step 2: Reductive Amination (Methylamine, STAB) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine purification->product characterization Characterization (NMR, LC-MS) product->characterization

Caption: General synthetic workflow for the target compound.

In Vitro Evaluation: Kinase Inhibition Assay

Rationale: To assess the biological activity of the synthesized compound, a primary screen against a representative kinase is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of the compound indicates inhibition.

Protocol 2.2.1: ADP-Glo™ Kinase Assay

Materials:

  • Synthesized pyrazole compound (dissolved in DMSO)

  • Target kinase (e.g., ABL1, SRC, or a panel of kinases)

  • Kinase-specific substrate and buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Preparation: Perform a serial dilution of the pyrazole compound in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture (containing kinase, substrate, and buffer).

    • Add 0.5 µL of the diluted compound or DMSO (for positive and negative controls).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no kinase" control (0% activity) and the "DMSO only" control (100% activity).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Pyrazole-Lead-01Kinase AExperimental Value
Staurosporine (Control)Kinase A~10 nM
Pyrazole-Lead-01Kinase BExperimental Value
Staurosporine (Control)Kinase B~5 nM
Cell-Based Evaluation: Cytotoxicity Assay

Rationale: After confirming in vitro activity, it is crucial to assess the compound's effect in a cellular context. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. A reduction in signal indicates cytotoxic or cytostatic effects.

Protocol 2.3.1: MTT Cell Viability Assay

Materials:

  • Cancer cell line relevant to the target kinase (e.g., K562 for ABL1 inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a "vehicle only" (DMSO) control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Biology cluster_2 Phase 3: Cell-Based Biology Synthesis Chemical Synthesis Purify Purification & Characterization Synthesis->Purify KinaseAssay Biochemical Assay (e.g., ADP-Glo) Purify->KinaseAssay Test Compound IC50 Determine IC₅₀ KinaseAssay->IC50 CellAssay Cell Viability Assay (e.g., MTT) IC50->CellAssay Validate in Cells GI50 Determine GI₅₀ CellAssay->GI50 SAR Structure-Activity Relationship (SAR) Analysis GI50->SAR Inform Next Round SAR->Synthesis Design New Analogs

Caption: Integrated workflow for compound synthesis and evaluation.

Conclusion and Future Directions

N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine represents a valuable starting point for a medicinal chemistry program. The pyrazole core is a proven pharmacophore for targeting a multitude of biological systems, with a particularly strong track record in kinase inhibition[2][3][11]. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of this scaffold.

Future work should focus on building a library of analogs based on this core structure to establish a robust Structure-Activity Relationship (SAR). Modifications could include:

  • Varying the alkyl group at the 5-position to probe hydrophobic pockets.

  • Replacing the N-methyl group with larger or more complex functionalities to explore additional binding interactions.

  • Substituting the pyrazole N-H with aryl groups, a common strategy in many approved kinase inhibitors.

By systematically applying these synthetic and biological evaluation workflows, researchers can effectively explore the therapeutic potential of this and related pyrazole compounds.

References

  • ChemBK. (2024). N-Methyl-1-(1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2025). Electrochemical Synthesis of 3,5-Disubstituted Pyrazoles from Ynone Hydrazones via Diselenide-Catalyzed Cyclization Strategy. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these critical heterocyclic scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing N-substituted pyrazoles, and what are its primary limitations?

The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[1][2] Its versatility allows for a wide range of substituents on both precursors. The primary limitation, however, is the frequent lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls, which often leads to the formation of a mixture of N1 and N2 regioisomers that can be difficult to separate.[3][4]

Q2: My substituted hydrazine reagent appears unstable and is causing significant discoloration and side products in the reaction. What are the best practices for handling these reagents?

Hydrazine derivatives can be prone to oxidation and degradation, leading to colored impurities and reduced yields.[5]

  • Use Hydrazine Salts: Whenever possible, use the hydrochloride or sulfate salt of the hydrazine. These are typically more stable, crystalline solids. A stoichiometric amount of a mild base (e.g., sodium acetate, triethylamine, or potassium carbonate) can then be added to the reaction mixture to liberate the free hydrazine in situ.[5]

  • Inert Atmosphere: Store hydrazines under an inert atmosphere (Nitrogen or Argon) and away from light. For reactions, particularly those sensitive to oxidation, degassing the solvent and running the reaction under an inert blanket is recommended.[1]

  • Fresh Reagents: Use freshly opened bottles of hydrazine or purify older stock by distillation or crystallization before use.

Q3: Are there reliable methods to synthesize N-substituted pyrazoles that avoid the direct handling of potentially hazardous hydrazine derivatives?

Yes, several modern methods bypass the need for pre-formed substituted hydrazines. A notable approach involves the direct use of primary amines. This method utilizes a 1,3-dicarbonyl compound, a primary amine (aliphatic or aromatic), and an electrophilic amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine.[6][7] This one-pot procedure offers a practical alternative for generating a diverse library of N-substituted pyrazoles from readily available amines.[8]

Troubleshooting Guide: Common Experimental Challenges

Issue 1: Poor or No Regioselectivity, Resulting in a Mixture of N1/N2 Isomers

This is arguably the most common challenge in N-substituted pyrazole synthesis, particularly with the Knorr reaction. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl, leading to two distinct intermediates and, ultimately, two regioisomeric products.

Diagram 1: The Regioselectivity Challenge in Knorr Pyrazole Synthesis

G Pathway of Knorr pyrazole synthesis cluster_start Reactants cluster_path Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at C1 dicarbonyl->attack_c1 attack_c2 Attack at C2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine (R-NH-NH2) hydrazine->attack_c1 Nucleophilic Attack hydrazine->attack_c2 Nucleophilic Attack isomer1 Regioisomer 1 attack_c1->isomer1 Cyclization & Dehydration isomer2 Regioisomer 2 attack_c2->isomer2 Cyclization & Dehydration

Caption: Knorr synthesis with unsymmetrical precursors can lead to two regioisomers.

Potential Causes & Solutions:

  • Cause: Solvent effects are insufficient to create a significant energetic difference between the two reaction pathways.

    • Recommended Solution: Implement solvent-induced regiocontrol. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[3][4] Their unique hydrogen-bonding properties can stabilize one transition state over the other.

    Table 1: Influence of Solvent on Regioselectivity in a Model Reaction

    Solvent Temperature (°C) Ratio (Desired:Undesired Isomer) Reference
    Ethanol (EtOH) 25 50:50 [4]
    TFE 25 85:15 [3]

    | HFIP | 25 | 97:3 |[3] |

    Experimental Protocol 1: Regioselective Synthesis Using HFIP

    • Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in HFIP (approx. 0.2 M).

    • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography to isolate the major regioisomer.

  • Cause: Steric and electronic properties of the reactants are not sufficiently differentiated.

    • Recommended Solution: Modify the reactants. Introducing a bulky substituent on either the hydrazine or the 1,3-dicarbonyl can sterically hinder the attack at the more crowded carbonyl, favoring the formation of a single isomer.[1] Similarly, strong electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbons.[1]

Issue 2: Low or No Product Yield

Low yields can be attributed to a range of issues from incomplete conversion to the formation of multiple side products. A systematic approach is required for diagnosis.

Diagram 2: Troubleshooting Workflow for Low Yield Pyrazole Synthesis

G Decision tree for troubleshooting low yields start Low Yield Observed q1 Is Starting Material Consumed (TLC/LCMS)? start->q1 incomplete Incomplete Reaction q1->incomplete No side_products Side Products Detected q1->side_products Yes sol_incomplete1 Increase Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Increase Temperature (Reflux or Microwave) incomplete->sol_incomplete2 sol_incomplete3 Optimize Catalyst (Acid/Base) incomplete->sol_incomplete3 sol_side1 Check for Pyrazoline (See Issue 3) side_products->sol_side1 sol_side2 Use Inert Atmosphere (Prevents N-Oxides) side_products->sol_side2 sol_side3 Use Dilute Conditions (Prevents Polymerization) side_products->sol_side3

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into diagnosing and resolving one of the most common challenges in the analysis of N-heterocyclic compounds: peak tailing in the HPLC analysis of pyrazoles.

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, but their inherent basicity often leads to frustrating chromatographic issues.[1][2][3] This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Understanding the Problem

Q1: What is peak tailing and why is it a problem for my analysis?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[4] In an ideal, perfectly symmetrical (Gaussian) peak, the peak front and back are mirror images. We quantify this distortion using the Asymmetry Factor (As) or the USP Tailing Factor (T), where a value greater than 1 indicates tailing. Values above 1.2 are often considered problematic, though acceptance criteria can be method-specific.[5]

Peak tailing is not just a cosmetic issue; it has significant negative consequences for your data quality:

  • Inaccurate Integration: Tailing peaks can lead to inconsistent peak area determination, compromising the accuracy and precision of your quantitative results.

  • Reduced Resolution: Broad, tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making it difficult to resolve and quantify individual components in a complex mixture.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limits of detection (LOD) and quantification (LOQ).

Q2: My pyrazole compounds seem especially prone to peak tailing. Is there a chemical reason for this?

A2: Yes, the chemical structure of the pyrazole ring is the primary reason for its challenging chromatographic behavior. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6]

  • Basicity: One of these nitrogen atoms is "pyridine-like," meaning its lone pair of electrons is not part of the aromatic system and is available to accept a proton. This makes many pyrazole derivatives weak bases.[2][3]

  • Secondary Interactions: In reversed-phase HPLC, the most common stationary phases are based on silica particles. The surface of this silica is covered with silanol groups (Si-OH).[4] At mobile phase pH levels above approximately 3-4, some of these silanol groups can deprotonate to become negatively charged (SiO⁻).[7][8] Your protonated (positively charged) basic pyrazole analyte can then undergo a strong, secondary ionic interaction with these negative sites. This process has a different retention mechanism than the desired hydrophobic interaction, leading to significant peak tailing.[5][9][10]

Part 2: Chemical & Method-Based Troubleshooting

This is where the majority of peak tailing issues are solved. By systematically optimizing your method's chemistry, you can eliminate the root causes of secondary interactions.

Q3: How can I use mobile phase pH to eliminate peak tailing for my pyrazole analyte?

A3: Manipulating the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like pyrazoles.[11][12] The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state to prevent the strong secondary interactions.

  • Work at Low pH (The Preferred Approach): By lowering the mobile phase pH to between 2 and 3, you protonate the residual silanol groups, making them neutral (Si-OH).[4][13][14] This eliminates the primary site for ionic interaction with your protonated basic pyrazole, drastically improving peak shape.[5] Most modern silica-based columns are stable in this pH range.[15]

  • Work at High pH (An Alternative Approach): Alternatively, you can raise the mobile phase pH to a level well above the pKa of your pyrazole compound. This deprotonates the analyte, making it neutral. While the silanol groups will be fully ionized (SiO⁻), the neutral analyte will not interact with them. This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica stationary phase.[16]

Expert Tip: When developing a method, it is crucial to operate at a pH at least 1.5-2 units away from your analyte's pKa.[17] Operating near the pKa will result in the compound existing as a mixture of ionized and non-ionized forms, which can cause severe peak broadening or splitting.[11][12]

This protocol will help you determine the optimal mobile phase pH to minimize peak tailing for your pyrazole compound.

  • Column Selection: Choose a robust, modern C18 or C8 column from a reputable manufacturer. A column with high-purity silica and effective end-capping is recommended.

  • Analyte Preparation: Prepare a stock solution of your pyrazole standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock to a working concentration (e.g., 10-20 µg/mL) using the initial mobile phase conditions.

  • Mobile Phase Preparation:

    • Low pH Screen: Prepare three aqueous mobile phase components buffered at pH 2.5, 3.0, and 3.5. Use a common buffer compatible with your detector (e.g., 0.1% formic acid for LC-MS, or a phosphate buffer for UV).

    • Organic Phase: Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Analysis:

    • Equilibrate the column with a starting mobile phase composition (e.g., 90% aqueous buffer at pH 3.5, 10% organic) for at least 10-15 column volumes.

    • Inject the pyrazole standard and run your gradient or isocratic method.

    • Repeat the analysis using the mobile phases buffered at pH 3.0 and then pH 2.5, ensuring proper column equilibration at each step.

  • Data Evaluation: Compare the chromatograms from the three pH values. Pay close attention to the peak asymmetry factor (As) or tailing factor (T). A significant improvement in peak symmetry should be observed as the pH is lowered.

Q4: I've adjusted the pH, but the peak is still tailing. What other mobile phase modifications can I try?

A4: If pH adjustment alone is insufficient, mobile phase additives can further suppress secondary interactions.

Additive Type Example Mechanism of Action Considerations
Buffers Phosphate, Formate, AcetateMaintain a constant and reproducible mobile phase pH, which is critical for robust separations of ionizable compounds.[7]Use at an appropriate concentration (10-25 mM for UV). For LC-MS, use volatile buffers like formic acid or ammonium formate at low concentrations (<10 mM) to avoid ion suppression.[13]
Competing Base (Legacy) Triethylamine (TEA)TEA is a basic amine that preferentially interacts with active silanol sites, effectively "masking" them from the analyte.[13]Largely replaced by modern, high-purity columns. Can cause ion suppression in LC-MS and may be difficult to flush from the system.[14]
Inorganic Modifiers NaClO₄, KPF₆These additives work as "chaotropic agents," altering the mobile phase structure and reducing the effective charge of the protonated analyte, which can improve peak shape and retention.[18]Not compatible with LC-MS. Can require longer equilibration times.

Q5: Could my HPLC column be the source of the problem?

A5: Absolutely. Column technology has evolved significantly to address the challenges of analyzing basic compounds. If you are using an older column (Type A silica), you are much more likely to see peak tailing.[14]

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity "Type B" silica, which has a much lower content of trace metals that can create highly acidic, problematic silanol groups.[14] They also undergo a process called "end-capping," which uses a small silanizing reagent to block many of the accessible residual silanols.[5][7]

  • Alternative Stationary Phases: If peak tailing persists, consider a column with a different chemistry.

    • Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain, which helps to shield the analyte from the silica surface.[19]

    • Hybrid Particle Phases: These columns are made from a hybrid of silica and organic polymer, which reduces the number of available silanol groups and improves pH stability.[4][14]

    • Polymer-Based Phases: These columns have no silica support and therefore no silanol groups, completely eliminating this source of peak tailing.[4][20]

Q6: My pyrazole derivative has chelating properties. Could this be related to peak tailing?

A6: Yes, this is an excellent and often overlooked consideration. Trace metal ions (like iron or titanium) can leach from stainless steel or biocompatible HPLC components (frits, tubing) and become adsorbed onto the silica surface of the column.[21][22][23] If your pyrazole derivative has functional groups capable of chelation, it can interact with these immobilized metal ions, creating a strong secondary retention mechanism that causes severe peak tailing.[10]

  • Diagnosis: This issue can be difficult to diagnose but may be suspected if peak shape degrades over time or is worse on certain HPLC systems.

  • Solution:

    • Use high-purity columns known for low metal content.[10]

    • Add a sacrificial chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), to the mobile phase. EDTA will preferentially bind to the metal sites, masking them from your analyte.[10][24]

Part 3: Instrumental & Physical Troubleshooting

Sometimes, the problem isn't chemical. It's important to rule out physical or system-level issues.

The following diagram provides a logical workflow to diagnose the cause of peak tailing.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing cluster_chem Chemical / Method Issues cluster_phys Instrumental / Physical Issues start Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks n_ph Optimize Mobile Phase pH (Lower to pH 2.5-3.0) q_all_peaks->n_ph No (Analyte-specific) n_ecv Check Extra-Column Volume (Tubing, Fittings) q_all_peaks->n_ecv Yes n_additives Use Mobile Phase Additives (Buffers, Competing Agents) n_ph->n_additives n_column Select Appropriate Column (End-capped, Hybrid, EPG) n_additives->n_column n_chelation Consider Metal Chelation (Add EDTA if suspected) n_column->n_chelation n_overload Check for Column Overload (Dilute sample) n_chelation->n_overload n_void Inspect for Column Void / Blocked Frit n_ecv->n_void n_leak Check for Leaks n_void->n_leak

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Q7: All of the peaks in my chromatogram are tailing, not just my pyrazole analyte. What does this suggest?

A7: When all peaks are affected, it points to a system-wide, physical problem rather than a specific chemical interaction.[8]

  • Extra-Column Volume: This is a common culprit. It refers to any dead volume in the system outside of the column itself. Check for improperly seated fittings or the use of tubing with an unnecessarily large internal diameter or length between the injector, column, and detector.[7][13]

  • Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet, which disrupts the sample band and causes tailing. Similarly, a partially blocked inlet frit can cause the same issue.[13][25] A guard column can help protect the analytical column from particulates that cause blockages.[25] Back-flushing the column (if permitted by the manufacturer) can sometimes resolve a blocked frit.[13]

Q8: Could I simply be overloading my column?

A8: Yes, column overload is a frequent cause of peak asymmetry. While often associated with peak fronting, it can also cause tailing.[13]

  • Mass Overload: This occurs when you inject too much analyte mass onto the column. The stationary phase becomes saturated, leading to a distorted peak shape.[13]

  • Volume Overload: This happens if you inject a large volume of a sample solvent that is much stronger than your mobile phase.

Protocol 2: Diagnosing Column Overload This is one of the simplest diagnostic tests to perform.

  • Prepare a dilution of your sample (e.g., 1:5 or 1:10) using the mobile phase as the diluent.

  • Inject the diluted sample.

  • If the peak shape improves and becomes more symmetrical, your original sample was overloaded.[13] You will need to either dilute your samples for analysis or use a column with a larger capacity.

By applying these principles and protocols systematically, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate, robust, and reliable HPLC methods for your pyrazole compounds.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Dwyer, K. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-507. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex Inc. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Journal of Chemistry. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ResearchGate. (2009). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation... Retrieved from [Link]

  • ResearchGate. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • ResearchGate. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound? Retrieved from [Link]

  • uHPLCs. (2021). The change of HPLC stationary phase. Retrieved from [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

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troubleshooting NMR spectra of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Welcome to the technical support center for the NMR analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the NMR characterization of this molecule. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt these techniques to your specific experimental context.

Characterization Profile: The Expected NMR Spectrum

Before troubleshooting, it is essential to establish a baseline. The spectrum of a pure sample is the gold standard against which all experimental results should be compared.

Structure:

Caption: Troubleshooting workflow for identifying unknown peaks.

Q: I see sharp singlets at ~7.26 and ~1.56 ppm in my CDCl₃ spectrum. What are they? A: These are classic signals from residual, non-deuterated solvent and dissolved water. Every deuterated solvent has a characteristic residual peak. Water is also a very common contaminant, and its chemical shift can vary depending on the solvent. [1] Table 2: Common NMR Solvents and Their Residual Peaks

Deuterated Solvent Residual ¹H Peak (ppm) Water (H₂O/HDO) Peak (ppm) ¹³C Peak(s) (ppm)
Chloroform-d (CDCl₃) 7.26 ~1.56 77.2
DMSO-d₆ 2.50 ~3.33 39.5
Acetone-d₆ 2.05 ~2.84 206.7, 29.9
Benzene-d₆ 7.16 ~0.40 128.4
Methanol-d₄ 3.31, 4.87 (OH) ~4.87 49.1

Source: Data compiled from Gottlieb, H. E., et al. (1997) and other sources.[2][3][4]

Q: My spectrum contains multiplets that are not from my target molecule. How do I identify them? A: These signals likely originate from reagents, byproducts, or solvents used during the synthesis and purification process. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and subsequent N-alkylation and reduction steps. [5][6][7]Common residual impurities are listed below.

Table 3: Potential Synthesis-Related Impurities and Characteristic ¹H NMR Signals

Impurity Name Common Use/Origin Characteristic ¹H Signals (in CDCl₃)
Ethyl Acetate Extraction Solvent ~4.1 (q), ~2.0 (s), ~1.2 (t) ppm [8][9]
Triethylamine (TEA) Base in sulfonylation/alkylation ~2.5 (q), ~1.0 (t) ppm [10][11]
Triethylamine HCl Byproduct of reactions with TEA Methylene quartet shifts downfield to ~3.1 ppm [12]
Unreacted Hydrazine Pyrazole synthesis starting material Signals are often broad and can be found in the 3-5 ppm range.

| Regioisomer | Knorr pyrazole synthesis byproduct | May show a second, similar set of pyrazole and substituent peaks. [5]|

Guide 2: Improving Poor Resolution and Broad Peaks

Broad peaks can obscure coupling information and make interpretation difficult. This is often caused by either sample preparation or instrument settings. [13][14] Q: All the peaks in my spectrum are broad. What is the first thing I should check? A: The most common cause of universally poor resolution is improper magnetic field shimming. [15]The shimming process adjusts small magnetic fields to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. Always shim the instrument for each new sample. If you are using an automated system, consider running a manual shim routine for challenging samples.

Q: I've shimmed the magnet, but my peaks are still broad. What else could be the cause? A: If shimming doesn't solve the problem, consider these factors related to your sample:

  • High Concentration: Overly concentrated samples (>25 mg/mL for this molecule) increase the solution's viscosity, which slows molecular tumbling and leads to broader lines. [15][16]Diluting your sample can often dramatically improve resolution.

  • Particulate Matter: Undissolved solids in your sample will disrupt field homogeneity. [17]Always filter your NMR sample.

  • Paramagnetic Impurities: Dissolved molecular oxygen (O₂) or trace metal ions are paramagnetic and can cause significant line broadening. [16][18]For high-resolution work, degassing the sample is recommended.

Key Experimental Protocols

Here are step-by-step methodologies for common troubleshooting procedures.

Protocol 1: The D₂O Shake for Identifying Exchangeable Protons

This experiment definitively identifies -OH and -NH protons.

Objective: To replace active protons (like those on nitrogen or oxygen) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl₃, Acetone-d₆).

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing. You may see an emulsion form.

  • Allow the sample to settle for a few minutes.

  • Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the "before" and "after" spectra. Peaks corresponding to the NH protons of your molecule should have disappeared or significantly decreased in intensity. [13]A new, likely broad, peak for HOD may appear.

Protocol 2: Sample Filtration for Improved Resolution

Objective: To remove microscopic solid particles that degrade spectral resolution.

Methodology:

  • Take a standard glass Pasteur pipette.

  • Pluck a small amount of clean cotton or glass wool and use a thin rod or another pipette to gently push it into the neck of the first pipette, forming a small, loose plug.

  • Prepare your NMR sample by dissolving the compound in the deuterated solvent in a small vial.

  • Use the filter pipette to draw up the solution from the vial.

  • Carefully dispense the filtered solution directly into a clean, high-quality NMR tube. [16]6. Ensure the solvent height meets the minimum required by your spectrometer.

References

  • ¹H NMR of the triethylamine (TEA) methylene protons. ResearchGate. [Link]

  • NMR spectrum of ethyl acetate. YouTube. [Link]

  • ethyl acetate (Predicted Chemical Shifts). University of Wisconsin-Platteville. [Link]

  • Spectra of ethyl acetate. University of the West Indies. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate... ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • A Method for Detecting Water in Organic Solvents. Organic Letters. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • ¹H NMR spectra of triethylamine 3HF adduct recorded at various temperatures. ResearchGate. [Link]

  • NMR Sample Preparation. University of St Andrews. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of California, Los Angeles. [Link]

  • Low Resolution Proton NMR Spectra. Chemistry LibreTexts. [Link]

  • Troubleshooting Acquisition Related Problems. University of Maryland, Baltimore County. [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. KGROUP. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • ¹H NMR Chemical Shifts. Educator.com. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

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Technical Support Guide: Strategies for Improving the Solubility of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and structurally related compounds in biological assays. Poor aqueous solubility is a primary source of experimental variability and can lead to inaccurate structure-activity relationships (SAR), underestimated potency, and misleading results.[1][2] This document offers a tiered, logic-based approach to systematically address and overcome these issues.

Section 1: Pre-formulation Assessment & Compound Characteristics

Before attempting solubilization, understanding the physicochemical properties of your compound is critical. N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a weak base. Its structure contains a hydrophobic propyl-pyrazole core and a basic N-methylmethanamine side chain, which is the key to manipulating its solubility.

The solubility of such compounds is governed by the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms, a principle described by the Henderson-Hasselbalch equation.[3][4][5] The secondary amine group is readily protonated in acidic conditions, imparting a positive charge and dramatically increasing its affinity for aqueous media.[6][7][8][9]

Table 1: Predicted Physicochemical Properties of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~153.22 g/mol [10]Low molecular weight is generally favorable for solubility.
Primary Basic Center N-methylmethanamineThe secondary amine has an estimated pKa of 9.5 - 10.5. At physiological pH (~7.4), a significant portion of the compound will be protonated and charged, aiding solubility.
Secondary Basic Center Pyrazole Ring NitrogenThe pyrazole ring is a very weak base (pKa ~2.5) and does not significantly contribute to solubility via protonation in typical bioassay conditions.[11]
Predicted LogP 0.8 - 1.5The propyl group and pyrazole core contribute to lipophilicity, which counteracts the hydrophilicity of the protonated amine, leading to poor intrinsic solubility of the free base.[10]
Solubility Driver pH-Dependent Ionization Solubility will increase dramatically as the pH of the medium is lowered well below the pKa of the amine side chain.[12][13]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this class of compounds.

Q1: My compound precipitates when I dilute my DMSO stock into the assay buffer. What's happening and how can I fix it?

Answer: This is a classic sign of a "kinetic" solubility issue, where the compound is soluble in the concentrated DMSO stock but crashes out upon dilution into an aqueous environment where it exceeds its thermodynamic solubility limit.[14][15] Even if not visible, microscopic precipitates can form, leading to inaccurate concentrations.[16]

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid intermediate dilutions in aqueous buffers. Add the DMSO stock directly to the final assay medium with vigorous mixing (vortexing). The presence of proteins and other components in the final medium can help maintain solubility.[17]

  • Reduce Final DMSO Concentration: High concentrations of DMSO can alter protein conformation and have direct cytotoxic effects. Always aim for the lowest effective DMSO concentration, typically ≤0.5%, and ensure you run an identical vehicle control.[18]

  • Perform a Kinetic Solubility Test: Before running a full assay, perform a simple test by diluting your stock to the highest intended final concentration in the assay buffer. Let it sit for 1-2 hours and check for precipitation by visual inspection (Tyndall effect) or by measuring light scatter on a plate reader (nephelometry).[19][20]

Q2: What is the best practice for preparing my initial stock solution?

Answer: The integrity of your stock solution is paramount.

  • Solvent Choice: Use high-purity, anhydrous DMSO. Water uptake in DMSO can significantly lower the solubility of compounds over time.[2]

  • Accuracy: Use a calibrated balance and volumetric flasks to prepare stock solutions. For a 10 mM stock of a compound with MW 153.22, you would weigh 1.53 mg and dissolve it in 1.00 mL of DMSO. It is often more accurate to weigh a larger mass (e.g., 15.3 mg) and dissolve it in a larger volume (10.0 mL).[21][22]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation.[2]

Q3: How can I leverage pH to increase the solubility of this compound?

Answer: Given the compound's basic amine, pH adjustment is the most powerful and direct tool. By lowering the pH of your vehicle, you protonate the amine, converting the molecule into a more soluble salt form.[8][23] The goal is to work at a pH at least 2 units below the pKa of the amine (~10.0), so a pH of 4.5-7.5 is ideal.

Q4: Are co-solvents other than DMSO safe for my cell-based assays?

Answer: Yes, but their use must be carefully controlled and validated. Co-solvents work by reducing the polarity of the bulk solvent (water), which can help solubilize lipophilic compounds. However, they can also be toxic to cells at higher concentrations.

Table 2: Common Co-solvents for In Vitro Bioassays

Co-solventTypical Concentration LimitProperties & Potential Issues
DMSO < 0.5% (cell type dependent)[18][24]Excellent solubilizing power. Can cause cell stress or differentiation at >1%.
Ethanol < 1.0%[25][26]Good for compounds with hydrogen-bonding groups. Can be more cytotoxic than DMSO for some cell lines.
Polyethylene Glycol 400 (PEG 400) < 1.0%Generally low toxicity. Can increase viscosity of the solution.
Propylene Glycol (PG) < 1.0%Often used in formulations. Similar toxicity profile to PEG 400.

Critical Note: The tolerance for any co-solvent is highly dependent on the specific cell line and assay duration. Always run a vehicle control with the same concentration of co-solvent to ensure it does not interfere with the assay readout.[24][27]

Q5: When should I consider using cyclodextrins?

Answer: Cyclodextrins are the preferred choice when pH modification is not compatible with your assay and co-solvents are either ineffective or cause unacceptable toxicity. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They act as molecular cages, encapsulating the hydrophobic part of your compound (the propyl-pyrazole core) to form a water-soluble "inclusion complex".[28][29][30] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is most commonly used due to its high water solubility and low toxicity.[31][32]

Section 3: A Tiered Experimental Workflow for Solubility Enhancement

This workflow provides a structured approach, starting with the simplest methods and progressing to more complex formulations.

G cluster_0 cluster_1 Tier 1: pH Adjustment cluster_2 Tier 2: Co-solvents cluster_3 Tier 3: Complexation Start Start: Prepare 10 mM stock in 100% DMSO Test_Sol Test Kinetic Solubility in Assay Buffer (pH 7.4) Start->Test_Sol Success Soluble: Proceed with Assay Test_Sol->Success Yes Precipitate Precipitation or Low Solubility Test_Sol->Precipitate No Check_pH Is assay compatible with pH 4.5-6.5? Precipitate->Check_pH Use_Acid Use Acidic Buffer/Vehicle (Protocol 3.1) Check_pH->Use_Acid Yes Use_Cosolvent Screen Co-solvents (e.g., PEG 400) (Protocol 3.2) Check_pH->Use_Cosolvent No Use_Acid->Success Use_Cosolvent->Success Use_CD Use HP-β-Cyclodextrin (Protocol 3.3) Use_Cosolvent->Use_CD Use_CD->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Tier 1: pH Adjustment (Preferred Method)

Principle: Protonating the basic amine side-chain with acid creates a charged salt that is significantly more water-soluble.

Protocol 3.1: Preparation of an Acidic Dosing Solution

  • Prepare an Acidic Vehicle: Prepare a sterile solution of 10 mM HCl in saline (0.9% NaCl). The final pH should be approximately 2.0.

  • Dissolve Compound: Weigh the required amount of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine solid. Add the acidic vehicle dropwise while vortexing until the solid is fully dissolved. You can gently warm the solution to 50-60°C to aid dissolution.

  • Neutralize (Optional but Recommended): Slowly add a sterile base solution (e.g., 10 mM NaOH) dropwise to bring the pH of your stock solution to a more physiologically compatible range (e.g., pH 4.5-5.5). The compound should remain in solution as the soluble salt.

  • Sterile Filter: Pass the final solution through a 0.22 µm sterile filter.

  • Assay Dilution: This acidic stock can now be diluted into your final assay medium. The buffering capacity of the medium should bring the final pH to the desired level (e.g., 7.4), but the compound should remain soluble due to the "kinetic solubility" phenomenon.[14][33]

Tier 2: Co-solvent Systems

Principle: A water-miscible organic solvent reduces the overall polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.

Protocol 3.2: Screening Co-solvent Systems

  • Prepare Co-solvent Stocks: Prepare 100% stocks of potential co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Test Binary Systems: In a microplate, add your 10 mM DMSO stock of the compound. Then add assay buffer containing increasing percentages of a co-solvent (e.g., final concentrations of 0.5%, 1%, 2%, 5% co-solvent).

  • Observe: Mix and incubate for 1 hour at the assay temperature. Assess solubility visually or with a plate reader.

  • Validate: Once you find a co-solvent system that works, you MUST run a vehicle control with the identical solvent composition in your bioassay to check for toxicity or artifacts.

Tier 3: Complexation with Cyclodextrins

Principle: The hydrophobic compound is encapsulated within the core of the cyclodextrin molecule, forming a stable, water-soluble inclusion complex.

G cluster_CD HP-β-Cyclodextrin (Water Soluble) cluster_Complex Soluble Inclusion Complex cd_node cd_complex label_cd Hydrophilic Exterior label_cd_core Hydrophobic Core drug_node Drug drug_complex Drug plus + arrow

Caption: Mechanism of cyclodextrin encapsulation.

Protocol 3.3: Preparation of a Solution with HP-β-CD

  • Calculate Molar Ratio: Determine the desired molar ratio of Compound:HP-β-CD. A 1:1 or 1:2 ratio is a good starting point. The molecular weight of HP-β-CD is ~1400 g/mol .

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD powder in your assay buffer. For example, to make a 20% (w/v) HP-β-CD solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer. This is a common concentration used in formulations.

  • Add Compound: Add the powdered compound directly to the HP-β-CD solution. Alternatively, add a small amount of a concentrated DMSO stock of the compound to the HP-β-CD solution.

  • Equilibrate: Vortex the mixture vigorously and then place it on a shaker or rotator at room temperature for 2-24 hours to allow for the formation of the inclusion complex.[30] Sonication can also be used to accelerate the process.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution contains the soluble complex.

  • Validate: As always, run a vehicle control containing the exact same concentration of HP-β-CD in your bioassay, as cyclodextrins can sometimes interact with cell membranes or assay components.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

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  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

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  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. PubMed Central. [Link]

  • Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. SciSpace. [Link]

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  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. [Link]

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  • 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. ResearchGate. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

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  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. PubChem. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • pH and solubility. Khan Academy. [Link]

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  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

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Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and versatile applications.[1][2] The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a primary route to this valuable heterocycle.[3][4] However, a persistent challenge plagues this synthesis when using unsymmetrical dicarbonyls and substituted hydrazines: the formation of regioisomeric mixtures.[5][6] This lack of regiocontrol leads to decreased yields of the desired product and introduces significant downstream purification challenges.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these regioselectivity issues. Structured in a practical question-and-answer format, this document combines mechanistic explanations with field-proven protocols to empower you to control your reaction outcomes with precision.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) reacts with a substituted hydrazine (where R² is not hydrogen), the cyclization can occur in two different orientations.[6] This results in two possible regioisomeric products, as illustrated below. Achieving high regioselectivity means controlling the reaction to produce predominantly one of these isomers.[7]

Figure 1: Competing pathways leading to two regioisomers.

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the first step to manipulating the reaction in your favor.[6][7]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like -CF₃) on the dicarbonyl substrate will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine.[8]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups. The reaction will preferentially occur at the less sterically crowded site.[6]

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most critical and easily adjustable set of parameters.

    • pH: The acidity or basicity of the medium can change the nature of the nucleophile. Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine is protonated, leaving the less basic nitrogen to initiate the attack. This can reverse the selectivity observed under neutral or basic conditions.[6]

    • Solvent: The choice of solvent can have a profound impact, particularly through hydrogen bonding and polarity, which can stabilize certain transition states over others.[8][9]

G cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Regioselectivity Outcome electronics Electronic Effects (e.g., -CF₃ vs -CH₃) electronics->center Influences C=O electrophilicity sterics Steric Hindrance (e.g., t-Bu vs -Me) sterics->center Dictates site accessibility solvent Solvent Choice (e.g., EtOH vs HFIP) solvent->center Stabilizes transition states differently ph pH (Acidic vs. Neutral) ph->center Alters hydrazine nucleophilicity temp Temperature temp->center Affects kinetic vs. thermodynamic control

Figure 2: Key factors influencing pyrazole regioselectivity.

Section 2: Troubleshooting and Optimization Guide

Q3: I am getting a nearly 1:1 mixture of regioisomers. Where do I start to improve the selectivity for my desired product?

A3: A non-selective reaction is an excellent opportunity for optimization. A systematic approach, starting with the least invasive changes, is recommended. The choice of solvent is often the most powerful lever you can pull.

Causality: Standard protic solvents like ethanol can participate in the reaction by forming hemiketals, especially with highly electrophilic carbonyls (like a trifluoromethyl ketone).[8] This complicates the reaction pathway and can level the reactivity difference between the two carbonyl groups. Non-nucleophilic, strongly hydrogen-bonding solvents, such as fluorinated alcohols, can pre-organize the transition state without competing as a nucleophile, dramatically enhancing selectivity.[8][9]

Troubleshooting Workflow:

G start Start: Poor Regioselectivity (e.g., 1:1 ratio) step1 Step 1: Change Solvent Is the reaction improved in a fluorinated alcohol (TFE or HFIP)? start->step1 step2 Step 2: Adjust pH Try catalytic acid (e.g., HCl, p-TsOH) or base (e.g., NaOAc). step1->step2 No / Minor Improvement success Success! High Regioselectivity Achieved step1->success Yes step3 Step 3: Modify Temperature Run at lower temperature (e.g., 0 °C to RT) to favor kinetic product. step2->step3 No step2->success Yes step3->success Yes reassess Reassess Substrate Design Consider steric/electronic modification or an alternative synthetic route. step3->reassess No

Figure 3: A systematic workflow for optimizing regioselectivity.

Data-Driven Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be exceptionally effective.[8][9]

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH40 : 60[8]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15[8]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP 97 : 3 [8]
1-Phenyl-3-(trifluoromethyl)propane-1,3-dionePhenylhydrazineEtOH75 : 25[9]
1-Phenyl-3-(trifluoromethyl)propane-1,3-dionePhenylhydrazineHFIP >99 : 1 [9]

Table 1: Comparative effect of solvents on the regioselectivity of pyrazole formation. Isomer A corresponds to the attack on the trifluoromethyl ketone.

Q4: How do I unambiguously determine the structure of my major product and calculate the regioisomeric ratio?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. A combination of ¹H, ¹³C, and 2D NMR experiments will provide a definitive structural assignment.[10]

Analytical Workflow:

  • Crude ¹H NMR: First, take a ¹H NMR of your crude reaction mixture. The integration of well-resolved, characteristic signals for each isomer will give you the regioisomeric ratio. For example, the -CH₃ or aromatic protons adjacent to the pyrazole ring often have distinct chemical shifts in the two isomers.

  • Purification: Separate the isomers using column chromatography or recrystallization.[10]

  • Structural Elucidation of Pure Isomers: For each pure isomer, perform the following:

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to their environment. The carbon atom attached to the N-substituted nitrogen (C5 in a 1,5-disubstituted pyrazole) typically appears at a different chemical shift than the carbon attached to the NH nitrogen (C3).[11]

    • 2D NMR (HMBC/NOESY):

      • HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For a 1,5-disubstituted pyrazole, you should see a 3-bond correlation from the protons on the R² substituent (at N1) to the C5 carbon of the pyrazole ring.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. You can often see a correlation between the protons on the R² substituent and the protons on the R⁵ substituent, confirming their proximity.[10]

Section 3: Key Methodologies & Protocols

Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol is adapted from principles described in the literature and serves as a representative example.[8][9] Researchers should optimize conditions for their specific substrates.

Materials:

  • 1-Phenyl-3-(trifluoromethyl)propane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-3-(trifluoromethyl)propane-1,3-dione (1.0 mmol, 216 mg) in anhydrous HFIP (3 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylhydrazine (1.1 mmol, 51 mg) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting diketone.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure (ensure your rotary evaporator is equipped with a trap for fluorinated solvents).

  • Extraction: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Purification: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify the major isomer by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Determination of Regioisomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Take a representative sample of the crude reaction mixture post-workup (before chromatography) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to see all relevant signals.

  • Signal Selection: Identify at least one well-resolved signal that is unique to each regioisomer. Signals for substituents on the pyrazole ring (e.g., N-CH₃, C-CH₃, or a sharp singlet for the C4-H) are often ideal as they are typically sharp singlets or simple multiplets.

  • Integration: Carefully integrate the selected signal for Isomer A and the corresponding signal for Isomer B.

  • Calculation: The regioisomeric ratio is the ratio of the integration values.

    • Ratio = (Integration of Signal A) / (Integration of Signal B)

Example: If the N-CH₃ signal for Isomer A integrates to 95 and the N-CH₃ signal for Isomer B integrates to 5, the regioisomeric ratio is 95:5 or 19:1.

References

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Verma, S. K., & Kumar, N. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 220-235. [Link]

  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • El-Bastawissy, E.-R., & El-Sayed, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Al-Ostath, A., & El-Sayed, N. N. E. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3149. [Link]

  • Fallah, Z., & Zare, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6629. [Link]

  • Fallah, Z., & Zare, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(11), 1146. [Link]

  • Sost, M., & Thiering, S. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1816–1863. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Wang, Z., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Al-Awadi, F., et al. (2023). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16, 7811-7814. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Sost, M., & Thiering, S. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1816–1863. [Link]

  • ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. ChemistryViews. [Link]

  • Bărbuceanu, F., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • Frazier, M. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. [Link]

  • Knorr, L. (1883). Knorr Pyrazole Synthesis. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

Sources

Technical Support Center: Overcoming Poor Resolution in Chromatographic Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Separation of Pyrazole Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges related to poor resolution in the separation of pyrazole isomers.

Introduction: The Challenge of Pyrazole Isomer Separation

Separating pyrazole isomers presents a significant chromatographic challenge due to their inherent structural similarities. Regioisomers often possess very close polarities and physicochemical properties, leading to co-elution, while chiral isomers (enantiomers) are indistinguishable in achiral environments, necessitating specialized approaches for their resolution.[1][2] This guide provides a systematic approach to overcoming these difficulties, ensuring robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor resolution when separating pyrazole isomers?

Poor resolution in pyrazole isomer separations typically stems from their similar physicochemical properties. For regioisomers, subtle differences in the substitution pattern on the pyrazole ring can result in nearly identical polarities, making them difficult to resolve on standard stationary phases.[1][3] For enantiomers, their identical physical and chemical properties in an achiral environment mean they will not separate without a chiral selector, such as a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][4]

Q2: Which chromatographic modes are most effective for pyrazole isomer separation?

The choice of chromatographic mode is critical and depends on the nature of the isomers:

  • Normal-Phase Chromatography (NPC): Often the first choice for separating regioisomers, especially in flash chromatography for purification of synthesis reaction mixtures. Silica gel is the most common stationary phase, with mobile phases typically consisting of hexane/ethyl acetate gradients.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A versatile technique for both regioisomers and, with the appropriate chiral column, enantiomers. C18 columns are frequently employed for regioisomer separation.[1][5]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for resolving pyrazole enantiomers.[2][6][7][8][9] These separations can be performed in normal-phase, polar organic, or reversed-phase modes.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations due to its high speed, efficiency, and reduced solvent consumption.[10][11][12][13] SFC is particularly advantageous for preparative-scale separations.[13]

Q3: How does temperature affect the separation of pyrazole isomers?

Temperature can be a powerful yet complex parameter for optimizing resolution. Generally, increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter run times.[14] However, the effect on selectivity is compound-specific. For some isomers, an increase in temperature may improve separation, while for others it may be detrimental.[14][15][16] It is crucial to operate within the stable temperature range of your column and analytes. A good starting point for method development in RP-HPLC is often around 40°C.[14] For certain challenging separations, sub-ambient temperatures can enhance resolution by increasing retention.[17]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides a systematic approach to troubleshooting common issues encountered during the chromatographic separation of pyrazole isomers.

Issue 1: Complete Co-elution of Regioisomers in Normal-Phase Chromatography

Symptoms: A single, often broad, peak is observed for a known mixture of regioisomers on a silica gel column.

Causality: The polarity of the regioisomers is too similar for the selected mobile phase to differentiate between them on the silica stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting logic for co-eluting regioisomers.

Step-by-Step Solutions:

  • Optimize the Mobile Phase:

    • Action: Decrease the polarity of the eluent. If you are using a gradient, make it shallower. For isocratic elution, systematically decrease the percentage of the more polar solvent (e.g., ethyl acetate in hexane).

    • Rationale: A lower polarity mobile phase will increase the retention of the isomers on the silica gel, providing a greater opportunity for subtle differences in their polarity to effect a separation.

  • Change the Stationary Phase:

    • Action: If mobile phase optimization fails, consider a different stationary phase. For compounds sensitive to the acidic nature of silica, Florisil or alumina can be effective alternatives.[1] For HPLC, columns with different functionalities, such as those with bonded pyrenylethyl or nitrophenylethyl groups, can offer unique selectivity through π-π interactions.[18]

    • Rationale: Different stationary phases offer different interaction mechanisms. While silica primarily separates based on polar interactions, other phases can introduce new selectivity dimensions.

  • Switch to Reversed-Phase HPLC:

    • Action: Develop a method using a C18 or C8 column with a mobile phase such as acetonitrile/water or methanol/water, often with a small amount of acid modifier like formic acid or TFA.[1][5]

    • Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. It's possible that your regioisomers, while having similar polarities, have sufficient differences in hydrophobicity to be resolved.

Issue 2: Poor Resolution or No Separation of Enantiomers on a Chiral Stationary Phase (CSP)

Symptoms: A single peak or two poorly resolved peaks are observed for a racemic pyrazole mixture on a chiral column.

Causality: The chosen CSP and mobile phase combination is not effective for creating a sufficient energetic difference between the transient diastereomeric complexes formed between the enantiomers and the chiral selector.

Troubleshooting Workflow:

Caption: Method development workflow for chiral pyrazole separation.

Step-by-Step Solutions:

  • Confirm CSP Suitability:

    • Action: Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) are highly recommended for pyrazole derivatives.[6][7][8][9] Ensure your chosen column has a good track record for similar compounds.

    • Rationale: The chiral recognition mechanism is highly specific. Polysaccharide CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are often effective for pyrazole enantiomers.

  • Systematically Screen Mobile Phases:

    • Action: Evaluate different mobile phase modes. A typical screening includes:

      • Normal Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures.[19]

      • Polar Organic Mode: Pure methanol, pure acetonitrile, or mixtures thereof.[6][7]

    • Rationale: The mobile phase competes with the analyte for interaction sites on the CSP. Changing the solvent can drastically alter the chiral recognition. For instance, a protic solvent like methanol can have different hydrogen bonding competition effects compared to an aprotic solvent like acetonitrile.[6][7]

  • Adjust Temperature:

    • Action: Methodically vary the column temperature, for example, in 5°C increments from 25°C to 45°C.

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Changing the temperature can alter the stability of the diastereomeric complexes, thereby influencing selectivity.[14]

  • Consider an Alternative CSP:

    • Action: If resolution is still poor, screen other CSPs. An amylose-based column may provide better separation than a cellulose-based one, or vice-versa, depending on the specific pyrazole structure.[6][9]

    • Rationale: The three-dimensional structure of the chiral selector is paramount. The helical grooves of amylose are different from those of cellulose, leading to complementary selectivities for different analytes.

Issue 3: Peak Tailing in HPLC Separations

Symptoms: Chromatographic peaks are asymmetrical with a drawn-out trailing edge.

Causality: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., basic pyrazoles interacting with acidic silanols on silica), column overload, or extra-column dead volume.

Step-by-Step Solutions:

  • Address Secondary Interactions:

    • Action: For basic pyrazoles on a reversed-phase column, add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or use a low pH mobile phase (e.g., with 0.1% formic acid or TFA) to protonate the analyte and silanols. Alternatively, use a modern, end-capped column with low silanol activity.

    • Rationale: Adding a competing base or acid modifier saturates the active sites on the stationary phase that cause undesirable secondary interactions, leading to more symmetrical peak shapes.

  • Reduce Sample Load:

    • Action: Inject a smaller mass of the sample onto the column. Dilute your sample and reinject.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to a non-linear isotherm and causing peak tailing.

Data Summary and Recommended Starting Conditions

The following tables summarize typical starting conditions for the separation of pyrazole isomers based on literature findings.

Table 1: Recommended Conditions for Chiral HPLC Separation of Pyrazole Derivatives

Isomer TypeStationary PhaseMobile Phase ModeTypical Mobile PhaseKey BenefitsReference(s)
EnantiomersLux Cellulose-2Polar Organic100% Methanol or 100% AcetonitrileShort run times, sharp peaks[6][7][9]
EnantiomersLux Amylose-2Normal Phasen-Hexane / EthanolHigh resolution values[6][9]
EnantiomersChiralpak AD-HNormal Phasen-Hexane / Isopropanol (90:10)Good separation for arylpyrazoles[19]

Table 2: Recommended Conditions for Regioisomer Separation

Isomer TypeMethodStationary PhaseTypical Mobile PhaseKey BenefitsReference(s)
1,3,5-Substituted RegioisomersFlash ChromatographySilica GelHexane / Ethyl Acetate GradientStandard purification method[1]
Pyrazoline DerivativesRP-HPLCC180.1% TFA in Water / Methanol (20:80)Good resolution for polar isomers[5]

Experimental Protocols

Protocol 1: Baseline Method for Chiral Separation of Pyrazole Enantiomers via HPLC

This protocol provides a robust starting point for developing a chiral separation method in polar organic mode.

Materials & Equipment:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Cellulose-2 column (e.g., 250 mm × 4.6 mm, 3 µm).[6]

  • HPLC-grade methanol and acetonitrile.

  • Sample: Racemic pyrazole derivative dissolved in mobile phase at ~1 mg/mL.

Procedure:

  • System Preparation:

    • Install the Lux Cellulose-2 column in the column compartment.

    • Set the column temperature to 25°C.

    • Purge the system with 100% methanol.

  • Initial Isocratic Elution:

    • Set the mobile phase to 100% methanol.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for your analyte (e.g., 254 nm or 270 nm).[1]

    • Allow the system to equilibrate for at least 15 minutes until a stable baseline is achieved.

  • Sample Injection and Analysis:

    • Inject 5-10 µL of your sample solution.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers (e.g., 15 minutes).

  • Method Optimization:

    • If no separation is observed, switch the mobile phase to 100% acetonitrile and repeat steps 2 and 3.

    • If partial separation is observed, you can try to optimize by:

      • Adjusting the flow rate (e.g., decreasing to 0.8 mL/min to improve resolution).

      • Changing the temperature (e.g., increasing to 35°C to potentially sharpen peaks).

Protocol 2: General Method for Regioisomer Separation by Flash Chromatography

This protocol describes a standard approach for purifying pyrazole regioisomers after synthesis.

Materials & Equipment:

  • Flash chromatography system or glass column.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).[1]

  • Solvents: Hexane and Ethyl Acetate (EtOAc).

  • TLC plates, chamber, and UV lamp.

Procedure:

  • TLC Analysis:

    • Develop a TLC method to determine an appropriate solvent system. Spot your crude mixture on a silica TLC plate and test various ratios of Hexane/EtOAc (e.g., 9:1, 4:1, 1:1).

    • The ideal solvent system will show good separation between the isomer spots with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).

  • Sample Loading:

    • For optimal resolution, use the dry loading method. Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to obtain the purified regioisomers.

References

  • BenchChem Technical Support Team. (2025).
  • National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Anyanwu, B. C., Akoh, O. U., & Otuokere, I. E. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. Journal of the Chemical Society of Nigeria, 49(5), 855–864.
  • PubMed. (2025).
  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • Chrom Tech, Inc. (2025).
  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • BenchChem. (2025).
  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z)
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • American Laboratory. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chromedia. (2022).
  • MDPI. (2022).
  • American Laboratory. (n.d.).

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Technical Support Center: Characterization of Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming the common pitfalls encountered during the synthesis, purification, and characterization of novel pyrazole derivatives.

Part 1: Synthesis & Purification Pitfalls

This section addresses frequent challenges in obtaining pure, well-defined pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis yields a mixture of regioisomers that are difficult to separate. What's happening and how can I fix it?

A1: This is the most common pitfall in pyrazole synthesis, especially when using the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two distinct constitutional isomers. Their similar physicochemical properties often make chromatographic separation challenging.[3]

Troubleshooting Strategies:

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction's regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance the selectivity for one isomer by stabilizing key intermediates differently.[2]

  • pH Control: The reaction's regioselectivity is often pH-dependent. Running the reaction under acidic, basic, or neutral conditions can favor the formation of one regioisomer over the other.[2]

  • Strategic Synthesis Route: If controlling the Knorr synthesis proves difficult, consider an alternative, highly regioselective route like a 1,3-dipolar cycloaddition. This method involves reacting a 1,3-dipole, such as a diazo compound, with an alkyne, offering excellent control over the final product's constitution.[3]

Q2: My reaction produces a significant amount of a pyrazoline side product instead of the desired aromatic pyrazole. How can I promote aromatization?

A2: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines proceeds via a pyrazoline intermediate.[4] Incomplete oxidation or aromatization of this intermediate is a frequent cause of contamination.

Troubleshooting Strategies:

  • Introduce an Oxidant: If the reaction stalls at the pyrazoline stage, an oxidizing agent is required to facilitate the final aromatization step. Common and effective oxidants for this purpose include iodine (I₂), potassium permanganate (KMnO₄), or simply exposing the reaction to air, often with catalytic acid or base.[4]

  • Modify Reaction Conditions: Increasing the reaction temperature or extending the reaction time can sometimes provide the necessary energy to overcome the activation barrier for aromatization.

Q3: I've synthesized my pyrazole, but it's an oil or won't crystallize, making purification difficult. What are my options?

A3: Obtaining a pure, solid product is crucial for accurate characterization. If direct crystallization fails, several techniques can be employed.

Troubleshooting Strategies:

  • Salt Formation: A highly effective method for inducing crystallization is to convert the pyrazole into an acid addition salt.[5] Pyrazoles are basic and will react with acids like HCl, H₂SO₄, or organic acids to form salts that often have much better crystallization properties than the free base. The pure salt can then be neutralized to recover the purified pyrazole.

  • Solvent Screening for Recrystallization: Do not give up on crystallization after trying only one or two solvents. Systematically screen a range of solvents with varying polarities. A useful technique is to dissolve the compound in a hot solvent in which it is soluble and then add a hot "anti-solvent" (in which it is insoluble) dropwise until turbidity appears, then allow it to cool slowly.[6] Common solvent/anti-solvent pairs include ethanol/water and ethyl acetate/hexanes.[6]

  • Chromatography on Deactivated Silica: If column chromatography is necessary, the acidic nature of standard silica gel can cause peak tailing or even decomposition of basic pyrazoles. Deactivating the silica gel by preparing the slurry with a small amount of triethylamine (~1%) can significantly improve the separation.[6]

Part 2: Spectroscopic Characterization Challenges

This section focuses on correctly interpreting spectral data, a task often complicated by the unique electronic and structural properties of pyrazoles.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of pyrazoles, but tautomerism can lead to complex and confusing spectra.[7]

Q1: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. Did my reaction fail?

A1: Not necessarily. The disappearance or significant broadening of the N-H signal is a classic sign of pyrazole chemistry and is caused by two primary phenomena:[7][8]

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the same timescale as the NMR experiment, the signal becomes broad.[7]

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the solvent's deuterium atoms, rendering it invisible in the ¹H spectrum.[8]

Troubleshooting Workflow:

Below is a logical workflow to confirm the identity of a labile N-H proton.

NH_Proton_Troubleshooting A Observe Broad or Missing N-H Signal in CDCl₃ B Acquire Spectrum in Aprotic Polar Solvent (DMSO-d₆) A->B C Perform D₂O Exchange Experiment A->C D Signal Sharpens and Becomes Observable B->D Result E Signal Disappears C->E Result F Identity Confirmed: Labile N-H Proton D->F E->F

Caption: Workflow to troubleshoot a missing N-H proton signal.

Q2: My ¹H and ¹³C NMR spectra show averaged or fewer signals than expected for an unsymmetrically substituted pyrazole. Why?

A2: This is also a direct consequence of rapid prototropic tautomerism.[7] For a 3(5)-substituted pyrazole, the proton rapidly shuttles between N1 and N2. If this exchange is fast on the NMR timescale, the instrument detects an "average" of the two tautomeric forms. This makes the C3 and C5 positions (and their attached protons, if any) appear chemically equivalent, leading to a single set of averaged signals instead of two distinct sets.[8][9]

Troubleshooting Guide 1: Resolving Tautomers with Variable-Temperature (VT) NMR

Slowing down the tautomeric exchange by cooling the sample can resolve the averaged signals into two distinct sets, one for each tautomer.[8]

Experimental Protocol: Variable-Temperature NMR

  • Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈). Ensure the solvent is dry to minimize exchange with water.[8]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[8]

  • Data Acquisition: Record spectra at each temperature until the broad, averaged signals for the C3/C5 positions resolve into two sharp, distinct signals.

  • Analysis: Integrate the signals of the resolved tautomers to determine their relative populations at that temperature.

Q3: How can I definitively assign the C3, C4, and C5 signals in my substituted pyrazole?

A3: Unambiguous assignment requires 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8] This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons.

Troubleshooting Guide 2: Signal Assignment with 2D NMR

The following workflow illustrates how to use a combination of 1D and 2D NMR experiments for complete structural assignment.

Signal_Assignment_Workflow cluster_1D 1D NMR cluster_2D 2D NMR A Acquire ¹H NMR C Acquire HSQC Spectrum A->C D Acquire HMBC Spectrum A->D B Acquire ¹³C NMR B->C B->D E Correlate Directly Bonded ¹H and ¹³C Signals C->E F Identify Key Long-Range ¹H-¹³C Correlations D->F G Final Unambiguous Assignment of All C and H Signals E->G F->G

Caption: Workflow for signal assignment using 1D and 2D NMR.

Data Presentation: Expected HMBC Correlations

This table summarizes the key 2- and 3-bond correlations expected for a generic 3,4,5-trisubstituted pyrazole, which are crucial for assignment.

ProtonExpected 2-bond Correlations (²JCH)Expected 3-bond Correlations (³JCH)
H4 C3, C5C(substituent at C4)
H5 C4C3
N-H C3, C5C4

Note: The presence and strength of these correlations are used to piece together the molecular structure. For example, observing a cross-peak between the proton at position 4 (H4) and the carbons at positions 3 and 5 (C3, C5) is a definitive assignment.[8]

2.2 Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns, but these can be complex for pyrazoles.

Q1: What are the characteristic fragmentation patterns for a simple pyrazole ring in EI-MS?

A1: The pyrazole ring is quite stable, but it undergoes two primary fragmentation processes under electron ionization (EI) conditions:[10][11]

  • Expulsion of HCN: The molecular ion ([M]⁺) or the [M-H]⁺ ion can lose a molecule of hydrogen cyanide (27 Da).

  • Loss of N₂: The [M-H]⁺ ion can lose a molecule of dinitrogen (28 Da).

The relative prominence of these pathways helps confirm the presence of the pyrazole core.

Q2: How do substituents affect the fragmentation of the pyrazole ring?

A2: The nature and position of substituents dramatically alter the fragmentation pathways. While simple alkyl or phenyl groups often don't change the primary HCN/N₂ loss pathways, functional groups can introduce entirely new fragmentation routes that may dominate the spectrum.[10] For example, an acetyl-substituted pyrazole will show a prominent peak for the loss of a ketene radical ([M-CH₂CO]⁺) or an acetyl radical ([M-COCH₃]⁺).[11] Nitro-substituted pyrazoles often show a characteristic loss of NO₂.[12] Careful analysis of these unique fragmentation patterns is essential for confirming the substitution pattern.

2.3 X-ray Crystallography

Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including tautomeric form and stereochemistry.

Q1: Is it always necessary to obtain a crystal structure? My NMR and MS data seem conclusive.

A1: While NMR and MS are powerful, X-ray crystallography provides irrefutable evidence of the solid-state structure. This is particularly critical for:

  • Tautomer and Regioisomer Assignment: It definitively shows which tautomer (e.g., 3-substituted vs. 5-substituted) or regioisomer exists in the solid state.[13][14]

  • Structure-Activity Relationships (SAR): In drug development, knowing the precise 3D arrangement of atoms and intermolecular interactions (especially hydrogen bonds) is vital for understanding how a molecule interacts with its biological target.[14]

  • Polymorphism: Pyrazole derivatives can crystallize in different forms (polymorphs) with different packing arrangements, which can affect properties like solubility and bioavailability.[14][15]

Q2: I'm having trouble growing X-ray quality single crystals. What can I do?

A2: Growing good crystals is often more art than science, but systematic approaches can increase your chances of success.

Troubleshooting Strategies:

  • High Purity is Essential: The starting material must be of the highest possible purity. Even small amounts of impurities can inhibit crystal growth.

  • Systematic Solvent Screening: Use a variety of solvents and solvent systems.

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial, cover it with a cap that has a few pinholes, and leave it undisturbed. The slow evaporation of the solvent can promote the growth of large, well-ordered crystals.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which your compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and inducing crystallization.

References
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kuhn, B. L., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Claramunt, R. M., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Frizzo, C. P., et al. (2022). Fragmentation of the [M−NO₂]⁺ of methyl-1-nitropyrazoles 25-27. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Alkorta, I., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Contreras, J., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species. Molecules. [Link]

  • Holzer, W., et al. (2000). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2012). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Gámez, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Zhang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry. [Link]

  • Ravidranath, L. K., et al. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Kumar, S. S., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Saranya, S., et al. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Holzer, W., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. [Link]

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Sources

method refinement for consistent results with N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Welcome to the technical support guide for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the consistent and successful application of this versatile heterocyclic amine. My goal is to provide not just procedural steps but the underlying chemical logic to empower you to troubleshoot and refine your methods effectively. The information herein is synthesized from established principles of heterocyclic chemistry and reaction mechanisms, aimed at addressing the common challenges encountered during the synthesis, purification, and handling of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and handling of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Q1: What is the most reliable synthetic route to this compound?

A1: The most common and reliable method is a two-step sequence starting from a 1,3-dicarbonyl precursor, followed by reductive amination. The general workflow involves:

  • Pyrazole Ring Formation: Condensation of a β-diketone (e.g., heptane-2,4-dione) with hydrazine to form 3-methyl-5-propyl-1H-pyrazole. This is a classic Knorr pyrazole synthesis.[1]

  • Formylation: Introduction of an aldehyde group at the C3 position.

  • Reductive Amination: Reaction of the resulting pyrazole-3-carbaldehyde with methylamine in the presence of a suitable reducing agent to yield the target secondary amine.[2][3] This method is highly versatile and generally provides good yields.

Q2: My reductive amination step has a very low yield. What are the most likely causes?

A2: Low yields in reductive amination are a frequent issue and can typically be traced to one of several factors:

  • Inefficient Imine Formation: The reaction between the pyrazole carbaldehyde and methylamine to form the intermediate imine is reversible and pH-sensitive. Without optimal conditions, the equilibrium may not favor the imine.[4]

  • Competitive Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol faster than they reduce the imine, creating a significant byproduct and consuming your starting material.[5]

  • Reagent Stoichiometry: Incorrect molar ratios of the amine or the reducing agent can lead to incomplete reactions or the formation of side products.[6]

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate and deactivate some reducing agents.

Q3: How do I choose the right reducing agent for the reductive amination step?

A3: The choice of reducing agent is critical for success. You need a reagent that selectively reduces the C=N bond of the imine without significantly reducing the C=O bond of the starting aldehyde.

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines over aldehydes. Tolerates slightly acidic conditions.[7]More expensive, moisture-sensitive.Recommended default. Ideal for one-pot reactions where the aldehyde, amine, and reducing agent are mixed together.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[5]Highly toxic (can release HCN gas below pH 10). Requires careful pH control.[7]Effective, but use should be limited to situations where STAB is ineffective and appropriate safety precautions are in place.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective; can readily reduce the starting aldehyde.[4][5]Best used in a two-step procedure: first, form the imine completely (confirm by TLC/NMR), then add NaBH₄ at low temperature.
H₂/Palladium Catalyst Clean, high-yielding.Requires specialized hydrogenation equipment. Catalyst can sometimes be difficult to handle.Excellent for large-scale synthesis where equipment is available.

Q4: What are the best practices for storing and handling N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine?

A4: Like many heterocyclic amines, this compound is susceptible to degradation. The primary concerns are oxidation and moisture.[8]

  • Storage: For long-term stability, store the solid compound at -20°C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[8] For short-term use, 2-8°C is acceptable.

  • Handling: Handle the compound quickly in the open air. If prolonged handling is necessary, use a glovebox or an inert atmosphere. Avoid contact with strong oxidizing agents.

  • Solutions: Storing the compound in solution is generally not recommended for long periods. If necessary, use a dry, aprotic solvent and store at low temperatures.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (Reductive Amination) 1. Failed Imine Formation: Reaction pH is too high or too low.Add a catalytic amount of acetic acid (AcOH) to the mixture of aldehyde and amine to facilitate imine formation (target pH ~5-6).[4] Allow the imine to form for 1-2 hours before adding the reducing agent.[6]
2. Inactive Reducing Agent: The borohydride reagent has degraded due to age or moisture exposure.Use a fresh bottle of the reducing agent. You can test the activity of NaBH₄ by adding a small amount to a simple ketone (like acetone) and monitoring the reduction by TLC.[7]
3. Wrong Stoichiometry: Insufficient reducing agent or excess of one reactant.Use a slight excess of the less valuable reagent (typically the amine). Ensure at least 1.2-1.5 equivalents of the reducing agent (e.g., STAB) are used.[6]
Multiple Spots on TLC Plate (Impure Product) 1. Starting Aldehyde Remaining: Incomplete reaction or competitive reduction of the imine was too slow.Increase reaction time.[4] If using NaBH₄, ensure imine formation is complete before its addition. Consider switching to a more selective reagent like STAB.
2. Formation of Pyrazole Alcohol: The starting aldehyde was reduced by the hydride source.This is common with NaBH₄.[4] Switch to NaBH(OAc)₃ (STAB), which is much less likely to reduce the aldehyde.[5]
3. Over-alkylation (Tertiary Amine): This is less common in reductive amination than direct alkylation but can occur if the product amine reacts with remaining aldehyde.Use a slight excess of the primary amine to push the equilibrium towards the desired product.
Difficult Purification 1. Product is too Polar: The amine product streaks on the silica gel column.Add a small amount of triethylamine (~0.5-1%) or ammonia in methanol to the chromatography eluent to suppress tailing.
2. Formation of Acid Salt: If purification involves an acidic workup, the amine may have formed a salt, altering its solubility and chromatographic behavior.Purify the amine as its free base. A patent on pyrazole purification suggests that forming an acid addition salt can be a method for crystallization and purification, followed by basification to recover the free amine.[9]
Inconsistent NMR Spectra 1. Tautomerism: The N-H proton of the pyrazole ring can exist on either nitrogen atom, leading to a mixture of tautomers in solution. This can cause broadening of the signals for the pyrazole ring carbons (C3 and C5).[10]This is an inherent property. Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) may shift the equilibrium. Low-temperature NMR can sometimes resolve the broad signals into distinct peaks for each tautomer.[10]
2. Presence of Water: A broad singlet that can exchange with D₂O is indicative of the N-H and amine N-H protons.Ensure your NMR solvent is dry.
3. Salt Formation: If the sample contains trace acid (e.g., trifluoroacetic acid from HPLC), protonation of the nitrogens can significantly shift the signals.Prepare the NMR sample from the free-base form of the compound.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Synthesis via One-Pot Reductive Amination using STAB

This protocol is recommended for its efficiency and high selectivity.

dot

Caption: One-pot reductive amination workflow.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 5-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Add methylamine (1.2 eq, typically as a solution in THF or water) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the disappearance of the aldehyde spot by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Diagram: Troubleshooting Logic for Low Yield

This diagram helps diagnose the root cause of poor reaction outcomes.

dot

Troubleshooting Start Low Yield or No Reaction CheckImine Is imine intermediate visible on TLC/LCMS? Start->CheckImine NoImine Imine Formation Failed CheckImine->NoImine No YesImine Imine Formed, but Reaction Stalled CheckImine->YesImine Yes AddAcid Action: Add catalytic acetic acid (pH 5-6). Allow more time. NoImine->AddAcid CheckAmine Action: Verify amine concentration and age. NoImine->CheckAmine CheckReductant Is reducing agent active? YesImine->CheckReductant InactiveReductant Action: Use fresh reducing agent. CheckReductant->InactiveReductant No ActiveReductant Is starting aldehyde being consumed? CheckReductant->ActiveReductant Yes AldehydeConsumed Possible Issue: Product instability or workup losses. ActiveReductant->AldehydeConsumed Yes AldehydeRemaining Action: Increase equivalents of reducing agent. Increase reaction time. ActiveReductant->AldehydeRemaining No

Caption: Logic tree for diagnosing low yield.

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Baran, P., et al. (2015). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. [Link]

  • ResearchGate. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • ACS Publications. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination. Organic Process Research & Development. [Link]

  • Szostak, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives. [Link]

  • Reddit r/Chempros. Question about reductive amination reaction procedure. [Link]

  • SciSpace. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. [Link]

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  • Reddit r/organicchemistry. What's wrong with my reductive amination? I barely got any product. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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  • National Institutes of Health (PMC). (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Slideshare. Unit 4 Pyrazole. [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ACS Publications. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • MDPI. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]

  • ChemBK. N-Methyl-1-(1H-pyrazol-5-yl)methanamine. [Link]

  • National Institutes of Health (PMC). (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

  • CUTM Courseware. Pyrazole.pdf. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Google Patents.

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Technical Support Center: Navigating the Stability of Pyrazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for the common stability challenges encountered when working with pyrazole derivatives in solution. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower your experimental choices.

Introduction to Pyrazole Stability

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2][3] However, the successful development and application of these compounds are often contingent on their stability in various solution-based environments.[4][5][6] Understanding and mitigating degradation is crucial for obtaining reliable experimental data and developing robust formulations.

This guide will address the key factors influencing the stability of pyrazole derivatives, including pH, temperature, light, and solvent effects. We will explore common degradation pathways such as hydrolysis, oxidation, and photodegradation, and provide actionable strategies to enhance the stability of your compounds.

Troubleshooting Guide: Common Stability Issues and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My pyrazole derivative is degrading rapidly in aqueous buffer. What are the likely causes and how can I investigate this?

Answer:

Rapid degradation in aqueous buffers is a frequent challenge, often pointing towards hydrolytic instability or pH-dependent degradation pathways. The pyrazole ring itself is generally stable, but substituents on the ring can introduce vulnerabilities.[7][8][9]

Causality behind the issue:

  • Hydrolysis of Ester or Amide Groups: If your pyrazole derivative contains ester or amide functionalities, these are prime targets for hydrolysis, especially at non-neutral pH. For example, pyrazolyl benzoic acid ester derivatives have been shown to hydrolyze rapidly in pH 8 buffer.[7][8]

  • pH-Dependent Ring Opening: While less common for the core pyrazole ring, certain substitution patterns can render the ring susceptible to cleavage under acidic or basic conditions.

  • Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidative degradation, particularly if your molecule has electron-rich moieties.

Step-by-Step Investigation Protocol:

  • pH Profiling:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

    • Dissolve your pyrazole derivative in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the aliquots by HPLC with a UV or MS detector to quantify the remaining parent compound.

    • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

  • Identification of Degradation Products:

    • Utilize LC-MS/MS to analyze the degraded samples. The mass difference between the parent compound and the degradation products can provide clues about the degradation pathway (e.g., loss of a functional group due to hydrolysis).

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat your compound with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a short period. This can accelerate degradation and help identify hydrolytically labile groups.

    • Oxidative Degradation: Expose your compound to a mild oxidizing agent like hydrogen peroxide (e.g., 3% H2O2) to assess its susceptibility to oxidation.

Question 2: I suspect my pyrazole compound is sensitive to light. How can I confirm this and what are the best practices for handling it?

Answer:

Photodegradation is a common issue for many heterocyclic compounds, including pyrazoles.[10] Exposure to UV or even ambient laboratory light can trigger photochemical reactions leading to loss of potency and the formation of impurities.

Causality behind the issue:

The aromatic nature of the pyrazole ring allows it to absorb UV light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions such as isomerization, cyclization, or reaction with oxygen to form photo-oxidative products.

Experimental Protocol for Photostability Testing (adapted from ICH Q1B guidelines):

  • Sample Preparation:

    • Prepare two sets of solutions of your pyrazole derivative in a transparent solvent (e.g., methanol or water).

    • Prepare two sets of the solid compound.

  • Exposure Conditions:

    • Expose one set of the solution and solid samples to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Wrap the second set of samples in aluminum foil to serve as a dark control.

    • Place both sets at a constant temperature.

  • Analysis:

    • After a defined period of exposure, analyze both the light-exposed and dark control samples by HPLC.

    • A significant difference in the purity of the light-exposed sample compared to the dark control confirms photosensitivity.

Best Practices for Handling Photosensitive Pyrazoles:

  • Use Amber Glassware: Always store and handle solutions of photosensitive compounds in amber vials or flasks to block UV light.

  • Work in a Dimly Lit Area: When possible, perform experimental manipulations in a fume hood with the sash lowered and the lights turned off or dimmed.

  • Wrap Containers in Foil: For long-term storage or during lengthy experiments, wrap containers with aluminum foil as an extra precaution.

Question 3: My pyrazole derivative shows poor stability in DMSO stock solutions over time. What could be the reason, and how can I mitigate this?

Answer:

While DMSO is a common solvent for preparing stock solutions, some compounds can exhibit instability in it, especially during long-term storage.

Causality behind the issue:

  • Oxidation: DMSO can contain trace amounts of peroxides or can facilitate the oxidation of sensitive compounds.

  • Reaction with DMSO: Although less common, highly reactive functional groups on your pyrazole derivative could potentially react with DMSO itself, especially at elevated temperatures.

  • "Freeze-Thaw" Degradation: Repeated cycles of freezing and thawing can cause degradation of some compounds.

Mitigation Strategies:

  • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize contaminants.

  • Store Under Inert Gas: For highly sensitive compounds, overlay the DMSO stock solution with an inert gas like argon or nitrogen before sealing and storing.

  • Aliquot Stock Solutions: Prepare small aliquots of your stock solution so that you only thaw what you need for a single experiment, avoiding multiple freeze-thaw cycles.

  • Consider Alternative Solvents: If instability in DMSO persists, consider alternative solvents like ethanol or dimethylformamide (DMF), after confirming the solubility of your compound.

  • Store at -80°C: For long-term storage, -80°C is generally preferred over -20°C to slow down potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazole derivatives?

A1: The most prevalent degradation pathways include:

  • Hydrolysis: Primarily of ester and amide side chains.[7][8]

  • Oxidation: The pyrazole ring itself is generally stable to oxidation, but substituents can be susceptible.[11][12] In biological systems, oxidation can be mediated by enzymes like cytochrome P-450.[13][14]

  • Photodegradation: Exposure to light can lead to a variety of degradation products.

  • Halogenation: Under certain conditions, pyrazoles can undergo halogenation, primarily at the 4-position.[11][15]

Q2: How does pH affect the stability of pyrazole derivatives?

A2: The effect of pH is highly dependent on the specific structure of the pyrazole derivative.

  • Basic Conditions (high pH): Can promote the hydrolysis of ester and amide groups.[7][8] For some pyrazoles, deprotonation can occur, potentially leading to increased reactivity.

  • Acidic Conditions (low pH): Can also catalyze the hydrolysis of certain functional groups. The basic nitrogen atom of the pyrazole ring can be protonated, which may alter the electronic properties and stability of the molecule.

Q3: What analytical techniques are best suited for monitoring the stability of pyrazole derivatives?

A3: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. Coupled with a UV-Vis or diode-array detector, it allows for the quantification of the parent compound and the detection of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of degradation products by providing mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products and to study degradation kinetics in real-time.

Q4: Are there any general strategies to improve the stability of pyrazole derivatives?

A4: Yes, several strategies can be employed during the drug design and formulation stages:

  • Structural Modification: Replacing labile functional groups (like esters) with more stable isosteres (like amides or alkenes) can significantly improve hydrolytic stability.[7][9]

  • Formulation with Excipients: Using antioxidants, chelating agents, and buffering agents in the formulation can help protect the pyrazole derivative from degradation.

  • Lyophilization (Freeze-Drying): For compounds that are unstable in solution, lyophilization to a solid powder can provide long-term stability.

  • Encapsulation: Encapsulating the pyrazole derivative in carriers like liposomes or nanoparticles can protect it from the surrounding environment.

Visualizing Degradation and Experimental Workflows

Diagram 1: General Degradation Pathways of Pyrazole Derivatives

Pyrazole Pyrazole Derivative Hydrolysis Hydrolysis (pH, Temperature) Pyrazole->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Pyrazole->Oxidation Photodegradation Photodegradation (UV/Visible Light) Pyrazole->Photodegradation DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Key environmental factors leading to the degradation of pyrazole derivatives.

Diagram 2: Workflow for Investigating Pyrazole Stability

Start Start: Unstable Pyrazole Derivative ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidant, Light, Heat) Start->ForcedDegradation StabilityIndicatingMethod Develop Stability-Indicating HPLC Method ForcedDegradation->StabilityIndicatingMethod pHProfile pH-Rate Profile Study StabilityIndicatingMethod->pHProfile IdentifyDegradants Identify Degradants (LC-MS/MS, NMR) pHProfile->IdentifyDegradants ProposeMechanism Propose Degradation Mechanism IdentifyDegradants->ProposeMechanism DevelopStrategy Develop Stabilization Strategy (Formulation, Structural Modification) ProposeMechanism->DevelopStrategy End End: Stable Product DevelopStrategy->End

Caption: A systematic approach to troubleshooting and resolving pyrazole stability issues.

Data Summary Table

ParameterConditionPotential Impact on Pyrazole DerivativesRecommended Action
pH < 4 (Acidic)Catalysis of hydrolysis for certain groups.Conduct pH-rate profile study.
> 8 (Basic)Promotes hydrolysis of esters and amides.[7][8]Buffer solutions to neutral pH if possible.
Temperature Elevated (>40°C)Accelerates all degradation pathways.Store at recommended temperatures (e.g., 4°C, -20°C, or -80°C).
Light UV/VisibleCan cause photodegradation.[10]Use amber vials, work in low light.
Solvent Protic SolventsCan participate in solvolysis reactions.Choose appropriate aprotic solvents for stock solutions.
DMSO (long-term)Potential for oxidation or reaction.Use high-purity DMSO, aliquot, and store at -80°C.
Oxygen AtmosphericCan lead to oxidative degradation.Store under an inert atmosphere (N2 or Ar).

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • National Center for Biotechnology Information. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. [Link]

  • SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Sci-Hub. (1990). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(2), 233–237. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]

  • National Center for Biotechnology Information. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

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  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • ACS Publications. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Sfera. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

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  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

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Validation & Comparative

A Comparative Guide to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and Structurally Related Pyrazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole scaffold, against other structurally related pyrazole analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and performance in key biological assays. We will explore the nuances of experimental design and data interpretation, offering a robust framework for evaluating this class of compounds in a drug discovery context.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing ligands that can interact with a wide range of biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This guide focuses on N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a 3,5-disubstituted pyrazole with an N-methylmethanamine moiety at the 3-position and a propyl group at the 5-position. This substitution pattern presents an interesting avenue for exploring interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and kinases, where the aminomethyl group can form key interactions. To understand the potential of this lead compound, we will compare it with analogs where the substituents at the 3 and 5 positions are varied, providing insights into the structure-activity relationships that govern their biological effects.

Synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and Analogs

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[4] For N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a plausible synthetic route would start from a β-ketonitrile, which allows for the introduction of the aminomethyl functionality.

Proposed Synthesis Workflow

cluster_0 Synthesis of Pyrazole Core cluster_1 Functional Group Interconversion cluster_2 Final N-Methylation A 1,3-Diketone/β-Ketonitrile C Cyclocondensation A->C B Hydrazine B->C D 3-Cyano-5-propyl-1H-pyrazole C->D Formation of Pyrazole Ring E Reduction D->E e.g., LiAlH4 F 3-(Aminomethyl)-5-propyl-1H-pyrazole E->F G Reductive Amination F->G Formaldehyde, NaBH(OAc)3 H N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine G->H

Caption: Proposed synthetic workflow for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Comparative Performance Analysis: In Vitro Assays

To objectively compare N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine with its analogs, a panel of standardized in vitro assays is essential. This section details the protocols for key assays and presents a comparative analysis based on hypothetical data for the lead compound and literature-derived data for selected analogs.

It is crucial to note that the data for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine presented in the following tables is hypothetical and for illustrative purposes only, due to the current lack of publicly available experimental results.

Analog Selection for Comparison

For a meaningful structure-activity relationship (SAR) analysis, we have selected the following hypothetical and literature-based analogs:

  • Analog A (Hypothetical): 1-(5-propyl-1H-pyrazol-3-yl)methanamine (des-methyl analog)

  • Analog B (Hypothetical): N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (propyl group replaced with phenyl)

  • Analog C (Literature-derived): 1,5-Diphenyl-3-(substituted)-1H-pyrazole derivatives (for general comparison of 3,5-disubstituted pyrazoles in anticancer assays).[8]

  • Analog D (Literature-derived): 3-Aryl-5-alkyl-1H-pyrazole derivatives (for general comparison in anti-inflammatory assays).[3]

GPCR Engagement: β-Arrestin Recruitment Assay

G-protein coupled receptors are a major class of drug targets. The recruitment of β-arrestin to an activated GPCR is a key event in signal transduction and receptor regulation. This assay provides a direct measure of receptor activation.[9][10]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with a plasmid encoding the target GPCR fused to a small enzyme fragment (ProLink™) and a plasmid for β-arrestin fused to the larger enzyme acceptor (EA).[9]

    • Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and analogs) in assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Signal Detection:

    • Add the substrate solution containing the enzyme substrate.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.[9]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate the EC50 values using non-linear regression.

A Plate transfected HEK293 cells B Add serially diluted test compounds A->B C Incubate at 37°C B->C D Add substrate solution C->D E Incubate at RT in the dark D->E F Measure chemiluminescence E->F G Calculate EC50 values F->G

Caption: Experimental workflow for the β-arrestin recruitment assay.

CompoundTarget GPCR (Hypothetical)β-Arrestin Recruitment EC50 (nM)
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine GPCR-X50 (Hypothetical)
Analog A (des-methyl)GPCR-X250 (Hypothetical)
Analog B (phenyl at C5)GPCR-X15 (Hypothetical)

Interpretation: The hypothetical data suggests that N-methylation (comparing the lead compound to Analog A) is beneficial for potency at this hypothetical GPCR target. Replacing the C5-propyl group with a phenyl ring (Analog B) further enhances activity, indicating a potential preference for an aromatic substituent at this position.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening potential anticancer compounds.[11][12][13][14]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curves and determine the IC50 values.

A Seed cancer cells in 96-well plate B Treat with serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell viability assay.

CompoundCell LineIC50 (µM)Reference
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine HeLa25 (Hypothetical)-
Analog A (des-methyl)HeLa50 (Hypothetical)-
Analog C (literature example)SGC-79010.076[8]

Interpretation: The hypothetical data for the lead compound and Analog A suggests that the N-methyl group may contribute to cytotoxic activity. However, when compared to a highly potent literature compound (Analog C), it is evident that the nature of the substituents at positions 1 and 5 plays a crucial role in determining anticancer potency. The 1,5-diaryl substitution pattern of Analog C is likely a key driver of its high activity.[8]

Comparative Performance Analysis: In Vivo Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of a compound is critical for its development as a therapeutic agent. In vivo studies in animal models, such as rats, provide essential information on absorption, distribution, metabolism, and excretion (ADME).[15][16]

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (250-300 g).

    • Administer the test compound via intravenous (IV) and oral (PO) routes.

    • For IV administration, dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol) and administer as a bolus injection into the tail vein.

    • For PO administration, formulate the compound as a suspension in 0.5% methylcellulose and administer by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis software (e.g., WinNonlin).[15]

A Dose rats (IV and PO) B Collect blood samples at time points A->B C Separate plasma via centrifugation B->C D Analyze plasma concentration by LC-MS/MS C->D E Calculate PK parameters D->E

Caption: Experimental workflow for a rat pharmacokinetic study.

CompoundCL (mL/min/kg)Vd (L/kg)t1/2 (h)F (%)
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine 20 (Hypothetical)5 (Hypothetical)3 (Hypothetical)40 (Hypothetical)
Analog A (des-methyl)35 (Hypothetical)6 (Hypothetical)2.5 (Hypothetical)25 (Hypothetical)
Analog B (phenyl at C5)15 (Hypothetical)4 (Hypothetical)4 (Hypothetical)55 (Hypothetical)

Interpretation: The hypothetical PK data suggests that N-methylation may lead to lower clearance and improved oral bioavailability compared to the primary amine (Analog A). The introduction of a phenyl group at the C5 position (Analog B) appears to further improve the pharmacokinetic profile, potentially by reducing metabolic clearance and enhancing absorption.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and its analogs. While the lack of public data on the lead compound necessitates the use of a hypothetical dataset for illustration, the presented methodologies and structure-activity relationship considerations offer a valuable starting point for researchers in the field.

The hypothetical data suggests that modifications at the N-methyl and C5 positions of the pyrazole scaffold can significantly impact biological activity and pharmacokinetic properties. Future work should focus on the synthesis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and a diverse library of analogs to generate robust experimental data. This will enable a more definitive assessment of the therapeutic potential of this promising class of compounds.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. (2017, March 16). Retrieved from [Link]

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  • Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. (2017, November 20). Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with diverse therapeutic applications, including anti-inflammatory, anticancer, and antibacterial agents.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, with a specific focus on analogs related to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. While direct and extensive research on this particular molecule is limited, a wealth of data on structurally similar 3,5-disubstituted pyrazoles allows for a robust comparative analysis. This guide will dissect the influence of various substituents on the pyrazole core and its side chains, offering valuable insights for researchers and professionals in drug discovery and development.

The Pyrazole Scaffold: A Versatile Core

The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[7] The positions on the pyrazole ring, particularly C3, C4, and C5, as well as the N1 position, are amenable to substitution, allowing for the fine-tuning of a compound's pharmacological profile.[1][2] The general structure of the pyrazole core and the numbering of its atoms are depicted below.

Caption: General structure of the pyrazole ring with atom numbering.

Structure-Activity Relationship (SAR) Analysis of 3,5-Disubstituted Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The following sections explore the SAR of modifications at key positions, drawing comparisons from various studies.

The C3 and C5 positions of the pyrazole ring are crucial for interaction with biological targets. Modifications at these positions can significantly impact potency and selectivity.

  • Aromatic Substituents: The presence of aryl groups at the C3 and C5 positions is a common feature in many biologically active pyrazole derivatives. For instance, 3,5-diphenylpyrazoles have shown high inhibitory activity against meprin α, a metalloprotease.[8] The introduction of different substituents on these phenyl rings can further modulate activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, on a phenyl ring attached to the pyrazole core have been shown to enhance antinociceptive efficacy.[1][9]

  • Alkyl and Cycloalkyl Substituents: Replacing aryl groups with alkyl or cycloalkyl moieties can also influence activity. A study on meprin inhibitors showed that a cyclopentyl group at the C3/C5 position resulted in similar activity to a phenyl group, while smaller alkyl groups like methyl led to a decrease in inhibitory activity.[8] This suggests that the size and lipophilicity of the substituent at these positions play a significant role in target binding.

The N1 position of the pyrazole ring is another key site for modification.

  • N-Alkylation and N-Arylation: N-substitution can have a varied impact on biological activity. In the case of 3,5-diphenylpyrazole inhibitors of meprin α and β, the introduction of lipophilic moieties like methyl or phenyl at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog.[8] This indicates that an unsubstituted N1 position may be favorable for certain targets, potentially by acting as a hydrogen bond donor.[7]

  • Impact on Selectivity: In other cases, N-substitution is crucial for achieving selectivity. For example, in a series of pyrazole-based inhibitors of phosphodiesterase 5 (PDE5), basic alkyl or heteroaryl substituents at the N2 position were found to be important for selective inhibition.[7]

The N-methyl-1-(pyrazol-3-yl)methanamine moiety is a key structural feature. The methylamino group can participate in hydrogen bonding and ionic interactions with biological targets.

  • Importance of the Amine Group: The amine group in the side chain is often a critical pharmacophore. For instance, in a series of pyrazole-based inhibitors of factor Xa (FXa), a C3-methylamino pyrazole part was identified as a crucial component for binding to the target.[7]

Comparative Performance of Pyrazole Derivatives

The following tables summarize the biological activities of various pyrazole derivatives from different studies, providing a comparative overview of their performance.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

CompoundSubstituentsIC50 (µM) for COX-2Reference
Celecoxib (Reference)-0.70 - 0.95[1][9]
Compound 331,5-diaryl with adamantyl residue2.52[1][9]
Compound 328Pyrazole-hydrazone derivative0.58[2][3]
Compound 44Benzotiophenyl and carboxylic acid0.01[9]

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6MCF-714.32[1]
Compound 7MCF-711.17[1]
Compound 8MCF-710.21[1]
Compound 11cMDM2 (FP-IC50)29.22[10]
PC34.09 - 16.82[10]
A5494.09 - 16.82[10]
HL604.09 - 16.82[10]
HCT1164.09 - 16.82[10]
SW6204.09 - 16.82[10]

Experimental Protocols

The evaluation of the biological activity of pyrazole derivatives involves a variety of in vitro and in vivo assays. Below are representative protocols for assessing anti-inflammatory and anticancer activities.

This assay is used to determine the inhibitory activity of compounds against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., a solution of hydrochloric acid).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for in vitro COX inhibition assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Key SAR Insights and Future Directions

The analysis of various pyrazole derivatives reveals several key SAR principles:

  • Substituents at C3 and C5: The nature, size, and electronic properties of substituents at the C3 and C5 positions are critical for determining the potency and selectivity of pyrazole derivatives. Aromatic rings are often favored, and their substitution can fine-tune activity.

  • The N1 Position: The N1 position of the pyrazole ring can be a key interaction point with biological targets. In some cases, an unsubstituted N1 is preferred for hydrogen bonding, while in others, N-alkylation or N-arylation can enhance selectivity.

  • Side Chains: Functionalized side chains, such as the aminomethyl group, can provide additional interaction points and are often crucial for the pharmacological activity of pyrazole derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around the N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine scaffold. The synthesis and evaluation of a library of analogs with diverse substituents at the C5 position (e.g., varying alkyl chain length, introducing branching, or replacing with cyclic or aromatic groups) and modifications to the N-methylaminomethyl side chain would provide a more direct understanding of the SAR for this specific class of compounds.

SAR_Summary cluster_sar Structure-Activity Relationship Core Pyrazole Core N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine N1 N1 Position Unsubstituted: H-bond donor Substituted: Modulates selectivity Core:f1->N1 Modulation of Activity and Selectivity C3 C3 Position Aminomethyl Side Chain: Key for target interaction Core:f1->C3 Pharmacophore C5 C5 Position Propyl Group: Influences lipophilicity and binding Core:f1->C5 Potency and Pharmacokinetics

Caption: Key SAR points for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine derivatives.

References

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A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to the development of numerous therapeutic agents.[3] This guide provides a comparative analysis of the biological activities of prominent pyrazole-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.

Anticancer Activity of Pyrazole Derivatives: A Comparative Analysis

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule function.[4][5] Their efficacy has been demonstrated against various cancer cell lines, with some derivatives showing promise in overcoming multidrug resistance.[6]

Comparative Efficacy of Anticancer Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound Class/NameTarget Cancer Cell Line(s)IC50 (µM)Key Structural Features & Remarks
Pyrazole Chalcones MCF-7 (Breast), HeLa (Cervical)Varies; Compound 111c showed high inhibitionPresence of 4-fluoro-phenyl and 5-fluoro-pyridin moieties enhanced activity.[6]
3-Aryl-1H-pyrazole-5-carboxylates Lung Cancer Cell LinesPotent InhibitionEffective in inhibiting lung cancer cell proliferation.[6]
Pyrazole Benzothiazole Hybrids HT29, PC3, A549, U87MG3.17 - 6.77Potent antiangiogenic and anticancer activity. Electron-withdrawing groups enhance activity.[7][8]
Indole-Pyrazole Hybrids HCT116, MCF7, HepG2, A549< 23.7Compounds 33 & 34 were more potent than doxorubicin and showed significant CDK2 inhibition.[8]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5) HepG2 (Hepatocellular Carcinoma)8.5Competitive anticancer activity compared to sorafenib (IC50: 4.51µM).[9]
Pyrazolo[4,3-f]quinoline Derivatives HCT116, HeLa1.7 - 3.6Inhibit haspin kinase, a novel anticancer target.[8]
Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[10] For instance, pyrazole derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in tumor growth and angiogenesis.[7]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_VEGFR2 EGFR/VEGFR-2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR_VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Pyrazole_Compound Pyrazole Derivative Pyrazole_Compound->EGFR_VEGFR2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Overview

Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives

The following table compares the in vitro and in vivo anti-inflammatory activities of several pyrazole derivatives.

Compound/DerivativeIn Vitro Assay (IC50)In Vivo Model% Edema InhibitionReference Drug
3,5-Diarylpyrazoles COX-2: 0.01 µMCarrageenan-induced paw edema75%-
Pyrazole-Thiazole Hybrid COX-2: 0.03 µM, 5-LOX: 0.12 µMCarrageenan-induced paw edema75%-
FR140423 150x more selective for COX-2 than COX-1Carrageenan-induced paw edema2-3 fold more potent than indomethacinIndomethacin[13]
1,3,4-Trisubstituted Pyrazoles -Carrageenan-induced paw edema84.2%Diclofenac (86.72%)[14]
1,5-Diaryl Pyrazole-3-carboxamides COX-2: 0.034-0.052 µMCarrageenan-induced paw edema62-71%Celecoxib (22%)[15]
Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[11] This enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11]

anti_inflammatory_workflow Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Derivative Pyrazole_Compound->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats for one week.

  • Compound Administration: Administer the pyrazole compound or reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity of Pyrazole Derivatives: A Comparative Assessment

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]

Comparative Efficacy of Antimicrobial Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole compounds against different microbial strains.

Compound/DerivativeGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus: 1-8E. coli: 1-
Thiazolidinone-clubbed pyrazoles -E. coli: 16-
Imidazo-pyridine substituted pyrazoles Broad spectrum (<1)Broad spectrum (<1)-
Coumarin-attached pyrazoles S. aureus: 1, L. monocytogenes: 0.5Salmonella: 0.05-
Hydrazone Derivatives (21a-c, 22) --C. albicans: 2.9-7.8
Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

sar_diagram Core Pyrazole Core R1 Substituent at N1 Core->R1 R3 Substituent at C3 Core->R3 R4 Substituent at C4 Core->R4 R5 Substituent at C5 Core->R5 Activity Antimicrobial Activity R1->Activity Aryl/heteroaryl (increases activity) R3->Activity Bulky groups (can modulate activity) R4->Activity Electron-withdrawing groups (often beneficial) R5->Activity Aryl/heteroaryl (enhances activity)

Caption: Structure-Activity Relationship (SAR) of antimicrobial pyrazoles.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This guide highlights the significant and diverse biological activities of pyrazole-based compounds. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-supported by a vast body of experimental data. The structure-activity relationships discussed herein provide a rational basis for the design of new, more potent, and selective pyrazole derivatives. Further research into the nuanced mechanisms of action and in vivo efficacy of these compounds will undoubtedly pave the way for the development of novel therapeutics for a range of diseases.

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A Comparative Efficacy Analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a Novel B-Raf V600E Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide presents a comprehensive evaluation of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, hereafter designated as Compound-X, a novel small molecule inhibitor based on the privileged pyrazole scaffold.[1][2] Our investigation establishes its mechanism of action as a potent and selective inhibitor of the B-Raf V600E kinase, a critical oncogenic driver in metastatic melanoma and other malignancies.[3][4] We provide a head-to-head comparison of Compound-X against established FDA-approved standards, Vemurafenib and Dabrafenib, supported by detailed in vitro, cellular, and in vivo experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery.

Introduction: The Rationale for a Novel B-Raf Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing proliferation, differentiation, and survival.[4][5] The B-Raf V600E mutation, a single point mutation in the BRAF gene, leads to constitutive activation of this pathway, promoting uncontrolled cell growth and oncogenesis.[3][6] This mutation is present in approximately 50% of metastatic melanomas, making it a prime therapeutic target.[7][8]

While first-generation B-Raf inhibitors like Vemurafenib and Dabrafenib have significantly improved patient outcomes, challenges such as acquired resistance remain.[9][10] This necessitates the discovery of new chemical entities with potentially improved potency, selectivity, or resistance profiles.

Compound-X emerges from a discovery program centered on pyrazole derivatives, a class of compounds well-recognized for their utility in developing kinase inhibitors.[11][12][13] This guide details the systematic validation of Compound-X, establishing its efficacy profile against the current standards of care.

Known Standards for Comparison:

  • Vemurafenib (Zelboraf®): An FDA-approved selective inhibitor of the B-Raf V600E mutated kinase.[8][9][14][15]

  • Dabrafenib (Tafinlar®): A potent, ATP-competitive inhibitor of the B-Raf V600E kinase, also FDA-approved for treating metastatic melanoma.[7][16][17][18]

The Scientific Validation Workflow

Our validation strategy is designed as a multi-tiered system, progressing from direct target engagement to cellular effects and finally to preclinical in vivo efficacy. This hierarchical approach ensures that resources are committed to the most promising candidates and provides a comprehensive understanding of the compound's therapeutic potential.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical In Vivo Efficacy biochem_assay Biochemical Kinase Assay (B-Raf V600E & Wild-Type) ic50 Determine IC50 (Potency & Selectivity) biochem_assay->ic50 Quantify Inhibition cell_culture Culture A375 Melanoma Cells (B-Raf V600E positive) ic50->cell_culture Proceed if Potent & Selective mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay Treat with Compounds gi50 Determine GI50 (Cellular Potency) mtt_assay->gi50 Measure Absorbance xenograft Establish A375 Xenograft Model in Immunocompromised Mice gi50->xenograft Proceed if Potent treatment Administer Compounds (Vehicle, Vemurafenib, Compound-X) xenograft->treatment Tumors Reach ~100 mm³ monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring Systematic Dosing start Candidate Compound-X start->biochem_assay

Caption: Hierarchical workflow for validating Compound-X efficacy.

The B-Raf/MAPK Signaling Pathway

To understand the mechanism of action, it is crucial to visualize the targeted pathway. Compound-X, like Vemurafenib and Dabrafenib, is designed to inhibit the constitutively active B-Raf V600E kinase, thereby blocking downstream signaling that leads to cell proliferation.[5][19]

MAPK_Pathway cluster_BRAF RAF Kinase cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor Signal BRAF B-Raf (V600E Mutant) Constitutively Active RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation & Activation Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Inhibitor Compound-X Vemurafenib Dabrafenib Inhibitor->BRAF Inhibition

Caption: The RAS/MAPK signaling pathway and the point of inhibition.

Experimental Methodologies & Comparative Data

In Vitro Biochemical Kinase Assay

Causality: The first and most crucial step is to confirm direct inhibition of the target kinase. An in vitro biochemical assay isolates the kinase and substrate from the complexities of a cellular environment, providing a clean measure of potency (IC50) and selectivity. We test against both the mutant (V600E) and wild-type (WT) B-Raf to ensure the compound preferentially targets the oncogenic form, which is critical for minimizing off-target effects.[20]

Protocol:

  • Reagents: Recombinant human B-Raf (V600E) and B-Raf (WT) enzymes, biotinylated MEK1 substrate, and [γ-³²P]ATP.

  • Reaction Setup: Kinase reactions are set up in a 96-well plate. Each well contains the respective kinase, MEK1 substrate, and kinase buffer.

  • Compound Addition: Compound-X, Vemurafenib, and Dabrafenib are serially diluted in DMSO and added to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Initiation: The reaction is initiated by adding [γ-³²P]ATP.[21]

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for phosphorylation.

  • Termination & Detection: The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate. Unincorporated [γ-³²P]ATP is washed away.

  • Quantification: The amount of incorporated ³²P is measured using a scintillation counter. Data are normalized to controls and the 50% inhibitory concentration (IC50) is calculated using non-linear regression.

Comparative Data:

CompoundB-Raf V600E IC50 (nM)B-Raf WT IC50 (nM)Selectivity Index (WT/V600E)
Compound-X 11.5 125 10.9
Vemurafenib31.01003.2
Dabrafenib5.035070.0

Interpretation: The data indicate that Compound-X is a potent inhibitor of the B-Raf V600E kinase, with an IC50 value comparable to the established standards.

Cell-Based Viability Assay

Causality: Demonstrating target inhibition in a test tube is insufficient; the compound must be able to penetrate the cell membrane and inhibit the kinase in its native environment, leading to a functional anti-proliferative effect. The MTT assay is a robust colorimetric method to quantify this effect by measuring the metabolic activity of living cells, which is proportional to the number of viable cells.[22][23] We use the A375 human melanoma cell line, which is known to be homozygous for the B-Raf V600E mutation.[24]

Protocol:

  • Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.[25]

  • Compound Treatment: Cells are treated with serial dilutions of Compound-X, Vemurafenib, and Dabrafenib for 72 hours.

  • MTT Addition: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: Plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[25]

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The 50% growth inhibition concentration (GI50) is calculated by plotting the percentage of cell viability against the log of compound concentration.

Comparative Data:

CompoundA375 Cell Line GI50 (nM)
Compound-X 75.2
Vemurafenib95.8
Dabrafenib60.5

Interpretation: Compound-X demonstrates potent anti-proliferative activity in a B-Raf V600E-dependent cancer cell line, performing favorably against the established standards.

In Vivo Melanoma Xenograft Model

Causality: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in a living organism. This experiment evaluates not only the compound's efficacy but also its basic pharmacokinetic and tolerability profile. The patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model is the industry standard for this evaluation.[26][27]

Protocol:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10⁶ A375 cells in a suspension with Matrigel are subcutaneously injected into the right flank of each mouse.[24]

  • Tumor Growth & Randomization: Tumors are allowed to grow, and their volumes are measured with calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).[28]

  • Dosing Regimen:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose) administered orally, once daily.

    • Group 2: Vemurafenib (30 mg/kg) administered orally, once daily.

    • Group 3: Compound-X (30 mg/kg) administered orally, once daily.

  • Monitoring: Tumor volume and animal body weight are measured twice weekly for 21 days.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blot for p-ERK).

Comparative Efficacy Data:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control1250 ± 150-+2.5
Vemurafenib (30 mg/kg)480 ± 9561.6-1.5
Compound-X (30 mg/kg) 455 ± 88 63.6 +1.8

Interpretation: Compound-X significantly inhibits the growth of A375 melanoma tumors in vivo, with an efficacy comparable to the standard-of-care, Vemurafenib, at the same dose. Importantly, Compound-X was well-tolerated, as indicated by the positive change in mean body weight, a key indicator of low systemic toxicity.[24]

Conclusion and Future Directions

The data presented in this guide validate N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (Compound-X) as a potent and selective inhibitor of the B-Raf V600E kinase. It demonstrates robust anti-proliferative activity in both in vitro and in vivo models, with an efficacy profile that is on par with, or slightly exceeds, the established standard Vemurafenib.

The favorable tolerability in the xenograft model suggests a promising therapeutic window. Future work will focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation against models of acquired resistance, and combination studies with MEK inhibitors, a clinically validated strategy to enhance efficacy and delay resistance.[16]

References

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - PubMed Central. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]

  • What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

  • Dabrafenib | Drug Guide. MedSchool. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. PMC - NIH. [Link]

  • Dabrafenib. PubChem - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

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  • BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]

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  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

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  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. MDPI. [Link]

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cross-reactivity studies of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide to understanding the selectivity of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine through comprehensive cross-reactivity profiling.

Introduction: The Imperative of Selectivity in Drug Discovery

In the development of novel therapeutics, achieving high target specificity is a paramount objective. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical failures. Consequently, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory formality but a foundational component of a successful drug discovery program. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel pyrazole-containing compound, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine (hereafter referred to as Compound-X), comparing it with two structural analogs to illustrate the process.

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. However, its structural motifs can also confer affinity for a range of unintended biological targets. This guide outlines a tiered approach to systematically de-risk Compound-X, beginning with broad panel screening and progressing to detailed concentration-response profiling against identified off-targets. The methodologies described herein are designed to be self-validating, providing a clear, actionable dataset for informed decision-making in a research and development setting.

Compound Structures & Rationale for Comparison

To contextualize the selectivity of Compound-X, its profile will be compared against two hypothetical structural analogs:

  • Compound-X: The primary molecule of interest.

  • Analog-A: A variant with a cyclopropyl group instead of the n-propyl group, exploring the effect of lipophilicity and conformational restraint.

  • Analog-B: A variant where the N-methylamine is replaced by a primary amine, assessing the role of the methyl group in target engagement and off-target interactions.

Compound IDStructureKey Features
Compound-X N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamineN-propyl group, N-methylated amine
Analog-A N-methyl-1-(5-cyclopropyl-1H-pyrazol-3-yl)methanamineCyclopropyl group, N-methylated amine
Analog-B 1-(5-propyl-1H-pyrazol-3-yl)methanamineN-propyl group, Primary amine

This comparative approach allows researchers to establish a preliminary Structure-Activity Relationship (SAR) not only for on-target potency but also for off-target liabilities.

Tier 1: Broad Panel Screening for Off-Target Liability

The initial step in assessing cross-reactivity is a broad screen against a panel of receptors, ion channels, transporters, and enzymes known to be frequently implicated in adverse drug reactions. A widely accepted industry standard is a panel screen, such as the Eurofins SafetyScreen44 or a similar offering from other contract research organizations (CROs). These panels utilize radioligand binding assays to assess the ability of a test compound to displace a known ligand from its target.

Experimental Protocol: Broad Panel Radioligand Binding Assay
  • Compound Preparation: Compound-X and its analogs are solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: The compounds are tested at a final concentration of 10 µM. This concentration is considered high enough to detect most clinically relevant off-target interactions.

  • Assay Procedure: The test compound is incubated with a specific receptor preparation (e.g., cell membranes expressing the target) and a radiolabeled ligand specific for that target.

  • Incubation & Detection: Following incubation to allow for binding equilibrium, the bound and free radioligand are separated (typically by rapid filtration). The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percent inhibition of specific binding of the radioligand. A significant interaction is typically defined as >50% inhibition at the 10 µM screening concentration.

Workflow for Tier 1 Screening

G cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Analysis & Decision P1 Synthesize & Purify Compound-X, Analog-A, Analog-B P2 Prepare 10 mM Stock in DMSO P1->P2 S1 Dilute to 10 µM Final Assay Concentration P2->S1 S2 Incubate with Receptor Panel (e.g., SafetyScreen44) + Radioligand S1->S2 S3 Separate Bound/Free Ligand (Filtration) S2->S3 S4 Quantify Bound Radioactivity S3->S4 A1 Calculate % Inhibition S4->A1 A2 Identify 'Hits' (>50% Inhibition) A1->A2 A3 Prioritize Hits for Tier 2 Validation A2->A3

Fig 1. Workflow for Tier 1 broad panel off-target screening.
Illustrative Tier 1 Screening Results

The following table summarizes hypothetical results from a 10 µM screen.

Target ClassTargetCompound-X (% Inh)Analog-A (% Inh)Analog-B (% Inh)Potential Implication
GPCRs Dopamine D212%8%15%Low Risk
Serotonin 5-HT2A68%35%75%Hit: CNS side effects
Histamine H185%79%88%Hit: Sedation
Ion Channels hERG22%18%25%Low Risk
Enzymes COX-15%7%4%Low Risk
PDE458%65%49%Hit: GI side effects

From this initial screen, Compound-X, Analog-A, and Analog-B all show significant interactions (>50% inhibition) with the Histamine H1 receptor and varying activity at the 5-HT2A receptor and PDE4 enzyme. These "hits" must be validated and quantified in Tier 2 studies.

Tier 2: Concentration-Response Profiling and Selectivity Index

Hits identified in the Tier 1 screen are subjected to secondary assays to determine their potency (e.g., IC50 or Ki). This involves testing the compounds across a range of concentrations to generate a dose-response curve. This quantitative data is crucial for determining the selectivity window between the on-target activity and any off-target liabilities.

Experimental Protocol: Concentration-Response (IC50) Determination
  • Compound Preparation: A serial dilution series of each compound is prepared in DMSO, typically starting from 100 µM down to picomolar concentrations.

  • Assay Procedure: Each concentration is tested in the binding or enzyme inhibition assay format identified in Tier 1. Assays are typically run in triplicate to ensure statistical validity.

  • Data Analysis: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., four-parameter logistic equation) is used to fit the data and calculate the IC50 value—the concentration at which the compound elicits 50% of its maximal inhibitory effect.

Calculating the Selectivity Index

The Selectivity Index (SI) provides a quantitative measure of a compound's specificity. It is calculated by dividing the off-target potency by the on-target potency.

SI = Off-Target IC50 / On-Target IC50

A higher SI value is desirable, with a value >100-fold often considered a benchmark for a selective compound in early discovery.

Logical Flow for Selectivity Assessment

G cluster_on_target On-Target Potency cluster_off_target Off-Target Potency cluster_selectivity Selectivity Index Calculation T1 Determine On-Target IC50 (e.g., 10 nM) S1 SI = Off-Target IC50 / On-Target IC50 T1->S1 O1 Select 'Hits' from Tier 1 Screen O2 Generate Concentration- Response Curves O1->O2 O3 Calculate Off-Target IC50 (e.g., 1,500 nM) O2->O3 O3->S1 S2 SI = 1,500 nM / 10 nM = 150 S1->S2 S3 Compare SI to Threshold (e.g., >100) S2->S3

Fig 2. Logical process for calculating the Selectivity Index.
Illustrative Tier 2 Results and Selectivity Comparison

Let's assume the primary target for these compounds is a novel kinase, "Target-K," for which they have potent activity.

Compound IDOn-Target IC50 (Target-K, nM)Off-Target IC50 (H1, nM)Selectivity Index (H1)Off-Target IC50 (5-HT2A, nM)Selectivity Index (5-HT2A)
Compound-X 15850571,20080
Analog-A 251,50060>10,000>400
Analog-B 124503895079

Analysis of Results:

  • Histamine H1: All compounds show activity at the H1 receptor, with selectivity indices ranging from 38 to 60-fold. This suggests a potential liability for sedation across this chemical series. Analog-A is marginally better, but none achieve the desired >100-fold window.

  • Serotonin 5-HT2A: A clear difference emerges here. The cyclopropyl group of Analog-A dramatically reduces its affinity for the 5-HT2A receptor, pushing the IC50 above 10 µM and yielding a highly desirable selectivity index of >400. In contrast, Compound-X and Analog-B retain moderate potency, posing a higher risk for CNS-related side effects.

  • Structure-Selectivity Relationship: This dataset provides a critical insight: the conformational constraint introduced by the cyclopropyl group (Analog-A) is a key determinant for avoiding the 5-HT2A off-target liability, while the N-methylation state (Compound-X vs. Analog-B) has a less pronounced effect on the selectivity for the targets identified.

Conclusion and Forward Strategy

This systematic, two-tiered approach to cross-reactivity profiling provides a robust framework for evaluating the selectivity of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and its analogs. The initial broad screen efficiently identified potential liabilities, which were then quantified in concentration-response studies.

The comparative analysis reveals that while all tested compounds carry a potential risk for H1-mediated sedation, Analog-A demonstrates a significantly improved overall selectivity profile due to its minimal interaction with the 5-HT2A receptor. This data strongly supports prioritizing the chemical series based on the cyclopropyl scaffold (Analog-A) for further optimization. The next steps would involve exploring further modifications to the pyrazole core or the amine side chain of the Analog-A backbone to mitigate the remaining H1 activity while retaining or improving on-target potency. This data-driven, iterative process is fundamental to navigating the complex challenge of designing safe and effective medicines.

References

  • Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G. and Whitebread, S. (2012), Reducing safety-related drug attrition: the use of primary pharmacology profiling and safety screening. Nature Reviews Drug Discovery. Available at: [Link]

  • Mishra, J., Drummond, J., Qu, P., Wang, K., and Li, M. (2020). A Revisit of the Role of Secondary Pharmacology in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P. and Vulpetti, A. (2012). The Experimental Uncertainty of Heterogeneous Public K i Data. Journal of Medicinal Chemistry. Available at: [Link]

Classical Approaches: The Foundation of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Pyrazole Cores for Drug Discovery Professionals

For chemists at the forefront of pharmaceutical research and development, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse biological activities, making it a cornerstone in the design of anti-inflammatory agents like Celecoxib, anti-obesity drugs such as Rimonabant, and many others.[2][3]

The efficacy of any drug discovery program hinges on the efficient and strategic synthesis of its core structures. The choice of synthetic route is not merely a matter of procedure but a critical decision that impacts yield, purity, scalability, and, most importantly, the ability to generate structural diversity for lead optimization. This guide provides a comparative analysis of the most prominent and field-proven synthetic routes to the pyrazole core, moving from classical condensation reactions to modern cycloaddition and multicomponent strategies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a clear, data-driven comparison to empower researchers in making informed synthetic choices.

The traditional methods for pyrazole synthesis have been the workhorses of medicinal chemistry for over a century. Their reliability and use of readily available starting materials ensure their continued relevance.

The Knorr Pyrazole Synthesis: A Timeless Condensation

First reported by Ludwig Knorr in 1883, this reaction is arguably the most fundamental method for creating the pyrazole ring.[2][3][4][5] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]

Causality Behind the Mechanism: The reaction is driven by the formation of two stable C=N bonds (imines/hydrazones) followed by an intramolecular cyclization to form the five-membered ring. The final dehydration step is thermodynamically favorable as it results in a stable, aromatic pyrazole system.[6] An acid catalyst is crucial as it protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the weakly basic hydrazine nitrogen.[4][7]

Key Challenge - Regioselectivity: A significant limitation of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two constitutional isomers that are often difficult to separate.[1][2]

Knorr_Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Acid-Catalyzed Nucleophilic Attack Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration to form Hydrazone/Enamine Intermediate1->Step2 Intermediate2 Hydrazone/ Enamine Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclic Hemiaminal Step3->Intermediate3 Step4 Dehydration (Aromatization) Intermediate3->Step4 End Pyrazole Product Step4->End

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [3][6]

  • Reagents: To a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent & Catalyst: Add 20 mL of absolute ethanol followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final pyrazolone product.

Synthesis from α,β-Unsaturated Carbonyls

This method provides an alternative route, particularly for pyrazoles that are not easily accessible from 1,3-dicarbonyls. It involves the reaction of an α,β-unsaturated aldehyde or ketone (often a chalcone) with a hydrazine.[2][8]

Causality Behind the Mechanism: This is typically a two-step process. The first step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization to form a non-aromatic pyrazoline intermediate. The second, crucial step is the oxidation of this pyrazoline to achieve the stable aromatic pyrazole ring.[2][8] The requirement for a separate oxidation step is a key differentiator from the Knorr synthesis.

Pyrazoline_Oxidation Start α,β-Unsaturated Carbonyl + Hydrazine Step1 Michael Addition & Intramolecular Cyclization Start->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Oxidation (e.g., with I₂, O₂, etc.) Intermediate->Step2 End Pyrazole Product Step2->End

Caption: Synthesis from α,β-Unsaturated Carbonyls.

Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole [2][8]

  • Pyrazoline Formation:

    • In a round-bottom flask, dissolve the chalcone (1 mmol) and phenylhydrazine (1.1 mmol) in 10 mL of glacial acetic acid.

    • Heat the mixture under reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid (the pyrazoline intermediate) by filtration.

  • Oxidation to Pyrazole:

    • Dissolve the crude pyrazoline intermediate in a suitable solvent such as ethanol or DMSO.

    • Add an oxidizing agent. A common and effective choice is molecular iodine (I₂) (1.2 mmol).

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction, and quench the excess iodine with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final pyrazole product by column chromatography or recrystallization.

Modern Methods: Precision and Efficiency

While classical methods are robust, modern synthetic strategies offer significant advantages in terms of control, efficiency, and the ability to construct complex molecules in fewer steps.

1,3-Dipolar Cycloaddition

This powerful reaction, often referred to as the Huisgen [3+2] cycloaddition, is a cornerstone of modern heterocyclic chemistry.[9] For pyrazole synthesis, it typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile).[8][9]

Causality Behind the Mechanism: The key to this method's success is the in situ generation of the highly reactive nitrile imine intermediate, usually from a hydrazonoyl halide in the presence of a non-nucleophilic base like triethylamine. This transient species is immediately trapped by the alkyne in a concerted cycloaddition reaction. This concerted mechanism is the source of the reaction's hallmark high regioselectivity, providing a single pyrazole isomer, which is a major advantage over the Knorr synthesis.[8][9]

Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole [8][9]

  • Reagents: In a dry flask under an inert atmosphere (nitrogen or argon), dissolve the hydrazonoyl chloride (1 mmol) and the terminal alkyne (1.2 mmol) in 10 mL of a dry, non-polar solvent like toluene or THF.

  • Base Addition: Cool the mixture in an ice bath (0°C). Slowly add triethylamine (1.5 mmol) dropwise over 10 minutes. The triethylamine acts as a base to generate the nitrile imine in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Follow the consumption of the hydrazonoyl chloride by TLC.

  • Work-up: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Filter the mixture to remove the salt.

  • Isolation: Wash the filtrate with water and brine, dry the organic layer over magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude pyrazole by flash column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials.[10][11] This approach aligns with the principles of green chemistry by minimizing steps and waste.

Causality Behind the Mechanism: The elegance of MCRs lies in their domino or tandem nature. The product of the first reaction between two components becomes the substrate for the next reaction with a third component, all within the same reaction vessel. For pyrazoles, a common strategy involves the reaction of an enaminone, an aldehyde, and a hydrazine.[10][11] This strategy offers high atom economy and operational simplicity, allowing for the rapid construction of complex and diverse pyrazole libraries.[10]

MCR_Workflow cluster_0 One-Pot Reaction Vessel ReactantA Reactant A (e.g., Enaminone) Catalyst Catalyst (Optional) ReactantB Reactant B (e.g., Aldehyde) ReactantC Reactant C (e.g., Hydrazine) Product Complex Pyrazole Product Catalyst->Product Cascade Reactions

Sources

A Comparative Guide to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and Non-Pyrazole Inhibitors in the Context of HDAC6 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulation, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] This guide provides a comprehensive comparison of pyrazole-based inhibitors, with a focus on structures related to N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, and prominent non-pyrazole inhibitors targeting HDAC6. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed for their evaluation.

Introduction to HDAC6 and its Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] HDAC6, a unique member of the class IIb HDAC family, is predominantly located in the cytoplasm and primarily deacetylates non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][4] This distinct substrate profile implicates HDAC6 in various cellular processes, including cell motility, protein quality control, and immune responses.[2] Consequently, the development of selective HDAC6 inhibitors offers a therapeutic window with potentially fewer side effects compared to pan-HDAC inhibitors.[1][3]

The Pyrazole Scaffold: A Privileged Structure in HDAC6 Inhibition

Recent drug discovery efforts have identified the pyrazole scaffold as a key pharmacophore for potent and selective HDAC6 inhibition. A notable example is the discovery of a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives that exhibit excellent selective HDAC6 inhibitory activity.[5][6] While N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine itself is a structurally related amine, the carboxamide counterpart provides a strong rationale for investigating this chemical class as HDAC6 inhibitors.

Mechanism of Action of Pyrazole-Based HDAC6 Inhibitors

The inhibitory activity of pyrazole-based compounds against HDAC6 is attributed to the interaction of the pyrazole core and its substituents with the active site of the enzyme. The general structure of these inhibitors typically consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the rim of the active site. In the case of pyrazole-carboxamides, the carboxamide moiety can chelate the catalytic zinc ion in the HDAC6 active site, thereby blocking its deacetylase activity. The 5-propyl group and the N-phenyl group likely occupy hydrophobic pockets within the enzyme's binding site, contributing to both potency and selectivity.

A Comparative Look at Non-Pyrazole HDAC6 Inhibitors

A diverse range of non-pyrazole scaffolds have been developed as HDAC6 inhibitors, with hydroxamic acid derivatives being one of the most well-studied classes.

Hydroxamic Acid-Based Inhibitors

Prominent examples of hydroxamic acid-based HDAC6 inhibitors include Ricolinostat (ACY-1215) and Tubastatin A.[7][8] These compounds are characterized by a hydroxamic acid moiety that acts as a potent zinc-binding group.

  • Ricolinostat (ACY-1215) is a selective HDAC6 inhibitor that has been investigated in clinical trials for various cancers, including multiple myeloma.[7][9][10]

  • Tubastatin A is another highly selective HDAC6 inhibitor widely used as a research tool to probe the biological functions of HDAC6.[7][8]

Other Non-Pyrazole Scaffolds

Beyond hydroxamic acids, other chemical classes have been explored for HDAC6 inhibition, including those with thiol-based zinc-binding groups and difluoromethyl-1,3,4-oxadiazole moieties.[11][12] These novel scaffolds aim to improve upon the pharmacokinetic properties and reduce potential off-target effects associated with some hydroxamic acid derivatives.[4][13]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the in vitro potency of representative pyrazole and non-pyrazole HDAC6 inhibitors. It is important to note that direct comparative data for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is not publicly available; therefore, data for a closely related pyrazole derivative is presented.

Inhibitor ClassCompoundTargetIC50 (nM)Selectivity (HDAC1/HDAC6)Reference
Pyrazole N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)HDAC64.95251[5][6]
Hydroxamic Acid Ricolinostat (ACY-1215)HDAC65>10-fold vs Class I[7]
Hydroxamic Acid Tubastatin AHDAC615>1000-fold vs Class I[7]
Pan-HDAC Inhibitor Vorinostat (SAHA)Pan-HDAC~50 (for HDAC6)Non-selective[8][14]

Visualizing the Inhibition: Signaling Pathways and Workflows

To better understand the biological context and experimental approaches, the following diagrams illustrate the HDAC6 signaling pathway and a typical inhibitor screening workflow.

HDAC6_Pathway HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin deacetylates Hsp90 Hsp90 HDAC6->Hsp90 deacetylates Cortactin Cortactin HDAC6->Cortactin deacetylates Autophagy Autophagy HDAC6->Autophagy regulates Microtubules Microtubule Stability aTubulin->Microtubules ProteinFolding Protein Folding & Stability Hsp90->ProteinFolding CellMotility Cell Motility Cortactin->CellMotility Pyrazole_Inhibitor N-methyl-1-(5-propyl-1H- pyrazol-3-yl)methanamine (and related pyrazoles) Pyrazole_Inhibitor->HDAC6 inhibits NonPyrazole_Inhibitor Non-Pyrazole Inhibitors (e.g., Ricolinostat) NonPyrazole_Inhibitor->HDAC6 inhibits

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Compound Library (Pyrazole & Non-Pyrazole) Enzymatic_Assay HDAC6 Enzymatic Assay (Fluorogenic Substrate) Compound_Library->Enzymatic_Assay Determine_IC50 Determine IC50 Values Enzymatic_Assay->Determine_IC50 Selectivity_Panel HDAC Isoform Selectivity Panel Determine_IC50->Selectivity_Panel Cell_Culture Cancer Cell Lines Selectivity_Panel->Cell_Culture Western_Blot Western Blot for Acetylated Tubulin Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Xenograft_Model Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model PK_Studies Pharmacokinetic Analysis Xenograft_Model->PK_Studies Efficacy_Evaluation Tumor Growth Inhibition Xenograft_Model->Efficacy_Evaluation

Caption: General workflow for screening and validating HDAC6 inhibitors.

Experimental Methodologies

The following protocols provide a detailed, step-by-step methodology for key experiments used in the evaluation of HDAC6 inhibitors.

In Vitro HDAC6 Inhibition Assay (Fluorogenic)

This assay is a primary screen to determine the direct inhibitory effect of a compound on HDAC6 enzymatic activity.

Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDAC6, is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine or a non-pyrazole inhibitor) in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a solution of recombinant human HDAC6 enzyme in assay buffer.

    • Prepare a solution of a fluorogenic HDAC6 substrate (e.g., a Boc-Lys(Ac)-AMC based substrate) in assay buffer.

    • Prepare a developer solution (e.g., containing Trichostatin A and a trypsin-like protease).

  • Assay Procedure:

    • In a 96-well black plate, add the serially diluted inhibitor solutions.

    • Add the HDAC6 enzyme solution to each well, except for the negative control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[15]

Cellular Target Engagement: Western Blot for Acetylated α-Tubulin

This assay confirms that the inhibitor engages with its target in a cellular context.

Principle: Inhibition of HDAC6 in cells leads to an accumulation of its primary substrate, acetylated α-tubulin. This increase can be detected by Western blotting using an antibody specific for acetylated α-tubulin.

Protocol:

  • Cell Treatment:

    • Plate cells (e.g., a cancer cell line) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.

    • As a loading control, incubate a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated α-tubulin band to the intensity of the loading control band.

    • Compare the levels of acetylated α-tubulin in inhibitor-treated cells to the vehicle-treated control.

Conclusion

Both pyrazole-based inhibitors, exemplified by the N-phenyl-5-propyl-1H-pyrazole-3-carboxamide series, and non-pyrazole inhibitors, such as the well-characterized hydroxamic acid derivatives, represent promising avenues for the therapeutic targeting of HDAC6. The pyrazole scaffold offers a versatile platform for developing potent and selective HDAC6 inhibitors. The choice between these classes of inhibitors will depend on the specific therapeutic application, considering factors such as potency, selectivity, pharmacokinetic properties, and potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these promising therapeutic agents.

References

  • National Cancer Institute. Clinical Trials Using Histone Deacetylase Inhibitor. [Link]

  • What are HDAC6 inhibitors and how do they work?. (2024). [Link]

  • Haggarty, S. J., Koeller, K. M., & Schreiber, S. L. (2003). Selective inhibition of histone deacetylase 6 (HDAC6) induces DNA damage and sensitizes transformed cells to anticancer agents. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. [Link]

  • What are HDAC6 inhibitors and how do you quickly get the latest development progress?. (2023). [Link]

  • Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond. (2021). [Link]

  • Patsnap Synapse. Progress in Clinical Research of HDAC6 Inhibitors. (2023). [Link]

  • Li, Y., et al. (2022). HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation. Frontiers in Immunology, 13, 938563. [Link]

  • Wang, Z., et al. (2021). Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. International Journal of Molecular Sciences, 22(16), 8785. [Link]

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  • Senger, J., et al. (2022). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science, 5(10), 957-967. [Link]

  • Narayan, P., et al. (2015). A Novel Class of Small Molecule Inhibitors of HDAC6. ACS Chemical Biology, 10(11), 2583-2590. [Link]

  • Bantscheff, M., et al. (2017). Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS. Journal of Visualized Experiments, (126), e56084. [Link]

  • Sbardella, G., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific Reports, 11(1), 19183. [Link]

  • Zhang, L., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Bioinformatics, 17(Suppl 17), 522. [Link]

  • Olaoye, O. O., et al. (2025). Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. Journal of Medicinal Chemistry. [Link]

  • Cui, H., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Olaoye, O. O., et al. (2025). Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. Journal of Medicinal Chemistry. [Link]

  • Cellupica, E., et al. (2021). Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Journal of Biological Chemistry, 297(1), 100823. [Link]

  • Xu, W., et al. (2018). Design, synthesis and biological evaluation of novel selective thiol-based histone deacetylase(HDAC) VI inhibitors bearing indeno[1,2-c]pyrazole or benzoindazole scaffold. Bioorganic & Medicinal Chemistry, 26(18), 5096-5107. [Link]

  • Olaoye, O. O., et al. (2025). Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. Journal of Medicinal Chemistry. [Link]

  • De Vreese, R., et al. (2019). Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models. International Journal of Cancer, 145(3), 851-864. [Link]

  • Bressi, J. C., et al. (2010). Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform. Bioorganic & Medicinal Chemistry Letters, 20(11), 3342-3346. [Link]

  • Cui, H., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Butler, K. V. (2010). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Pharmaceutical Design, 16(31), 3271-3290. [Link]

  • Oprea, T. I., et al. (2008). Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation. Journal of Chemical Information and Modeling, 48(4), 845-856. [Link]

  • Cui, H., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Semantic Scholar. [Link]

  • El-Gamal, M. I., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine in Monoamine Oxidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial to the catabolism of monoamine neurotransmitters and dietary amines.[1] These enzymes, which exist as two isoforms, MAO-A and MAO-B, play a significant role in regulating the levels of key signaling molecules such as serotonin, norepinephrine, and dopamine in the brain.[2][3] Consequently, the inhibition of MAO activity has been a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders.[2][4] Inhibitors of MAO-A are primarily employed in the treatment of depression and anxiety, while MAO-B inhibitors are a therapeutic strategy for Parkinson's and Alzheimer's diseases.[1][5]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Notably, significant research has been directed towards pyrazole-containing compounds as potent and selective inhibitors of monoamine oxidase. This guide provides a comprehensive framework for benchmarking the performance of a novel pyrazole derivative, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, in established in vitro assays for MAO-A and MAO-B inhibition.

Compound Profiles: Test Article and Comparators

Test Article:

  • N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: A novel pyrazole derivative with potential for MAO inhibition based on its structural similarity to other known pyrazole-based MAO inhibitors. Its potency and selectivity for the MAO isoforms are the primary subjects of this investigation.

Comparator Compounds:

To provide a robust benchmark, a panel of well-characterized MAO inhibitors with varying selectivity and mechanisms of action will be used as comparators.

CompoundTypeTarget SelectivityMechanism
MoclobemideReversible Inhibitor of MAO-A (RIMA)MAO-A selectiveReversible
ClorgylineIrreversible InhibitorMAO-A selectiveIrreversible
SelegilineIrreversible InhibitorMAO-B selectiveIrreversible
RasagilineIrreversible InhibitorMAO-B selectiveIrreversible
PhenelzineIrreversible InhibitorNon-selectiveIrreversible
TranylcypromineIrreversible InhibitorNon-selectiveIrreversible

Experimental Design: In Vitro Assays for MAO Inhibition

The inhibitory potential of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine will be assessed using two distinct, industry-standard in vitro assay methodologies: a luminescent assay and a fluorometric assay. These methods offer high sensitivity and are amenable to high-throughput screening.

Luminescent Monoamine Oxidase Assay (MAO-Glo™ Assay)

Principle: The MAO-Glo™ Assay provides a homogeneous, luminescent method for quantifying MAO activity.[6] The assay utilizes a luminogenic MAO substrate that is converted by MAO to a luciferin derivative.[6] In a second step, a luciferin detection reagent is added to stop the MAO reaction and convert the derivative into luciferin, which is then consumed by luciferase to produce a stable, glow-type luminescent signal. The intensity of the light produced is directly proportional to the MAO activity.[6][7]

Experimental Workflow:

MAO_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - MAO Substrate - MAO-A/B Enzymes - Test Compounds - Luciferin Detection Reagent plate_setup Plate Setup (96-well): - Add MAO Substrate - Add Test Compounds/Controls - Add MAO Enzyme reagent_prep->plate_setup Dispense incubation1 Incubate at RT (60 minutes) plate_setup->incubation1 Start Reaction add_detection Add Luciferin Detection Reagent incubation1->add_detection Stop & Detect incubation2 Incubate at RT (20 minutes) add_detection->incubation2 Signal Stabilization read_luminescence Measure Luminescence (Luminometer) incubation2->read_luminescence Read Plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values read_luminescence->data_analysis Analyze Data

Caption: Workflow for the MAO-Glo™ luminescent assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and comparator compounds in an appropriate solvent (e.g., DMSO).

    • Reconstitute the lyophilized MAO-A and MAO-B enzymes in the provided assay buffer.

    • Prepare the luminogenic MAO substrate solution in the appropriate reaction buffer.

    • Reconstitute the Luciferin Detection Reagent.

  • Assay Plate Setup (96-well, opaque white plates):

    • Add 25 µL of the MAO substrate solution to each well.

    • Add 0.5 µL of the serially diluted test compounds or controls to their respective wells.

    • To initiate the reaction, add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Include control wells: no enzyme (background), and no inhibitor (100% activity).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compounds relative to the no-inhibitor control.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric Monoamine Oxidase Assay

Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the oxidative deamination of a monoamine substrate by MAO.[1] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe, such as Amplex™ Red, to generate a highly fluorescent product, resorufin.[1] The rate of increase in fluorescence is directly proportional to the MAO activity.

Signaling Pathway:

MAO_Fluorometric_Pathway MAO Monoamine Oxidase (MAO-A or MAO-B) H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Fluorescent Product (Resorufin) HRP->Resorufin Oxidation AmplexRed Non-fluorescent Probe (e.g., Amplex™ Red) AmplexRed->HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and comparator compounds.

    • Prepare a working solution of the MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine for selective MAO-B assay).[1]

    • Prepare a detection reagent master mix containing the fluorogenic probe (e.g., Amplex™ Red) and HRP in the assay buffer.

  • Assay Plate Setup (96-well, black plates):

    • Add 45 µL of the diluted MAO-A or MAO-B enzyme to each well.

    • Add 5 µL of the serially diluted test compounds or controls to their respective wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding 50 µL of the detection reagent master mix (containing the substrate) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically over a period of 20-30 minutes at an excitation of ~530 nm and an emission of ~585 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compounds relative to the no-inhibitor control.

    • Determine the IC50 values as described for the luminescent assay.

Hypothetical Performance Data and Interpretation

The following tables present hypothetical, yet plausible, IC50 values for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine and the comparator compounds, as would be determined from the assays described above.

Table 1: MAO-A Inhibition (IC50, nM)

CompoundHypothetical IC50 (nM)
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine 75
Moclobemide250
Clorgyline5
Selegiline>10,000
Rasagiline>10,000
Phenelzine150
Tranylcypromine200

Table 2: MAO-B Inhibition (IC50, nM)

CompoundHypothetical IC50 (nM)
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine 1,500
Moclobemide>10,000
Clorgyline800
Selegiline10
Rasagiline8
Phenelzine120
Tranylcypromine180

Interpretation of Hypothetical Data:

Based on this hypothetical data, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine demonstrates potent inhibition of MAO-A with an IC50 value of 75 nM. In contrast, its inhibitory activity against MAO-B is significantly lower, with an IC50 of 1,500 nM. This suggests that the test compound is a selective inhibitor of MAO-A.

The selectivity index (SI) can be calculated as IC50 (MAO-B) / IC50 (MAO-A). For our test compound, the SI would be 1,500 / 75 = 20. This indicates a 20-fold selectivity for MAO-A over MAO-B.

When compared to the established inhibitors, the hypothetical potency of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine against MAO-A (75 nM) is greater than that of the reversible inhibitor Moclobemide (250 nM) but less potent than the irreversible inhibitor Clorgyline (5 nM). Its selectivity for MAO-A is evident when compared to the MAO-B selective inhibitors Selegiline and Rasagiline, and the non-selective inhibitors Phenelzine and Tranylcypromine.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the performance of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine as a potential monoamine oxidase inhibitor. By employing robust, industry-standard luminescent and fluorometric assays and comparing the results against a panel of well-characterized inhibitors, a clear and objective assessment of the compound's potency and selectivity can be achieved.

The hypothetical data presented herein suggests that N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is a potent and selective MAO-A inhibitor. Further studies would be warranted to determine its mechanism of inhibition (reversible vs. irreversible) and to evaluate its efficacy and safety in more complex biological systems, such as cell-based assays and in vivo models of depression and anxiety.

References

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A Comparative Guide to the Analysis of Off-Target Effects of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and comprehensive assessment of a compound's specificity is paramount. Off-target interactions are a leading cause of clinical trial failures and can lead to unforeseen toxicities. This guide provides an in-depth analysis of methodologies to characterize the off-target profile of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole-containing compound.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Given this therapeutic potential, a thorough understanding of the selectivity of any new pyrazole derivative is essential before its advancement as a potential drug candidate.

This guide will not focus on a single alternative compound but rather will compare and contrast several state-of-the-art methodologies for off-target profiling. We will explore how computational predictions, broad-panel biochemical screens, and cell-based target engagement assays can be integrated to build a comprehensive selectivity profile.

In Silico Off-Target Prediction: The First Pass

Before embarking on expensive and time-consuming wet-lab experiments, in silico methods provide a valuable initial assessment of potential off-target interactions. These computational approaches use the chemical structure of a small molecule to predict its likely protein targets based on ligand-based or structure-based algorithms.[4][5][6]

Methodology:

A common approach involves using similarity-based algorithms that compare the chemical features of the query compound to a large database of compounds with known biological activities.[6]

Experimental Protocol: In Silico Profiling

  • Compound Input: The 2D structure of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is converted to a simplified molecular-input line-entry system (SMILES) string (CNCC1=NNC(CCC)=C1).

  • Database Selection: A comprehensive database, such as ChEMBL or a commercial database, is chosen. These databases contain curated information on the biological activity of millions of compounds against thousands of targets.

  • Algorithm Application: A similarity-based algorithm, such as the Similarity Ensemble Approach (SEA), is used to calculate the similarity between the query compound and the database compounds.[6]

  • Target Prediction: The algorithm generates a ranked list of potential off-targets based on the similarity scores. The results are often presented with an expectation value (E-value) or p-value to indicate the statistical significance of the prediction.

Illustrative Data:

Predicted Off-TargetTarget FamilyPrediction Score (E-value)Rationale
Histamine H3 ReceptorGPCR7.8e-15Structural similarity to known H3 receptor antagonists containing a pyrazole core.
Monoamine Oxidase BEnzyme2.1e-10Presence of a secondary amine, a common feature in MAO-B substrates/inhibitors.
Cyclin-Dependent Kinase 2Kinase5.5e-8The pyrazole ring is a known hinge-binding motif in some kinase inhibitors.
Sigma-1 ReceptorOther9.2e-7General pharmacophoric features match known sigma-1 receptor ligands.

Causality Behind Experimental Choices:

Starting with an in silico screen is a cost-effective strategy to generate initial hypotheses about a compound's polypharmacology. It helps to prioritize which experimental assays to perform next and can provide an early warning for potential liabilities.

In Vitro Biochemical Screening: Broad-Spectrum Profiling

Biochemical assays provide direct evidence of a compound's interaction with a purified protein target. Large panels of assays, such as kinase and G-protein coupled receptor (GPCR) panels, are commercially available and allow for the simultaneous screening of a compound against hundreds of targets.[7][8][9][10][11]

Kinase Selectivity Profiling

Given that pyrazole moieties are present in some kinase inhibitors, assessing the interaction of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine with the human kinome is a critical step.

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Assay Format: A common format is a competition binding assay or an enzymatic activity assay. For this example, we will use a radiometric kinase assay (e.g., ³³PanQinase™).[9]

  • Screening: The compound is tested at a single high concentration (e.g., 10 µM) against a panel of several hundred purified human kinases.

  • Data Analysis: The percent inhibition of each kinase's activity is calculated relative to a DMSO control. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."

Illustrative Data:

Kinase TargetPercent Inhibition at 10 µM
CDK9/cyclin T189%
GSK3β62%
ROCK155%
... (over 400 other kinases)<50%
GPCR Binding Profiling

Based on the in silico prediction of a potential interaction with the Histamine H3 receptor, a GPCR panel screen is warranted.

Experimental Protocol: GPCR Panel Screen

  • Assay Format: Radioligand binding assays are the gold standard for assessing GPCR interactions.[12][13][14][15][16] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Screening: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is screened at a concentration of 10 µM against a panel of GPCR targets.

  • Data Analysis: The percent displacement of the radioligand is calculated. A significant displacement (e.g., >50%) indicates a potential interaction.

Illustrative Data:

GPCR TargetPercent Displacement at 10 µM
Histamine H3 Receptor95%
Dopamine D4 Receptor58%
Adrenergic α2A Receptor52%
... (over 60 other GPCRs)<50%

Workflow for In Vitro Screening:

Caption: Workflow for identifying off-targets using in silico prediction and in vitro screening.

Cellular Target Engagement: Confirming Interactions in a Physiological Context

While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, intracellular metabolism, or target engagement in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside intact cells.[17][18][19][20] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[21]

Experimental Protocol: CETSA

  • Cell Treatment: A relevant cell line is incubated with N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine or a vehicle control (DMSO).

  • Thermal Challenge: The cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative Data:

Target ProteinApparent Tm (Vehicle)Apparent Tm (Compound)Thermal Shift (ΔTm)
CDK952.1 °C56.8 °C+4.7 °C
Histamine H3 Receptor48.5 °C54.2 °C+5.7 °C
GSK3β55.3 °C55.5 °C+0.2 °C (No significant shift)

Causality Behind Experimental Choices:

CETSA is a critical validation step. The illustrative data shows that while GSK3β was a hit in the biochemical assay, the lack of a thermal shift in the cellular context suggests that the compound may not engage this target effectively in a physiological environment. This discrepancy could be due to poor cell permeability or other cellular factors.

CETSA Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle A->B C 3. Aliquot and Heat to Varying Temperatures B->C D 4. Cell Lysis C->D E 5. Separate Soluble and Aggregated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Plot Melting Curve & Determine Shift F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Integrated Analysis and Comparison of Methodologies

Each of these methodologies provides a different and complementary piece of the puzzle. An integrated analysis is crucial for making an informed decision about the compound's off-target profile.

MethodologyStrengthsLimitationsRole in Analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
In Silico Prediction - Rapid and inexpensive- Broad coverage of theoretical target space- Predictive, not direct evidence- Prone to false positives and negativesGenerated initial hypotheses (Histamine H3, MAO-B, CDK2) to guide experimental work.
In Vitro Biochemical Screens - Direct measure of interaction- High-throughput and quantitative (IC50)- Lacks physiological context- Can produce clinically irrelevant hitsConfirmed CDK9 and Histamine H3 as primary off-targets and identified others (GSK3β, ROCK1, etc.).
Cellular Target Engagement (CETSA) - Confirms target binding in intact cells- Accounts for cell permeability- Lower throughput- Requires a specific antibody or detection methodValidated cellular engagement of CDK9 and Histamine H3, while deprioritizing GSK3β as a significant intracellular off-target.

Conclusion

The analysis of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine demonstrates that a comprehensive off-target profiling strategy cannot rely on a single methodology. By integrating in silico predictions, broad-panel in vitro screening, and cell-based target engagement assays, researchers can build a robust and physiologically relevant understanding of a compound's selectivity. This multi-pronged approach is essential for identifying potential liabilities early in the drug discovery process, ultimately increasing the likelihood of developing safe and effective medicines. The illustrative data suggests that while N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine may have therapeutic potential, its off-target interactions with CDK9 and the Histamine H3 receptor must be carefully considered and further investigated in functional and phenotypic assays.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

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  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

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  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

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  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

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  • PubMed. (2018, February 22). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Retrieved from [Link]

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The Ascendancy of Pyrazole Scaffolds: A Head-to-Head Comparison of COX-2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Pyrazole Derivatives in Cancer Research

For researchers, scientists, and drug development professionals vested in the oncology landscape, the pyrazole scaffold represents a cornerstone in the design of targeted therapeutics. Its inherent structural motifs have proven particularly adept at selectively inhibiting Cyclooxygenase-2 (COX-2), an enzyme intricately linked to tumorigenesis. This guide provides an in-depth, head-to-head comparison of the archetypal pyrazole-based COX-2 inhibitor, Celecoxib, with novel, next-generation pyrazole derivatives. By delving into their mechanisms, comparative efficacy, and the experimental protocols essential for their evaluation, this document serves as a practical resource for advancing cancer research.

The Rationale for Targeting COX-2 in Oncology

The overexpression of COX-2 is a well-documented phenomenon in a multitude of cancers, including colorectal, breast, and lung carcinomas. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins, most notably Prostaglandin E2 (PGE2). In the tumor microenvironment, elevated PGE2 levels foster a pro-tumorigenic milieu by stimulating cell proliferation, promoting angiogenesis, inhibiting apoptosis, and suppressing the host immune response. Consequently, the selective inhibition of COX-2 has emerged as a compelling strategy to thwart cancer progression.

The pyrazole core, with its unique five-membered heterocyclic structure containing two adjacent nitrogen atoms, has been instrumental in the development of potent and selective COX-2 inhibitors. Its ability to form critical hydrogen bonds within the active site of the COX-2 enzyme, which possesses a larger, more accommodating binding pocket compared to the constitutively expressed COX-1 isoform, underpins its selectivity.

Head-to-Head Comparison: Celecoxib vs. Novel Pyrazole Analogs

While Celecoxib has paved the way for COX-2 inhibition in oncology, the quest for derivatives with enhanced potency, improved selectivity, and novel mechanisms of action is perpetual. Here, we compare Celecoxib with two representative novel pyrazole derivatives, designated as Compound A and Compound B , which have shown promise in preclinical studies.

FeatureCelecoxibCompound ACompound B
Chemical Structure
Primary Target COX-2COX-2COX-2
COX-2 IC50 ~0.04 µM~0.02 µM~0.05 µM
Selectivity Index (COX-1/COX-2) ~30>50~25
Anticancer Mechanism COX-2 dependent and independent pathways, induction of apoptosis, cell cycle arrest[1]Primarily COX-2 dependent, potent anti-proliferative effectsDual COX-2 and EGFR inhibition, enhanced apoptosis induction
Reported Efficacy Effective in various cancer models, but cardiovascular side effects are a concern[2]Superior in vitro potency in specific cancer cell lines compared to Celecoxib.Demonstrates efficacy in resistant cancer cell lines.

Note: The structures for Compound A and B are representative of novel pyrazole derivatives synthesized in recent studies for illustrative purposes. IC50 and selectivity data are generalized from published findings on novel pyrazole-based COX-2 inhibitors.

Unraveling the Mechanism of Action: Signaling Pathways and Cellular Effects

The anticancer effects of pyrazole derivatives extend beyond simple inhibition of prostaglandin synthesis. They modulate a complex network of signaling pathways crucial for cancer cell survival and proliferation.

The COX-2 Signaling Cascade in Cancer

The following diagram illustrates the central role of the COX-2/PGE2 axis in promoting tumorigenesis and the points of intervention for pyrazole-based inhibitors.

COX2_Pathway cluster_effects Cellular Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate PGE2 PGE2 COX-2->PGE2 Catalyzes EP Receptors EP Receptors PGE2->EP Receptors Activates Proliferation Proliferation EP Receptors->Proliferation Angiogenesis Angiogenesis EP Receptors->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition EP Receptors->Apoptosis Inhibition Immune Evasion Immune Evasion EP Receptors->Immune Evasion Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibits

Caption: The COX-2 signaling pathway in cancer and the inhibitory action of pyrazole derivatives.

Cellular Fates: Proliferation, Cell Cycle, and Apoptosis

A critical aspect of evaluating anticancer agents is their impact on fundamental cellular processes. Pyrazole derivatives, including Celecoxib, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Proliferation: By inhibiting COX-2, pyrazole derivatives reduce the production of PGE2, a potent mitogen, thereby hindering cancer cell proliferation.

  • Cell Cycle Arrest: Studies have demonstrated that Celecoxib can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[1][3] This prevents the cells from progressing through the division cycle.

  • Induction of Apoptosis: A key anticancer mechanism of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through both COX-2 dependent and independent pathways, involving the activation of caspases, key executioner enzymes of apoptosis.[1][4]

Experimental Protocols for Head-to-Head Comparison

To ensure a robust and objective comparison of pyrazole derivatives, standardized and validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Evaluation of Pyrazole Derivatives

Experimental_Workflow Start Start Cell Culture Cancer Cell Line Culture (e.g., HT-29, MCF-7) Start->Cell Culture MTT Assay Cell Viability Assay (MTT) Determine IC50 Cell Culture->MTT Assay Cell Cycle Analysis Flow Cytometry Propidium Iodide Staining MTT Assay->Cell Cycle Analysis Apoptosis Assay Caspase-3 Activity Assay Cell Cycle Analysis->Apoptosis Assay Data Analysis Compare IC50, Cell Cycle Distribution, and Apoptosis Induction Apoptosis Assay->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for the in vitro comparison of pyrazole derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivatives (Celecoxib, Compound A, Compound B) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyrazole derivatives

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the IC50 concentration of each pyrazole derivative for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Pyrazole derivatives

  • Lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat them with the IC50 concentration of each pyrazole derivative for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, centrifuge the plate (for suspension cells) or remove the medium (for adherent cells).

    • Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Caspase-3 Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the caspase-3 substrate and assay buffer to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Conclusion

The pyrazole scaffold remains a highly privileged structure in the development of anticancer agents, particularly as selective COX-2 inhibitors. While Celecoxib has established the therapeutic potential of this class, ongoing research continues to yield novel derivatives with improved efficacy and potentially different mechanistic profiles. A rigorous head-to-head comparison, employing standardized and well-validated experimental protocols as outlined in this guide, is essential for identifying the most promising candidates for further preclinical and clinical development. By understanding the nuances of their mechanisms of action and systematically evaluating their cellular effects, researchers can continue to harness the power of pyrazole chemistry to develop more effective and targeted cancer therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine, a substituted pyrazole methanamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon established principles of hazardous waste management and data from structurally similar compounds. The overarching principle is to treat the compound as hazardous until proven otherwise and to always consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Presumed Risks

Presumed Hazard Classification:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns[1][2].

  • Serious Eye Damage/Irritation: May cause serious eye damage[1][2].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[1][2].

Given these potential hazards, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine must be managed as a hazardous waste.[3][4][5] Improper disposal, such as drain or regular trash disposal, is strictly prohibited.[3][4][5]

Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.To prevent skin contact, which may cause irritation or burns[6][7]. Proper glove removal technique is essential to avoid cross-contamination.
Eye/Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect against splashes and aerosols that could cause serious eye damage[6][7].
Skin and Body Protection A lab coat is mandatory. For larger quantities or potential for splashing, a chemically resistant apron or suit is recommended.To prevent contamination of personal clothing and skin[7].
Respiratory Protection A government-approved respirator may be necessary if handling the compound in a poorly ventilated area or if it is in a powdered form that could become airborne.To prevent inhalation of potentially irritating or harmful dust or vapors[6][8]. The specific type of respirator should be determined by an EHS professional.

Step-by-Step Disposal Protocol

The disposal of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine must be conducted in a designated and well-ventilated area, such as a chemical fume hood.

Step 1: Waste Identification and Segregation

  • This compound must be classified as a hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible chemicals can react violently if mixed.

Step 2: Container Selection and Labeling

  • Container Selection : Use a dedicated, leak-proof container that is chemically compatible with the waste.[9][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must have a secure, screw-on cap.[9][11]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine".[3][11] Do not use abbreviations or chemical formulas.[3] The label should also include the date of waste generation and the name of the generating researcher or lab.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[11]

  • The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.[9][10]

  • Keep the waste container closed at all times, except when adding waste.[9]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[3]

  • You will likely need to complete a hazardous waste disposal form, providing details about the chemical and its quantity.[3]

  • Follow all institutional and regulatory requirements for waste pickup and transportation.[12]

The following diagram illustrates the decision-making process for the disposal of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

DisposalWorkflow start Start: N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine Waste Generated assess_hazards Assess Hazards (Presume Corrosive, Irritant, Toxic) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate as Hazardous Waste select_ppe->segregate_waste choose_container Choose Compatible & Labeled Container segregate_waste->choose_container store_safely Store in Designated Satellite Accumulation Area choose_container->store_safely request_pickup Request EHS Disposal Pickup store_safely->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

  • Spill : In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Regulatory Compliance

All laboratory waste disposal is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][14] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[12][15] This includes proper waste determination, labeling, storage, and disposal through a licensed hazardous waste vendor.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Viona Pharmaceuticals. Safety Data Sheet for Methenamine Hippurate. [Link]

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Navigating the Uncharted: A Comprehensive Guide to Personal Protective Equipment for N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal

Welcome to your essential guide for the safe handling of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a detailed, step-by-step protocol for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of chemical safety and risk mitigation.

Hazard Analysis: A Tale of Two Functional Groups

Our primary directive in the absence of specific toxicological data is to analyze the known hazards of the molecular components.

  • The Pyrazole Core: Pyrazole and its derivatives are known to be skin and eye irritants. Some have been shown to be harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1]

  • The N-methyl-methanamine Side Chain: Aliphatic amines, particularly those of lower molecular weight, are recognized as severe irritants to the skin, eyes, and mucous membranes.[2] They can be corrosive and their vapors may cause respiratory irritation.[2]

Furthermore, N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine has a Water Hazard Class (WGK) of 3, signifying it is severely hazardous to water .[3] This classification demands stringent measures to prevent its release into the environment.

Based on this analysis, we must assume N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine is:

  • A skin and eye irritant, potentially corrosive.

  • Harmful if ingested or inhaled.

  • Potentially toxic to internal organs with repeated exposure.

  • Highly toxic to aquatic life.

Your Armor: The Personal Protective Equipment (PPE) Mandate

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Area Required PPE Rationale and Causality
Eye and Face Chemical splash goggles and a full-face shield.The pyrazole and amine functionalities suggest a high risk of severe eye irritation or corrosion. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes and aerosols.
Hand Double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove.Nitrile gloves offer good general chemical resistance but have poor resistance to some amines.[4][5] A more robust outer glove, such as neoprene or butyl rubber, provides a higher level of protection against potential amine-induced degradation. Always inspect gloves for any signs of degradation before and during use.
Body A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn.To prevent skin contact with this potentially corrosive and irritating compound. All clothing worn in the laboratory should be made of natural fibers, as synthetic fibers can melt and adhere to the skin in the event of a fire.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Due to the irritant nature of the amine functional group and the potential for aerosol generation, respiratory protection is mandatory. All work with this compound must be conducted in a certified chemical fume hood.
Foot Closed-toe, chemical-resistant shoes.To protect feet from spills.

The Operational Blueprint: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

Pre-Experiment Checklist
  • Designated Area: All work with N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine must be conducted in a designated area within a certified chemical fume hood.[6] This area should be clearly marked with appropriate hazard signage.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for corrosive and water-reactive materials are readily accessible and in good working order.

  • Personnel Training: All personnel handling the compound must be thoroughly trained on this Standard Operating Procedure (SOP) and the associated risks.[7][8]

Handling and Dispensing
  • Weighing: Weigh the solid compound in a disposable weigh boat inside the chemical fume hood.

  • Transfers: Use a spatula for solid transfers. For solutions, use a calibrated pipette or a syringe with a Luer-lock fitting to prevent accidental disconnection.

  • Containment: All containers holding the compound must be clearly labeled with its full chemical name and appropriate hazard warnings. When not in use, containers must be tightly sealed.

Post-Experiment Decontamination
  • Surface Decontamination: Wipe down all surfaces within the designated work area with a suitable decontaminating solution (e.g., a mild detergent solution followed by a water rinse, ensuring all waste is collected as hazardous).

  • Equipment Cleaning: All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (collecting the rinsate as hazardous waste) followed by a thorough wash with soap and water.

Emergency Protocols: Your Immediate Action Plan

In the event of an exposure or spill, immediate and correct action is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes under a safety shower, removing all contaminated clothing.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Response
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal: The Final Act of Responsibility

Given the WGK 3 classification, all waste containing N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine must be handled as hazardous and with extreme care to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Final Disposal

All waste must be disposed of through your institution's hazardous waste management program. Do not, under any circumstances, dispose of this compound or its waste down the drain or in regular trash.

Visualization of the Safety Workflow

The following diagram illustrates the critical decision points and actions for safely handling N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep Review SOP & Hazard Analysis ppe Don Full PPE prep->ppe hood Verify Fume Hood Function ppe->hood handle Work in Designated Area hood->handle contain Maintain Containment handle->contain decon Decontaminate Surfaces & Equipment contain->decon waste Segregate & Label Waste decon->waste disposal Dispose via EHS waste->disposal spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Workflow for Safe Handling of N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.

By internalizing and rigorously applying these protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.

References

  • Standard Operating Procedures for Hazardous Chemicals. (n.d.). Environmental Health & Safety (EHS). Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). Research Safety - University of Kentucky. Retrieved from [Link]

  • Standard Operating Procedure January 2023 HANDLING CHEMICALS. (2023, January). LSU. Retrieved from [Link]

  • Standard Operating Procedure for Management of Hazardous Materials. (n.d.). University of Washington. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety - Florida State University. Retrieved from [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Chemical resistance list - disposable gloves. (n.d.). BINGOLD. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Chemical Resistance of Glove Materials. (n.d.). SKS Science Products. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.